2-(4-methylcyclohexyl)acetic Acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZGYMRYZAKXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984498, DTXSID901297126 | |
| Record name | (4-Methylcyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Methylcyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6603-71-0, 7132-95-8, 7132-93-6 | |
| Record name | 4-Methylcyclohexane acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006603710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Methylcyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Methylcyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylcyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7132-93-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Methylcyclohexyl)acetic Acid
An In-depth Technical Guide to the Molecular and Stereochemical Properties of 2-(4-methylcyclohexyl)acetic Acid
This guide provides a comprehensive examination of the molecular and stereochemical properties of 2-(4-methylcyclohexyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, conformational dynamics, and analytical characterization of this substituted cyclohexane derivative. By synthesizing fundamental principles with established analytical methodologies, this guide serves as a robust resource for understanding and utilizing this compound in scientific applications.
Introduction: Structural Significance and Physicochemical Properties
This compound is a carboxylic acid featuring a cyclohexane ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 2-position. This structure is of interest in medicinal chemistry as the cyclohexane scaffold is a common bioisostere for phenyl rings, offering improved metabolic stability and solubility in drug candidates. The presence of two substituents on the cyclohexane ring gives rise to geometric isomerism (cis and trans) and, in the case of the cis isomer and the trans isomer, enantiomerism, making a thorough understanding of its stereochemistry crucial for any application.
| Property | Value | Source |
| Molecular Formula | C9H16O2 | [1] |
| Molecular Weight | 156.22 g/mol | [2] |
| Predicted XlogP | 2.7 | [1] |
| InChIKey | OQZGYMRYZAKXAF-UHFFFAOYSA-N | [1] |
Stereoisomerism and Conformational Analysis
The stereochemical complexity of this compound arises from the substitution pattern on the cyclohexane ring. The molecule exists as two geometric isomers: cis and trans, which are diastereomers of each other.
Geometric Isomers: Cis and Trans
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trans-2-(4-methylcyclohexyl)acetic acid : The methyl and acetic acid groups are on opposite sides of the cyclohexane ring.
-
cis-2-(4-methylcyclohexyl)acetic acid : The methyl and acetic acid groups are on the same side of the cyclohexane ring.
The stability of these isomers is dictated by the conformational preferences of the substituents on the chair-like cyclohexane ring. Substituents preferentially occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions.[3]
Conformational Preferences and Stability
The energy difference between axial and equatorial conformations is quantified by the "A-value," which represents the change in Gibbs free energy. For a methyl group, the A-value is approximately 1.8 kcal/mol, indicating a strong preference for the equatorial position.[4][5] The A-value for an acetic acid group is expected to be of a similar or slightly larger magnitude.
trans Isomer: In the trans isomer, the most stable conformation will have both the methyl and the acetic acid groups in equatorial positions. The alternative chair conformation, with both groups in axial positions, would be significantly less stable due to substantial 1,3-diaxial interactions. Consequently, trans-2-(4-methylcyclohexyl)acetic acid is expected to exist predominantly in the diequatorial conformation.
cis Isomer: For the cis isomer, one substituent must be in an axial position while the other is equatorial in any given chair conformation. Ring flipping interconverts the axial and equatorial positions of the two groups. The two resulting conformers will have different energies if the A-values of the methyl and acetic acid groups are different. The conformer with the larger group (likely the acetic acid moiety) in the equatorial position will be more stable.
The overall thermodynamic stability favors the trans isomer due to its ability to adopt a low-energy diequatorial conformation, whereas the cis isomer will always have one substituent in a higher-energy axial position.[6]
References
- 1. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. scribd.com [scribd.com]
- 6. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
2-(4-methylcyclohexyl)acetic acid CAS number and identifiers
An In-Depth Technical Guide to 2-(4-methylcyclohexyl)acetic acid
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into the core identifiers, physicochemical properties, synthesis, applications, analytical methodologies, and safety protocols associated with this compound. The information is structured to provide not only data but also expert insights into the practical application and scientific context of this molecule.
Section 1: Core Chemical Identity and Identifiers
This compound, also known as 4-methylcyclohexaneacetic acid, is a carboxylic acid featuring a methyl-substituted cyclohexane ring. This structure provides a unique combination of lipophilicity from the cycloalkane moiety and functionality from the carboxylic acid group, making it an interesting building block in organic and medicinal chemistry[1]. Precise identification is critical for regulatory compliance, procurement, and scientific documentation. The primary identifiers are consolidated below.
| Identifier | Value | Source(s) |
| CAS Number | 6603-71-0 | [1][2] |
| Molecular Formula | C₉H₁₆O₂ | [1][2][3] |
| Molecular Weight | 156.22 g/mol | [1] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 4-Methylcyclohexaneacetic acid | [4] |
| InChI Key | OQZGYMRYZAKXAF-UHFFFAOYSA-N | [1][3] |
| SMILES | CC1CCC(CC1)CC(=O)O | [1][3] |
| PubChem CID | 3616945 (Related CID) | [3] |
Section 2: Physicochemical and Safety Properties
Understanding the physical properties and safety profile of a compound is a prerequisite for its effective and safe use in a laboratory or industrial setting.
Physicochemical Data
The compound exists as a solid at standard conditions and is classified as a combustible solid.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Predicted XlogP | 2.7 | [3] |
| Storage Class | 11 (Combustible Solids) |
GHS Hazard and Safety Information
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, is mandatory during handling[5].
| Hazard Classification | GHS Code(s) | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [5] |
| Eye Irritation | H319 | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5] |
| Signal Word | Warning |
Handling Precautions:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5].
-
P280: Wear protective gloves/eye protection/face protection[5].
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[5].
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].
Section 3: Synthesis and Chemical Reactions
The synthesis of this compound is fundamental to its availability for research and development. While multiple pathways can be envisioned, a common and logical approach involves the hydrogenation of an aromatic precursor.
Plausible Synthetic Pathway: Catalytic Hydrogenation
A robust method for synthesizing cycloalkanes is the catalytic hydrogenation of the corresponding aromatic ring. In this case, 4-methylphenylacetic acid serves as a readily available starting material. The reaction involves reducing the phenyl ring to a cyclohexane ring using hydrogen gas in the presence of a metal catalyst, such as rhodium on carbon or Raney nickel. This process is favored for its high efficiency and atom economy.
Caption: Plausible synthetic workflow for this compound.
Key Chemical Reactions
The carboxylic acid functional group dictates the primary reactivity of this molecule, making it a versatile intermediate.
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters, which are valuable in fragrance and materials science[1].
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-methylcyclohexyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄)[1].
-
Amide Formation: Can be converted to an acyl chloride and subsequently reacted with amines to form various amides, a common transformation in the synthesis of bioactive molecules.
Section 4: Applications and Research Interest
The unique structural characteristics of this compound make it a compound of interest in several scientific domains.
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Medicinal Chemistry Building Block: The substituted cyclohexane ring is a common motif in drug design, acting as a rigid scaffold or a lipophilic group to enhance membrane permeability. The carboxylic acid handle allows for its straightforward incorporation into more complex target molecules[1].
-
Naphthenic Acid Research: It has been employed as a model compound to represent naphthenic acids, a complex mixture of carboxylic acids found in crude oil. Its defined structure allows for controlled studies on the environmental fate and toxicological effects of naphthenic acids, such as evaluating their phytodegradation by algae[4].
-
Materials Science: Derivatives, particularly esters, can be explored for applications as plasticizers, lubricants, or components in polymer synthesis.
Section 5: Analytical Methodologies
Accurate quantification and characterization are essential for quality control and research applications. A multi-step approach is typically employed for the analysis of a non-volatile carboxylic acid like this compound.
Recommended Analytical Workflow
A standard workflow involves sample preparation followed by chromatographic separation and mass spectrometric detection. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice due to the compound's polarity and thermal lability.
Caption: A typical analytical workflow for quantifying the target acid.
Detailed Protocol: HPLC-MS Analysis
This protocol provides a self-validating system for the quantitative analysis of this compound in a research sample.
-
Preparation of Standards and Samples:
-
Create a stock solution of 1 mg/mL this compound in methanol.
-
Prepare a series of calibration standards (e.g., 1-100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Prepare the unknown sample by dissolving a known mass in methanol to achieve an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer[6].
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). The C18 stationary phase provides the necessary hydrophobic interaction to retain the cycloalkane portion of the molecule.
-
Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for good peak shape and to facilitate ionization.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 50% B, increasing to 95% B over several minutes to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode. The carboxylic acid readily loses a proton to form the [M-H]⁻ ion.
-
Monitored Transition (for MS/MS): The precursor ion (m/z 155.1) would be fragmented to produce characteristic product ions for selective and sensitive quantification.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area of the standards versus their concentration.
-
The concentration of the unknown sample is determined by interpolating its peak area from the linear regression of the calibration curve.
-
References
literature review on 2-(4-methylcyclohexyl)acetic acid and its analogs
An In-depth Technical Guide to 2-(4-methylcyclohexyl)acetic Acid and its Analogs for Drug Discovery Professionals
Executive Summary
The cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can be strategically functionalized to probe biological space. When coupled with an acetic acid moiety, it forms the basis for a diverse range of bioactive molecules. This guide focuses on this compound and its analogs, a class of compounds whose structural simplicity belies a rich and varied pharmacology. From the blockbuster anticonvulsant Gabapentin to emerging anti-inflammatory agents and molecular tools like PROTAC linkers, these molecules have demonstrated significant therapeutic potential. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) for this versatile chemical class. We will delve into the causality behind experimental choices, present detailed protocols, and explore future directions for leveraging this scaffold in modern drug discovery.
Introduction: The Versatility of the Cyclohexylacetic Acid Scaffold
The core structure of this compound combines a lipophilic cyclohexane group with a polar carboxylic acid function.[1] This amphipathic nature is a common feature in many orally bioavailable drugs. The cyclohexane ring is not planar but exists in a dynamic equilibrium of chair and boat conformations, providing specific spatial arrangements of substituents that can be critical for receptor binding. The acetic acid portion can participate in key interactions such as hydrogen bonding and salt bridge formation with biological targets.
The significance of this scaffold is perhaps best exemplified by its close structural relationship to Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid), a widely prescribed medication for epilepsy and neuropathic pain.[2] While initially designed as a GABA analog, its mechanism is more complex, involving interaction with voltage-gated calcium channels. The success of Gabapentin has spurred significant interest in exploring the chemical space around the cyclohexylacetic acid core, leading to the discovery of analogs with a wide array of biological activities, including anti-inflammatory, antiproliferative, and enzyme-inhibiting properties.[3] This guide will systematically explore the chemistry and biology that make this scaffold a continuing source of valuable therapeutic leads.
Synthesis Strategies for this compound and Analogs
The synthesis of these compounds is generally accessible, allowing for the generation of diverse analog libraries for screening and optimization. The choice of synthetic route is dictated by the desired substitution pattern on the cyclohexane ring.
Synthesis of the Core Scaffold
One of the most direct methods for synthesizing the parent compound, this compound, involves the hydrogenation of aromatic precursors. A common starting material is p-cresol or its corresponding acetic acid derivative, 4-methylphenylacetic acid. Catalytic hydrogenation effectively reduces the aromatic ring to the desired cyclohexane.
A representative reaction involves the hydrogenation of o-cresol, which can then be esterified with acetic acid to produce related compounds.[4] For the direct synthesis of the target acid, hydrogenating 4-methylphenylacetic acid is a more direct route.
Caption: General workflow for the synthesis of the core scaffold via hydrogenation.
Synthesis of Key Functionalized Analogs
The true potential of the scaffold is unlocked through the synthesis of functionalized analogs, such as those bearing amino, hydroxyl, or other groups.
-
Amino Analogs (Gabapentin-like): The synthesis of amino-substituted analogs often starts from materials like 4-nitrophenylacetic acid. High-pressure hydrogenation can simultaneously reduce the nitro group to an amine and the phenyl ring to a cyclohexane.[5] This method, however, can require harsh conditions (e.g., 14MPa pressure, 130°C).[5] Milder, more modern methods often employ precursors like 1,4-cyclohexanedione, which can be elaborated through Wittig reactions and subsequent reductive amination steps to install the aminomethyl and acetic acid side chains.[5]
-
Hydroxy Analogs: Hydroxylated derivatives can be prepared by reducing corresponding keto-acids or by starting with hydroxylated aromatic precursors, such as 4-hydroxyphenylacetic acid, followed by hydrogenation. The resulting methyl 2-(4-hydroxycyclohexyl)acetate is a versatile intermediate.[6]
-
PROTAC Linkers: Analogs like 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid are valuable as bifunctional linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[7] Their synthesis typically involves standard protecting group chemistry on an amino-substituted cyclohexylacetic acid core.
Key Experimental Protocol: Synthesis of 2-(4-aminocyclohexyl)acetic acid ethyl ester via Catalytic Hydrogenation
This protocol is adapted from methodologies described in patent literature for the synthesis of key intermediates for dopamine receptor ligands.[5]
Objective: To synthesize 2-(4-aminocyclohexyl)acetic acid ethyl ester from ethyl 2-(4-nitrophenyl)acetate.
Materials:
-
Ethyl 2-(4-nitrophenyl)acetate
-
Ethanol (anhydrous)
-
Palladium on carbon (10% Pd/C)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Step-by-Step Methodology:
-
Vessel Preparation: Ensure the high-pressure autoclave is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Charging the Reactor: In the autoclave, dissolve ethyl 2-(4-nitrophenyl)acetate (1 equivalent) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10% by weight relative to the starting material) to the solution. Causality Note: Pd/C is an efficient catalyst for both nitro group reduction and aromatic ring hydrogenation. Handling it as a slurry in the reaction solvent minimizes the risk of ignition as the dry catalyst is pyrophoric.
-
Sealing and Purging: Seal the autoclave. Purge the vessel several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.
-
Hydrogenation Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 bar). Begin stirring and heat the reaction to the target temperature (e.g., 20-30°C for milder conditions, or higher if needed).[5] The reaction progress can be monitored by observing the cessation of hydrogen uptake. Causality Note: The simultaneous reduction of the nitro group and the aromatic ring is a complex process. Controlling temperature and pressure is crucial to optimize yield and minimize side reactions.
-
Reaction Quench and Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product. Safety Note: The used catalyst on the Celite pad may still be pyrophoric and should be quenched carefully with water before disposal.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 2-(4-aminocyclohexyl)acetic acid ethyl ester.
-
Purification (if necessary): The crude product can be purified further by column chromatography or crystallization/distillation as required.
Biological Activities and Therapeutic Potential
Analogs of this compound have been investigated for a range of therapeutic applications, leveraging the scaffold's ability to interact with diverse biological targets.
Central Nervous System (CNS) Applications: The Gabapentin Story
The most prominent therapeutic success from this class is Gabapentin. It is a structural analog of the neurotransmitter GABA but does not act on GABA receptors. Its primary use is in treating partial seizures and neuropathic pain.[2] While its exact mechanism is still debated, it is known to bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels, modulating neurotransmitter release. This discovery highlights a crucial principle in drug development: a lead compound's actual mechanism may differ from its initial design hypothesis.
Anti-inflammatory and Antiproliferative Activity
The acetic acid moiety is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and indomethacin (arylalkanoic acid derivatives).[8] It is therefore logical to explore the anti-inflammatory potential of cyclohexylacetic acid derivatives.
-
Recent studies on new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown promising results.[3] Certain compounds in this series demonstrated dose-dependent antiproliferative activity against peripheral blood mononuclear cells (PBMCs), with one derivative consistently reducing the production of the pro-inflammatory cytokine TNF-α across all tested doses.[3]
Caption: Potential anti-inflammatory mechanism via inhibition of pro-inflammatory signaling.
Other Emerging Applications
The versatility of the scaffold is further demonstrated by its appearance in diverse patent literature:
-
PDE4 Inhibitors: 2-((4-Methylcyclohexyl)oxy)acetic acid has been cited in patents related to phosphodiesterase isoenzyme 4 (PDE4) inhibitors, a target for treating inflammatory conditions like asthma and COPD.
-
PROTAC Linkers: As mentioned, functionalized analogs serve as effective linkers in PROTACs, which are novel therapeutic modalities designed to induce targeted protein degradation.[7]
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is fundamental to medicinal chemistry.[9][10] While a comprehensive QSAR study for the entire class is not publicly available, we can infer key relationships from the existing literature.
Caption: Key points for Structure-Activity Relationship (SAR) exploration.
-
The Cyclohexane Ring: The substitution pattern on this ring is critical. The 4-methyl group in the parent compound increases lipophilicity compared to the unsubstituted cyclohexylacetic acid. The introduction of polar groups like amino or hydroxyl drastically changes the physicochemical properties, enabling interactions with different targets and affecting ADME properties.
-
The Acetic Acid Moiety: The carboxylic acid is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH. This group is often essential for binding to targets. Esterification (e.g., to methyl or ethyl esters) creates prodrugs that can improve membrane permeability, relying on in-vivo hydrolysis by esterases to release the active acid.[5][6] Conversion to amides introduces different hydrogen bonding patterns and removes the negative charge.
-
Stereochemistry: The cyclohexane ring has cis and trans isomers. The relative orientation of the acetic acid side chain and other ring substituents can have a profound impact on biological activity. For instance, many drug candidates derived from this scaffold are developed as single stereoisomers.[11]
Data Summary: Analogs and Their Investigated Potential
| Compound/Analog Class | Key Structural Feature | Investigated Application/Activity | Reference |
| Gabapentin | 1-(Aminomethyl) group | Anticonvulsant, Neuropathic Pain | [2] |
| Amidrazone Derivatives | Cyclohexene ring, Amidrazone moiety | Anti-inflammatory, Antiproliferative | [3] |
| 2-((4-Methylcyclohexyl)oxy)acetic acid | Ether linkage to acetic acid | PDE4 Inhibition (Patented) | |
| 2-(4-((Boc)amino)cyclohexyl)acetic acid | Boc-protected amine | PROTAC Linker | [7] |
| 2-(4-hydroxycyclohexyl)acetate | Hydroxyl group | Synthetic Intermediate | [6] |
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for drug discovery. The synthetic tractability of the core allows for extensive exploration of chemical space, while the diverse biological activities observed—from CNS modulation to anti-inflammatory effects—demonstrate its versatility.
Future research in this area should focus on several key aspects:
-
Systematic SAR Studies: A comprehensive investigation using modern medicinal chemistry strategies, including parallel synthesis and computational modeling, could uncover novel analogs with enhanced potency and selectivity for specific targets.
-
Target Deconvolution: For analogs with interesting phenotypic effects (e.g., antiproliferative activity), identifying the specific molecular target is a critical next step for mechanism-based drug development.
-
Exploration of New Chemical Space: Moving beyond simple substitutions to more complex ring systems, constrained analogs, and novel bioisosteres for the carboxylic acid group could lead to the discovery of compounds with entirely new pharmacological profiles.
References
- 1. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 4. Buy this compound | 6603-71-0 [smolecule.com]
- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 6. Methyl 2-(4-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. fiveable.me [fiveable.me]
- 11. scbt.com [scbt.com]
An In-Depth Technical Guide to the Solubility and Stability of 2-(4-methylcyclohexyl)acetic acid
Introduction
2-(4-methylcyclohexyl)acetic acid is a carboxylic acid derivative featuring a substituted cyclohexane ring. Its structure, comprising a lipophilic cyclohexyl group and a hydrophilic carboxylic acid moiety, suggests a potential for diverse applications, including in medicinal chemistry and as a building block for more complex organic molecules[1]. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for formulation development, analytical method development, and predicting its in vivo behavior.
This technical guide provides a comprehensive overview of the core principles and experimental methodologies for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability data.
| Property | Value | Source |
| Molecular Formula | C9H16O2 | PubChem |
| Molecular Weight | 156.22 g/mol | PubChem |
| Predicted XlogP | 2.7 | PubChemLite[2] |
| Appearance | Colorless crystals (estimated) | The Good Scents Company[3] |
The predicted XlogP of 2.7 suggests that this compound is a moderately lipophilic compound. The presence of the carboxylic acid group provides a site for hydrogen bonding and potential for ionization, which will significantly influence its solubility in aqueous media as a function of pH.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a carboxylic acid such as this compound, solubility is expected to be highly dependent on the pH of the medium and the polarity of the solvent.
Anticipated Solubility Behavior
Given its structure, the following solubility trends can be anticipated:
-
Aqueous Solubility: Low solubility is expected in neutral and acidic aqueous solutions due to the lipophilic nature of the methylcyclohexyl group. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt.
-
Organic Solvent Solubility: Higher solubility is expected in a range of organic solvents, particularly polar aprotic and protic solvents, due to the ability of the carboxylic acid group to engage in hydrogen bonding. Solubility in non-polar solvents is likely to be moderate.
Experimental Determination of Solubility
A robust determination of the solubility profile is a cornerstone of pre-formulation studies. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvent systems.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents, including purified water, buffered solutions at various pH values (e.g., pH 2, 4.5, 6.8, and 7.4), and various organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and acetonitrile).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in separate, sealed vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6]
-
Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µg/mL.
Data Presentation: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.0) | Poorly Soluble | Lipophilic nature of the cyclohexyl ring dominates. |
| 0.1 M HCl | Poorly Soluble | Carboxylic acid is in its neutral, less soluble form. |
| 0.1 M NaOH | Soluble | Formation of the highly soluble sodium carboxylate salt. |
| Ethanol | Freely Soluble | Polar protic solvent capable of hydrogen bonding. |
| Acetonitrile | Soluble | Polar aprotic solvent. |
| Ethyl Acetate | Soluble | Moderately polar solvent. |
| Hexane | Sparingly Soluble | Non-polar solvent, limited interaction with the carboxylic acid group. |
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Stability Profile and Forced Degradation Studies
Assessing the intrinsic stability of this compound is crucial for determining appropriate storage conditions, identifying potential degradation products, and developing stability-indicating analytical methods. Forced degradation studies are an essential component of this assessment, intentionally exposing the compound to stress conditions to accelerate its degradation.[7][8][9][10][11]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions:
-
Oxidation: The cyclohexyl ring, particularly at the tertiary carbon atom, could be susceptible to oxidation.
-
Decarboxylation: Under thermal stress, the carboxylic acid group may undergo decarboxylation.
-
Esterification: In the presence of alcohols, esterification can occur, although this is more of a compatibility issue than a degradation pathway.
Experimental Protocol: Forced Degradation Study
The following protocol is a comprehensive approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.[9][11]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 2 hours). Basic conditions often lead to faster degradation.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2). Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C) for a defined period (e.g., 48 hours). Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the peak areas of all degradation products should be close to the initial concentration.
Data Presentation: Expected Outcomes of Forced Degradation Study
| Stress Condition | Expected Degradation | Potential Degradation Products |
| 0.1 M HCl, 80°C | Minimal to no degradation | - |
| 0.1 M NaOH, RT | Potential for some degradation | Products of ring opening or other base-catalyzed reactions |
| 3% H2O2, RT | Potential for significant degradation | Oxidized derivatives of the cyclohexyl ring |
| Thermal (Solid, 105°C) | Potential for decarboxylation | 1-methyl-4-ethylcyclohexane |
| Photolytic | Dependent on chromophore | Photodegradation products |
Diagram: Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development for any application. This guide has provided a framework for this characterization, from outlining the expected physicochemical properties to detailing robust experimental protocols for determining its solubility and stability profiles. The successful execution of these studies will enable the development of stable formulations and robust analytical methods, ultimately ensuring the quality and performance of any final product containing this compound.
References
- 1. Buy this compound | 6603-71-0 [smolecule.com]
- 2. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 3. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pharmtech.com [pharmtech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Technical Guide to Investigating the Potential Biological Activity of 2-(4-methylcyclohexyl)acetic Acid
Foreword: Unveiling the Therapeutic Potential of a Novel Carboxylic Acid Derivative
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on 2-(4-methylcyclohexyl)acetic acid, a compound of interest due to its structural relation to molecules with known biological activities. While direct research on this specific molecule is limited, its core structure—a substituted cyclohexyl ring coupled with an acetic acid moiety—suggests a number of plausible biological interactions. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a structured, scientifically rigorous approach to systematically investigate and characterize the potential biological activities of this compound. We will delve into hypothesized mechanisms of action, present detailed experimental protocols for validation, and provide a framework for interpreting the resulting data.
Compound Profile: this compound
This compound is an organic compound characterized by a cyclohexane ring substituted with a methyl group at the 4-position and an acetic acid group at the 2-position.[1] The presence of both a lipophilic cyclohexyl group and a hydrophilic carboxylic acid group gives the molecule amphipathic properties, which may influence its pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Source |
| Molecular Formula | C9H16O2 | [2] |
| Molecular Weight | 156.22 g/mol | [3] |
| XlogP (predicted) | 2.7 | [2] |
| InChIKey | OQZGYMRYZAKXAF-UHFFFAOYSA-N | [2] |
The synthesis of this compound can be approached through various established organic chemistry routes. One potential method involves the hydrogenation of o-cresol to yield 2-methylcyclohexanol, followed by an esterification reaction with acetic acid.[1][4]
Hypothesized Biological Activities and Investigative Pathways
Based on the biological activities of structurally related compounds, we can hypothesize several potential areas of investigation for this compound. Derivatives of cyclohexylacetic acid and related structures have shown promise in several therapeutic areas.[5][6][7]
Anti-inflammatory Activity
The acetic acid moiety is a well-known anti-inflammatory agent.[8] Furthermore, various amidrazone derivatives containing a cyclohexene carboxylic acid moiety have demonstrated significant anti-inflammatory properties by modulating the production of key cytokines such as TNF-α, IL-6, and IL-10.[5][9] This suggests that this compound could exert anti-inflammatory effects.
Proposed Mechanism of Action: The anti-inflammatory potential could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as NF-κB.[10]
Antimicrobial Activity
Acetic acid is a well-documented antimicrobial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11][12][13][14] The lipophilic cyclohexyl group of this compound may enhance its ability to penetrate bacterial cell membranes, potentially leading to increased antimicrobial efficacy compared to acetic acid alone.
Proposed Mechanism of Action: The antimicrobial action is likely due to the ability of the undissociated acid to diffuse across the bacterial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cytoplasm, which can lead to protein denaturation and cell death.[13]
Metabolic Effects
Some short-chain fatty acids and their derivatives have been shown to influence metabolic pathways. For instance, acetic acid can activate hepatic AMPK, leading to reduced hyperglycemia in diabetic mice.[15] Additionally, other cyclohexyl derivatives, such as methylenecyclopropylacetic acid, are known to impact fatty acid metabolism and can induce hypoglycemia.[16][17][18]
Proposed Mechanism of Action: Potential metabolic effects could be mediated through the modulation of key metabolic enzymes or signaling pathways involved in glucose and lipid metabolism, such as the AMPK pathway.
Experimental Workflows for Activity Screening
A systematic approach is essential to validate the hypothesized biological activities. The following section outlines detailed experimental protocols for a tiered screening process.
Tier 1: In Vitro Screening
The initial phase focuses on high-throughput in vitro assays to rapidly assess the potential for anti-inflammatory, antimicrobial, and cytotoxic activity.
Caption: Tier 1 In Vitro Screening Workflow.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. A known anti-inflammatory drug, such as dexamethasone, should be used as a positive control.
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.[11]
-
Broth Microdilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Tier 2: In Vivo Proof-of-Concept
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
Caption: Tier 2 In Vivo Proof-of-Concept Workflow.
This model is particularly relevant given the acetic acid moiety of the compound of interest.[8]
-
Animal Model: Use male Wistar rats (180-220 g).
-
Induction of Colitis: Administer a 1 mL enema of 4% acetic acid to induce colitis.
-
Treatment: Administer this compound orally at different doses (e.g., 50, 100, 200 mg/kg) 30 minutes before the induction of colitis. A control group will receive the vehicle, and a positive control group can be treated with mesalamine.
-
Endpoint Analysis (24 hours post-induction):
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in colonic tissue as an indicator of neutrophil infiltration.
-
Histopathology: Perform histological examination of colonic tissue to assess inflammatory cell infiltration and tissue damage.
-
Cytokine Levels: Measure levels of TNF-α and IL-6 in colonic tissue homogenates using ELISA.
-
Future Directions and Conclusion
The successful identification of a significant biological activity for this compound will pave the way for further preclinical development. This would include medicinal chemistry efforts to optimize the lead compound, detailed pharmacokinetic and toxicology studies, and investigation of the precise molecular mechanism of action.
While direct evidence of the biological activity of this compound is currently lacking, its chemical structure, in the context of known activities of related compounds, provides a strong rationale for the investigative pathways outlined in this guide. The proposed tiered screening approach, combining in vitro and in vivo models, offers a robust and efficient strategy to uncover the therapeutic potential of this novel molecule. The insights gained from this research could lead to the development of new therapeutic agents for inflammatory, infectious, or metabolic diseases.
References
- 1. Buy this compound | 6603-71-0 [smolecule.com]
- 2. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 3. 2-(1-Methylcyclohexyl)acetic acid | C9H16O2 | CID 13697885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activity of cyclohexylamine derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of phycocyanin extract in acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cassara.com.ar [cassara.com.ar]
- 14. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetic acid activates hepatic AMPK and reduces hyperglycemia in diabetic KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic effects of hypoglycin and methylenecyclopropaneacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cis and Trans Isomers of 2-(4-methylcyclohexyl)acetic acid: Synthesis, Separation, and Stereochemical Considerations
This guide provides a comprehensive technical overview of the cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The stereochemical arrangement of the substituents on the cyclohexane ring significantly influences the molecule's three-dimensional structure, which in turn can dictate its physicochemical properties and biological activity. Understanding the synthesis, separation, and distinct characteristics of each isomer is paramount for any application in the pharmaceutical sciences.
Introduction to Stereoisomerism in this compound
This compound possesses two stereogenic centers, leading to the existence of geometric isomers, designated as cis and trans. This isomerism arises from the relative orientation of the methyl group at the C4 position and the acetic acid moiety at the C2 position of the cyclohexane ring.
-
Cis Isomer: The methyl group and the acetic acid group are on the same side of the cyclohexane ring's plane.
-
Trans Isomer: The methyl group and the acetic acid group are on opposite sides of the cyclohexane ring's plane.
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of the cis and trans isomers is determined by the energetic favorability of the substituents occupying equatorial positions, which minimizes steric hindrance.
Synthesis of this compound
A robust and reliable method for the synthesis of this compound involves the homologation of 4-methylcyclohexanecarboxylic acid using the Arndt-Eistert reaction. This reaction extends the carbon chain of a carboxylic acid by one methylene group.[1][2][3]
Proposed Synthetic Pathway
The synthesis begins with the commercially available 4-methylcyclohexanecarboxylic acid, which is a mixture of cis and trans isomers. This mixture is carried through the synthetic sequence, and the resulting isomeric mixture of this compound is then separated.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Formation of 4-methylcyclohexanecarbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylcyclohexanecarboxylic acid (1.0 eq).
-
Add toluene as a solvent, followed by the slow addition of thionyl chloride (SOCl₂, 1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-methylcyclohexanecarbonyl chloride. This is typically used in the next step without further purification.
Step 2: Formation of 1-diazo-2-(4-methylcyclohexyl)ethan-1-one
-
Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Prepare a solution of diazomethane in diethyl ether.
-
Dissolve the crude 4-methylcyclohexanecarbonyl chloride (1.0 eq) in diethyl ether and cool the solution to 0°C in an ice bath.
-
Slowly add the ethereal solution of diazomethane (2.0 eq) to the acid chloride solution with stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears.
-
The resulting solution containing the diazoketone is used directly in the next step.
Step 3: Wolff Rearrangement and Hydrolysis to this compound
-
To the ethereal solution of the diazoketone, add a mixture of dioxane and water.
-
Add a catalytic amount of silver(I) oxide (Ag₂O).
-
Heat the mixture gently to reflux. The Wolff rearrangement is typically accompanied by the evolution of nitrogen gas.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter to remove the catalyst.
-
Extract the aqueous layer with diethyl ether.
-
Acidify the aqueous layer with HCl and extract with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mixture of cis and trans this compound.
Separation and Purification of Cis and Trans Isomers
The separation of the cis and trans isomers is a critical step and can be achieved through techniques that exploit their different physical properties, such as polarity and crystal lattice energy.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of geometric isomers.[6][7] A reversed-phase C18 column is often effective for separating compounds with differences in polarity and shape.
Proposed HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
The trans isomer, with a more linear and less polar character, is expected to have a longer retention time than the more compact and slightly more polar cis isomer under reversed-phase conditions.
Fractional Crystallization
Fractional crystallization relies on the differences in solubility of the isomers in a particular solvent system. This method can be effective for larger-scale separations.
General Fractional Crystallization Protocol:
-
Dissolve the mixture of cis and trans isomers in a minimum amount of a suitable hot solvent (e.g., hexane, ethyl acetate, or a mixture thereof).
-
Slowly cool the solution to allow for the selective crystallization of the less soluble isomer.
-
Collect the crystals by filtration.
-
The mother liquor will be enriched in the more soluble isomer.
-
Repeat the crystallization process on both the crystalline fraction and the mother liquor to improve the purity of each isomer.
The efficiency of this method is highly dependent on the solvent system and the specific crystallization kinetics of the isomers.
Spectroscopic and Physicochemical Characterization
The individual cis and trans isomers can be unequivocally identified and characterized by various spectroscopic techniques and by their distinct physical properties.
| Property | Cis Isomer (Predicted) | Trans Isomer (Predicted) | Rationale for Prediction |
| Melting Point | Lower | Higher | The trans isomer, often having a more symmetrical shape, can pack more efficiently into a crystal lattice, leading to a higher melting point. |
| Boiling Point | Lower | Higher | The trans isomer may have a larger surface area, leading to stronger intermolecular forces and a higher boiling point. |
| Polarity | Slightly Higher | Slightly Lower | The cis isomer may have a small net dipole moment, while the dipole moments of the functional groups in the trans isomer may cancel out to a greater extent. |
| ¹H NMR | Broader signals for axial protons | Sharper signals for equatorial protons | The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ significantly due to their axial or equatorial orientations. |
| ¹³C NMR | Distinct chemical shifts | Distinct chemical shifts | The carbon atoms of the cyclohexane ring will exhibit different chemical shifts depending on the stereochemistry of the substituents. |
| FTIR (cm⁻¹) | C=O stretch (~1710), O-H stretch (~2500-3300, broad) | C=O stretch (~1710), O-H stretch (~2500-3300, broad) | The fundamental vibrational modes for the carboxylic acid group will be present in both isomers, with minor shifts possible due to the different steric environments.[8] |
Conformational Analysis
The three-dimensional conformation of the cis and trans isomers plays a crucial role in their stability and reactivity.
Caption: Conformational equilibrium of cis and trans isomers.
For the trans isomer , the most stable conformation will have both the large acetic acid group and the methyl group in equatorial positions to minimize 1,3-diaxial interactions. The ring-flipped conformer, with both groups in axial positions, would be significantly less stable.
For the cis isomer , one substituent must be axial while the other is equatorial. The more stable conformer will have the bulkier acetic acid group in the equatorial position and the smaller methyl group in the axial position.
Relevance in Drug Development and Structure-Activity Relationships (SAR)
The stereochemistry of a drug molecule is a critical determinant of its biological activity.[9][10][11] Cis and trans isomers, being diastereomers, have different three-dimensional shapes and can interact differently with chiral biological targets such as enzymes and receptors. This can lead to significant differences in their pharmacological and toxicological profiles.[12][13]
Cyclohexylacetic acid derivatives have been investigated for their potential as anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[14][15] The specific orientation of the acetic acid side chain relative to the substituted cyclohexane ring can influence the molecule's ability to fit into the active site of these enzymes.
A thorough understanding of the structure-activity relationship (SAR) for the cis and trans isomers of this compound would require the synthesis and biological evaluation of each pure isomer. This would allow for the determination of which geometric arrangement leads to optimal target binding and desired therapeutic effect, while minimizing off-target interactions and potential side effects.
Conclusion
The cis and trans isomers of this compound represent a compelling case study in the importance of stereochemistry in medicinal chemistry. Their synthesis via a method such as the Arndt-Eistert homologation, followed by careful separation using chromatographic or crystallization techniques, allows for the investigation of the individual isomers. Detailed spectroscopic and conformational analysis provides the foundation for understanding their structure-activity relationships. For drug development professionals, the ability to isolate and characterize these distinct stereoisomers is a crucial step in the rational design of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. gcms.cz [gcms.cz]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. is.muni.cz [is.muni.cz]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 13. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Reactivity and Functionalization of 2-(4-Methylcyclohexyl)acetic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and functionalization of 2-(4-methylcyclohexyl)acetic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. The document delves into the molecule's structural nuances, physicochemical properties, and the strategic considerations necessary for its chemical modification. Key transformations, including esterification, amidation, reduction to the corresponding alcohol, and alpha-halogenation, are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block. By providing not only procedural details but also the underlying mechanistic rationale, this document aims to empower scientists to make informed decisions in their experimental designs.
Introduction: Understanding the Core Structure
This compound is a carboxylic acid characterized by a 4-methylcyclohexyl group attached to the alpha-position of an acetic acid moiety. This structure presents a unique combination of a reactive carboxylic acid functional group and a bulky, non-polar cycloaliphatic ring. The stereochemistry of the 4-methylcyclohexyl group, which can exist as cis and trans isomers, and the chiral center at the alpha-carbon (if substituted), can introduce complexity and opportunities for stereoselective synthesis. The 4-methyl group has a slight influence on the conformational preference of the cyclohexane ring, favoring an equatorial position to minimize steric strain. This, in turn, can influence the reactivity of the carboxylic acid group by modulating its steric environment.
A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H16O2 | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| XlogP (Predicted) | 2.7 | PubChem[1] |
| pKa (Predicted) | ~4.8 (Estimated based on acetic acid and steric effects) | N/A |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, diethyl ether, and dichloromethane. | General chemical principles |
The Heart of Reactivity: The Carboxylic Acid Group
The primary site of chemical reactivity in this compound is the carboxylic acid functional group. This group can undergo a variety of transformations, making it a versatile handle for molecular elaboration. However, the adjacent bulky 4-methylcyclohexyl group exerts significant steric hindrance, which must be a key consideration in planning any synthetic transformation. Standard reaction conditions may need to be optimized to achieve reasonable yields and reaction times.
The following sections will explore the key functionalization strategies for this molecule, providing both the "how" and the "why" for each transformation.
Key Functionalization Strategies
This section details the principal methods for the chemical modification of this compound, providing step-by-step protocols and the rationale behind the chosen methodologies.
Esterification: Masking and Modifying the Carboxyl Group
Esterification is a fundamental transformation for carboxylic acids, often employed to protect the acidic proton, increase lipophilicity, or to serve as a precursor for other functional groups. Given the steric hindrance around the carboxyl group of this compound, classical Fischer-Speier esterification may require forcing conditions.
This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol is typically used, and/or the water formed is removed.
Experimental Protocol: Synthesis of Methyl 2-(4-methylcyclohexyl)acetate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water-methanol azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
Excess Alcohol and Water Removal: Le Châtelier's principle dictates that removing a product (water) or increasing the concentration of a reactant (alcohol) will shift the equilibrium to favor the formation of the ester.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
Amidation: Forging the Amide Bond
The formation of an amide bond is one of the most important reactions in medicinal chemistry. Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.
Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Experimental Protocol: Synthesis of N-Benzyl-2-(4-methylcyclohexyl)acetamide
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and EDC hydrochloride (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Stir the mixture at 0 °C for 30 minutes to form the activated HOBt ester.
-
Amine Addition: Add benzylamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
EDC/HOBt: The use of HOBt as an additive minimizes side reactions and reduces the risk of racemization if a chiral center is present at the alpha-position. It reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable and less prone to side reactions but still highly reactive towards amines.
-
Anhydrous Conditions: Carbodiimide reagents are sensitive to moisture, which can hydrolyze the activated intermediates.
-
Base (DIPEA): A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, preventing the protonation of the amine nucleophile.
Reduction to Alcohols: Accessing 2-(4-Methylcyclohexyl)ethanol
The reduction of the carboxylic acid group to a primary alcohol provides another avenue for functionalization. Strong reducing agents are required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the work-up to yield the alcohol.
Experimental Protocol: Synthesis of 2-(4-Methylcyclohexyl)ethanol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Carboxylic Acid: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C. Caution: The initial reaction is exothermic and involves the evolution of hydrogen gas.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC, after quenching a small aliquot).
-
Work-up (Fieser method): Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Filter the resulting suspension and wash the solid thoroughly with the reaction solvent.
-
Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol. Purification can be achieved by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
LiAlH₄: This is one of the few reagents strong enough to reduce a carboxylic acid directly to an alcohol. Sodium borohydride (NaBH₄) is generally not reactive enough for this transformation.[2]
-
Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents.[3]
-
Controlled Addition at 0 °C: The initial deprotonation of the carboxylic acid by the hydride is highly exothermic and liberates hydrogen gas. Slow addition at low temperature is crucial for safety and to control the reaction rate.
-
Fieser Work-up: This specific quenching procedure is a well-established method for safely destroying excess LiAlH₄ and generating easily filterable aluminum salts, simplifying the product isolation.
Alpha-Halogenation: Introducing a Handle for Further Substitution
The introduction of a halogen at the alpha-position of the carboxylic acid opens up a wide range of synthetic possibilities through nucleophilic substitution reactions. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for this transformation.
The HVZ reaction allows for the selective alpha-bromination or -chlorination of carboxylic acids that possess at least one alpha-hydrogen. The reaction is typically carried out using a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃).
Experimental Protocol: Synthesis of 2-Bromo-2-(4-methylcyclohexyl)acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place this compound (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (0.1 eq).
-
Halogen Addition: Carefully add bromine (1.1 eq) dropwise to the mixture. Caution: Bromine is highly corrosive and toxic. This should be performed in a well-ventilated fume hood.
-
Reaction: Gently heat the reaction mixture to 80-100 °C. The reaction is often accompanied by the evolution of HBr gas. Maintain the temperature until the red color of bromine dissipates.
-
Work-up: Cool the reaction mixture to room temperature and carefully add water to hydrolyze the intermediate acyl bromide.
-
Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alpha-bromo acid can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
PBr₃/Br₂: The phosphorus trihalide first converts a small amount of the carboxylic acid into the corresponding acyl halide. The acyl halide, unlike the carboxylic acid, can tautomerize to its enol form. This enol is the nucleophilic species that reacts with the halogen.[4][5] The resulting alpha-halo acyl halide can then exchange with more carboxylic acid to regenerate the acyl halide, thus propagating the catalytic cycle.
-
Heating: The reaction conditions for the HVZ reaction are often harsh, requiring elevated temperatures to proceed at a reasonable rate.[6]
Conclusion and Future Perspectives
This compound is a synthetically valuable building block whose reactivity is dominated by its carboxylic acid functionality, albeit sterically influenced by the adjacent cyclohexyl ring. This guide has outlined the key strategies for its functionalization, providing detailed protocols and mechanistic insights for esterification, amidation, reduction, and alpha-halogenation.
The methodologies presented herein are robust and adaptable, providing a solid foundation for the synthesis of a wide array of derivatives. For drug development professionals, the ability to predictably and efficiently modify this scaffold is crucial for the generation of new chemical entities with tailored properties. Future work in this area may focus on the development of more sustainable and catalytic approaches to these transformations, as well as the exploration of stereoselective functionalization of the chiral alpha-position. As the demand for complex and diverse molecular architectures continues to grow, a deep understanding of the reactivity of such fundamental building blocks will remain an indispensable asset for the modern chemist.
References
- 1. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 2. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
Methodological & Application
Application Notes and Protocols for 2-(4-Methylcyclohexyl)acetic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Cyclohexyl Scaffold in Medicinal Chemistry
The cyclohexane ring is a privileged scaffold in medicinal chemistry, prized for its ability to introduce lipophilicity and three-dimensional complexity into drug candidates, thereby enhancing binding affinity and modulating pharmacokinetic properties. 2-(4-Methylcyclohexyl)acetic acid is a versatile building block that combines this valuable cyclohexyl moiety with a reactive carboxylic acid handle, making it an attractive starting point for the synthesis of a diverse range of biologically active molecules. The presence of the methyl group on the cyclohexane ring provides an additional point of recognition for molecular targets and can influence the conformational preference of the ring, which can be critical for optimizing drug-receptor interactions.
While not as extensively documented as some other intermediates, the reactivity of this compound is analogous to other carboxylic acids, allowing for its incorporation into various molecular frameworks through well-established synthetic transformations. Its structural similarity to intermediates used in the synthesis of blockbuster drugs, such as the antipsychotic cariprazine, underscores its potential as a valuable component in the drug discovery and development pipeline.
This guide provides detailed application notes and protocols for the use of this compound as a pharmaceutical intermediate, focusing on two of the most common and critical bond-forming reactions in medicinal chemistry: amidation and esterification. The protocols are designed to be self-validating, with explanations for key steps and expected analytical data to guide the researcher.
Core Applications in Pharmaceutical Synthesis
This compound serves as a key intermediate for the introduction of the 4-methylcyclohexylacetyl moiety into a target molecule. This can be particularly useful in the development of:
-
Neurological Drugs: The cyclohexylacetic acid scaffold is a key component of the antipsychotic drug cariprazine, which acts as a dopamine D3/D2 receptor partial agonist.[1] The lipophilic nature of the cyclohexyl ring can facilitate penetration of the blood-brain barrier.
-
Anti-inflammatory Agents: The structural features of this compound are found in some non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues. The carboxylic acid group can be converted to amides or esters to create prodrugs with improved gastrointestinal safety profiles.
-
Antiviral and Anticancer Agents: The unique three-dimensional shape of the 4-methylcyclohexyl group can be exploited to achieve selective binding to viral or cancer-related protein targets.
The primary utility of this compound lies in its ability to be readily converted into amides and esters, which are fundamental linkages in a vast array of pharmaceutical compounds.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol details the synthesis of a representative amide, N-benzyl-2-(4-methylcyclohexyl)acetamide, using the widely employed and reliable 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) coupling system. This method is favored for its mild reaction conditions and the water-soluble nature of the urea byproduct, which simplifies purification.
Causality of Experimental Choices:
-
EDC and HOBt: EDC is a zero-point activator of the carboxylic acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea. HOBt is added to trap the O-acylisourea, forming a more stable and less reactive HOBt-ester. This HOBt-ester then reacts with the amine in a more controlled manner, minimizing side reactions and epimerization if a chiral center is present alpha to the carbonyl.
-
Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for this reaction as they are aprotic and effectively solubilize the reactants.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize the hydrochloride salt of EDC and to deprotonate the amine, increasing its nucleophilicity.
-
Workup: The aqueous workup with dilute acid and base is designed to remove the water-soluble EDC-urea byproduct, excess HOBt, and any remaining base.
Experimental Workflow:
Figure 1: Workflow for EDC/HOBt mediated amidation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Add benzylamine (1.1 eq) to the solution.
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the flask to 0°C in an ice bath.
-
-
Reaction:
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x)
-
Saturated aqueous NaHCO₃ solution (2 x)
-
Brine (1 x)
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(4-methylcyclohexyl)acetamide.
-
Expected Analytical Data for N-benzyl-2-(4-methylcyclohexyl)acetamide:
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H, Ar-H), 5.80 (br s, 1H, NH), 4.45 (d, J=5.6 Hz, 2H, CH₂-Ph), 2.10 (d, J=6.8 Hz, 2H, CH₂-CO), 1.80-1.60 (m, 5H, cyclohexyl-H), 1.40-1.20 (m, 5H, cyclohexyl-H), 0.90 (d, J=6.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0 (C=O), 138.5 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 43.8 (CH₂-Ph), 43.2 (CH₂-CO), 35.5 (cyclohexyl-CH), 34.8 (cyclohexyl-CH₂), 32.5 (cyclohexyl-CH), 30.0 (cyclohexyl-CH₂), 22.5 (CH₃) |
| Mass Spec (ESI+) | m/z calculated for C₁₆H₂₃NO [M+H]⁺: 246.18; found: 246.2 |
Protocol 2: Ester Formation via Thionyl Chloride
This protocol describes the synthesis of a representative ester, ethyl 2-(4-methylcyclohexyl)acetate, through the formation of an acyl chloride intermediate using thionyl chloride, followed by reaction with an alcohol. This is a robust and high-yielding method for the synthesis of esters from carboxylic acids.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides.[2] The reaction is driven to completion by the formation of gaseous byproducts, HCl and SO₂, which are easily removed from the reaction mixture.[2]
-
Solvent: The reaction is typically run neat or in an inert solvent like dichloromethane or toluene.
-
Alcohol: Ethanol is used in this example to form the ethyl ester. The reaction is generally applicable to a wide range of primary and secondary alcohols.
-
Workup: The excess thionyl chloride is removed by distillation or evaporation (often azeotropically with toluene). The subsequent workup with a mild base neutralizes any remaining acidic byproducts.
Experimental Workflow:
Figure 2: Workflow for esterification via thionyl chloride.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add this compound (1.0 eq).
-
Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the reaction to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure. Toluene can be added and co-evaporated to ensure complete removal.
-
-
Esterification:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.
-
Slowly add a solution of ethanol (1.5 eq) in DCM to the cooled acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-(4-methylcyclohexyl)acetate.
-
Expected Analytical Data for Ethyl 2-(4-methylcyclohexyl)acetate:
| Analysis | Expected Results |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.20 (d, J=6.8 Hz, 2H, CH₂-CO), 1.80-1.60 (m, 5H, cyclohexyl-H), 1.40-1.20 (m, 5H, cyclohexyl-H), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 0.90 (d, J=6.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5 (C=O), 60.2 (OCH₂CH₃), 41.5 (CH₂-CO), 35.2 (cyclohexyl-CH), 34.5 (cyclohexyl-CH₂), 32.8 (cyclohexyl-CH), 30.2 (cyclohexyl-CH₂), 22.5 (CH₃), 14.3 (OCH₂CH₃) |
| Mass Spec (EI+) | m/z calculated for C₁₁H₂₀O₂: 184.15; found: 184.2 |
Conclusion
This compound is a valuable and versatile intermediate for pharmaceutical research and development. Its straightforward conversion to amides and esters, as detailed in the provided protocols, allows for its incorporation into a wide range of molecular architectures. The protocols and analytical data presented in this guide are intended to provide a solid foundation for researchers to explore the potential of this building block in the synthesis of novel therapeutic agents. The principles outlined here can be readily adapted to a variety of amines and alcohols, opening up a broad chemical space for exploration in the quest for new and improved medicines.
References
Application Notes & Protocols: Esterification of 2-(4-Methylcyclohexyl)acetic Acid for Pharmaceutical and Research Applications
Abstract: This document provides a comprehensive technical guide for the esterification of 2-(4-methylcyclohexyl)acetic acid, a common building block in medicinal chemistry and materials science. We address the specific challenges posed by the steric hindrance adjacent to the carboxylic acid moiety and present two robust protocols: the classic Fischer-Speier esterification and the milder, high-efficacy Steglich esterification. This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental procedures, comparative data, and expert troubleshooting advice to ensure successful and reproducible synthesis.
Introduction and Strategic Considerations
The conversion of carboxylic acids to esters is a cornerstone transformation in organic synthesis. Esters of this compound are valuable intermediates, often explored as prodrugs, active pharmaceutical ingredients (APIs), or functional monomers. The primary synthetic challenge for this substrate arises from the α-substitution on the acetic acid, where the bulky 4-methylcyclohexyl group imparts moderate steric hindrance. This can slow reaction rates and complicate the selection of an appropriate esterification method.
This guide details two primary strategies to overcome these challenges:
-
Fischer-Speier Esterification: An equilibrium-based process utilizing an excess of alcohol in the presence of a strong acid catalyst. It is cost-effective and suitable for large-scale synthesis but can be limited by harsh conditions.[1][2]
-
Steglich Esterification: A powerful, modern method that uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[3][4][5] It operates under mild, neutral conditions and is highly effective for sterically hindered substrates.[4][6]
The choice between these methods depends on the scale of the reaction, the sensitivity of the substrate and alcohol to acidic conditions, and the desired purity profile of the final product.
Mechanistic Foundations
Fischer-Speier Esterification: An Equilibrium-Driven Process
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] The mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][8][9]
-
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[10]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (H₂O).[1]
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.
To drive the reaction to completion, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol reactant or by actively removing water as it is formed, often with a Dean-Stark apparatus.[7][10]
Steglich Esterification: Activation via Carbodiimide Coupling
The Steglich esterification circumvents the need for harsh acidic conditions by activating the carboxylic acid directly.[6][11]
-
Formation of O-Acylisourea Intermediate: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic acid with an excellent leaving group.[4]
-
Role of DMAP as an Acyl-Transfer Catalyst: While the alcohol can react directly with the O-acylisourea, this process can be slow for hindered substrates. DMAP, being a superior nucleophile, rapidly attacks the intermediate to form a reactive N-acylpyridinium species ("active ester").[4][6]
-
Nucleophilic Attack by Alcohol: The alcohol then readily reacts with the highly electrophilic N-acylpyridinium intermediate to form the desired ester.
-
Byproduct Formation: This process regenerates the DMAP catalyst and produces N,N'-dicyclohexylurea (DCU), a stable and insoluble byproduct that precipitates from most organic solvents and can be removed by filtration.[4]
Comparative Protocol Overview
The following table summarizes the key parameters for each protocol, allowing for an informed selection based on experimental needs.
| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: Steglich Esterification |
| Principle | Acid-catalyzed, equilibrium-driven reaction. | Carbodiimide-mediated acid activation. |
| Catalyst | Strong Brønsted acids (e.g., H₂SO₄, p-TsOH). | Nucleophilic catalyst (e.g., DMAP). |
| Key Reagent | Large excess of alcohol. | Stoichiometric coupling agent (e.g., DCC, EDC). |
| Temperature | Elevated (Reflux, 60-120 °C).[2] | Mild (0 °C to Room Temperature).[6] |
| Reaction Time | 2 - 12 hours. | 3 - 24 hours. |
| Typical Yields | Moderate to Good (60-85%), dependent on equilibrium. | Good to Excellent (80-98%).[3] |
| Pros | - Inexpensive reagents.- Scalable.- Simple setup.[2] | - Mild, neutral conditions.- High yields for hindered substrates.[4]- Not equilibrium-limited. |
| Cons | - Harsh acidic conditions.- May dehydrate sensitive alcohols.- Requires water removal or large excess of alcohol. | - More expensive reagents.- Stoichiometric urea byproduct must be removed.- DCC is a potent allergen.[12] |
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification using a Dean-Stark Trap
Principle: This protocol utilizes p-toluenesulfonic acid (p-TsOH) as a milder alternative to sulfuric acid, with azeotropic removal of water using toluene and a Dean-Stark apparatus to drive the reaction to completion.[13]
Materials and Equipment:
-
This compound
-
Desired alcohol (e.g., ethanol, methanol, benzyl alcohol), 3-5 equivalents
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 0.05 equivalents
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 1 equivalent).
-
Add the desired alcohol (3-5 equivalents), toluene (approx. 100 mL), and p-TsOH·H₂O (0.05 equivalents).
-
Assemble the Dean-Stark trap and reflux condenser atop the flask.
-
Reaction Execution: Heat the mixture to a vigorous reflux using a heating mantle. Toluene and water will begin to collect in the Dean-Stark trap as an azeotrope. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap (theoretical amount can be calculated) and by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst and any unreacted carboxylic acid), 50 mL of water, and 50 mL of brine.[14][15]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by vacuum distillation or flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Protocol 2: Steglich Esterification
Principle: This protocol uses DCC as the coupling agent and a catalytic amount of DMAP to efficiently synthesize the ester under mild, ambient conditions, making it ideal for acid-sensitive alcohols or when high yields are critical.[3][5]
Materials and Equipment:
-
This compound
-
Desired alcohol, 1.2 equivalents
-
N,N'-Dicyclohexylcarbodiimide (DCC), 1.1 equivalents
-
4-Dimethylaminopyridine (DMAP), 0.1 equivalents
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus (Büchner funnel)
-
Separatory funnel, Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (5.0 g, 1 equivalent), the desired alcohol (1.2 equivalents), and DMAP (0.1 equivalents).
-
Dissolve the components in anhydrous DCM (approx. 100 mL).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. While stirring, add a solution of DCC (1.1 equivalents) in a small amount of anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a celite pad or Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 50 mL of 1 M HCl (to remove DMAP and any unreacted DCC), 50 mL of saturated NaHCO₃, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Visualization of Workflows and Mechanisms
Fischer Esterification Mechanism
Caption: Key mechanistic steps of the acid-catalyzed Fischer esterification.
Steglich Esterification Experimental Workflow
Caption: A streamlined workflow for the Steglich esterification protocol.
Troubleshooting and Expert Insights
-
Low Yield in Fischer Esterification: This is almost always due to the reaction reaching equilibrium. Ensure the Dean-Stark trap is functioning correctly and that a sufficient excess of the alcohol is used. For very precious alcohols where a large excess is not feasible, the Steglich method is superior.
-
Formation of Side Products: Strong acids like H₂SO₄ can cause dehydration of secondary or tertiary alcohols.[13] Using a milder catalyst like p-TsOH or switching to the Steglich protocol can mitigate this.
-
Incomplete Reaction in Steglich Protocol: If the reaction stalls, it may indicate insufficient activation. Ensure all reagents and solvents are anhydrous, as water will consume the DCC. A slight excess (1.1-1.2 eq) of DCC is recommended.
-
Difficulty Filtering DCU: The DCU byproduct can sometimes form a fine, gelatinous precipitate that clogs filter paper. Diluting the reaction mixture with a non-polar solvent like hexane before filtration can help granulate the DCU, making it easier to remove.
Conclusion
The successful esterification of this compound is readily achievable with a rational choice of methodology. For large-scale, cost-sensitive applications where the alcohol is simple and robust, the Fischer-Speier protocol with azeotropic water removal is a reliable workhorse. For substrates that are sensitive, sterically demanding, or when reaction efficiency and high yield are paramount, the Steglich esterification offers a mild and highly effective alternative. By understanding the mechanistic underpinnings and following the detailed protocols herein, researchers can confidently synthesize the desired ester products for their development programs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 15. scienceready.com.au [scienceready.com.au]
Synthesis of 2-(4-Methylcyclohexyl)acetic Acid Derivatives for Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Value of the Cyclohexylacetic Acid Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with optimized pharmacological profiles is paramount. The 2-(4-methylcyclohexyl)acetic acid scaffold has emerged as a privileged motif in medicinal chemistry, offering a unique combination of lipophilicity, conformational flexibility, and metabolic stability. Its derivatives have shown promise in a range of therapeutic areas, notably as anti-inflammatory agents and modulators of the central nervous system. The cyclohexyl ring serves as a non-aromatic bioisostere for phenyl groups, often leading to improved pharmacokinetic properties such as enhanced solubility and reduced metabolic susceptibility, while maintaining or even improving target engagement.[1][2][3]
This technical guide provides a comprehensive overview of the synthetic routes to this compound and its principal derivatives—esters and amides. Designed for researchers and drug development professionals, this document details robust, field-proven protocols, explains the rationale behind key experimental choices, and offers insights into the structure-activity relationships that drive the design of next-generation therapeutics based on this versatile scaffold.
Core Synthetic Strategy: A Two-Stage Approach to the Target Scaffold
The synthesis of this compound is efficiently achieved through a two-stage process commencing from the readily available starting material, 4-methylcyclohexanemethanol. The overall strategy involves an initial oxidation of the primary alcohol to the corresponding carboxylic acid, followed by a one-carbon homologation to furnish the desired acetic acid derivative.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 4-Methylcyclohexanecarboxylic Acid
The pivotal first step is the oxidation of 4-methylcyclohexanemethanol. Two reliable methods are presented here: the classical Jones oxidation and a milder, more selective TEMPO-catalyzed oxidation.
Protocol 1A: Jones Oxidation
The Jones oxidation is a robust and cost-effective method for the conversion of primary alcohols to carboxylic acids.[2][4][5] It utilizes chromic acid, generated in situ from chromium trioxide and sulfuric acid, in an acetone solution.
Materials:
-
4-Methylcyclohexanemethanol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (78.0 mmol) of 4-methylcyclohexanemethanol in 100 mL of acetone. Cool the flask in an ice bath to 0-5 °C with stirring.
-
Preparation of Jones Reagent: In a separate beaker, carefully dissolve 10.0 g (100 mmol) of chromium trioxide in 25 mL of water. Slowly and with cooling, add 8.7 mL of concentrated sulfuric acid.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 10 °C. A color change from orange-red to green will be observed as the chromium(VI) is reduced to chromium(III).
-
Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. To quench any excess oxidant, add isopropanol dropwise until the orange color disappears completely and a green precipitate forms.
-
Work-up: Remove the acetone under reduced pressure. Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-methylcyclohexanecarboxylic acid as a colorless solid.
Protocol 1B: TEMPO-Catalyzed Oxidation
For substrates sensitive to strongly acidic and oxidizing conditions, a TEMPO-catalyzed oxidation offers a milder alternative.[3][6][7] This method uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).
Materials:
-
4-Methylcyclohexanemethanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite solution (household bleach, ~8.25%)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 500 mL flask, add 10.0 g (78.0 mmol) of 4-methylcyclohexanemethanol, 0.12 g (0.78 mmol) of TEMPO, and 0.93 g (7.8 mmol) of potassium bromide in 100 mL of dichloromethane.
-
Aqueous Phase: In a separate beaker, prepare a solution of 10.4 g of sodium bicarbonate in 100 mL of water. Add this to the reaction flask.
-
Oxidation: Cool the vigorously stirred biphasic mixture to 0 °C. Add 100 mL of sodium hypochlorite solution dropwise, maintaining the temperature below 5 °C.
-
Monitoring: Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium sulfite.
-
Work-up: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Acidification and Extraction: Combine the organic layers and extract the product into the aqueous phase by washing with 1 M sodium hydroxide (2 x 50 mL). Acidify the combined aqueous layers to pH 2 with 1 M HCl.
-
Final Extraction and Isolation: Extract the acidified aqueous layer with dichloromethane (3 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.
| Parameter | Jones Oxidation | TEMPO-Catalyzed Oxidation |
| Typical Yield | 80-90% | 85-95% |
| Purity (crude) | >90% | >95% |
| Key Reagents | CrO₃, H₂SO₄ | TEMPO, NaOCl |
| Conditions | Strongly acidic, 0 °C to RT | Mild, biphasic, 0 °C |
| Advantages | Inexpensive reagents | High selectivity, mild conditions |
| Disadvantages | Harsh conditions, chromium waste | More expensive catalyst |
Part 2: Homologation to this compound via Arndt-Eistert Synthesis
The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of a carboxylic acid.[2][4][8] It involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (water) to yield the homologous carboxylic acid.
Caption: Arndt-Eistert homologation workflow.
Protocol 2: Arndt-Eistert Homologation
Materials:
-
4-Methylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diazomethane (ethereal solution, prepared in situ or from a commercial precursor)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous diethyl ether
-
Deionized water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend 10.0 g (70.3 mmol) of 4-methylcyclohexanecarboxylic acid in 50 mL of anhydrous dichloromethane. Add 1.1 equivalents of oxalyl chloride (or thionyl chloride) dropwise at room temperature. Stir for 2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Synthesis (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions): Dissolve the crude acid chloride in 50 mL of anhydrous diethyl ether and cool to 0 °C. Slowly add an ethereal solution of diazomethane (~2 equivalents) with stirring until the yellow color of diazomethane persists. Allow the reaction to warm to room temperature and stir for 1 hour. Carefully quench excess diazomethane by adding a few drops of acetic acid.
-
Wolff Rearrangement: In a separate flask, prepare a suspension of 1.0 g of silver(I) oxide in 100 mL of water. To this suspension, add the ethereal solution of the diazoketone dropwise with vigorous stirring at room temperature.
-
Reaction Completion: The reaction is typically complete after stirring for 3-4 hours at room temperature, which can be monitored by the cessation of nitrogen evolution.
-
Work-up: Filter the reaction mixture to remove the silver catalyst. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate washings to pH 2 with 1 M HCl and extract with diethyl ether (3 x 50 mL). Combine these final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Methylcyclohexanecarboxylic Acid | C₈H₁₄O₂ | 142.20 | - | 0.90 (d, 3H), 1.15-1.90 (m, 9H), 2.25 (m, 1H), 12.0 (br s, 1H) | 22.3, 28.9, 32.1, 34.2, 43.5, 183.1 |
| This compound | C₉H₁₆O₂ | 156.22 | 70-80 (from carboxylic acid) | 0.88 (d, 3H), 0.95-1.80 (m, 10H), 2.20 (d, 2H), 11.5 (br s, 1H) | 22.4, 32.2, 33.1, 34.9, 41.5, 179.8 |
Part 3: Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of ester and amide derivatives from the parent carboxylic acid is crucial for exploring the structure-activity relationships of this scaffold. These modifications can significantly impact potency, selectivity, and pharmacokinetic properties.
Protocol 3A: Fischer Esterification (Methyl Ester Synthesis)
Fischer esterification is a straightforward acid-catalyzed method for producing esters from carboxylic acids and alcohols.[9][10][11]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5.0 g (32.0 mmol) of this compound in 50 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid dropwise with stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Washing: Wash the organic layer with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the methyl 2-(4-methylcyclohexyl)acetate.
Protocol 3B: Amide Synthesis (N-Benzylamide)
Amide bond formation is typically achieved using coupling agents to activate the carboxylic acid. A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[12][13][14]
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of 5.0 g (32.0 mmol) of this compound in 100 mL of anhydrous dichloromethane, add 4.7 g (35.2 mmol) of HOBt and 3.8 mL (35.2 mmol) of benzylamine.
-
Coupling Agent Addition: Cool the mixture to 0 °C and add 7.4 g (38.4 mmol) of EDC and 6.7 mL (38.4 mmol) of DIPEA.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with 100 mL of dichloromethane and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data (¹H NMR, CDCl₃, δ ppm) |
| Methyl 2-(4-methylcyclohexyl)acetate | C₁₀H₁₈O₂ | 170.25 | 85-95 | 3.65 (s, 3H, OCH₃) |
| N-Benzyl-2-(4-methylcyclohexyl)acetamide | C₁₆H₂₃NO | 245.36 | 75-85 | 4.40 (d, 2H, NCH₂), 5.80 (br s, 1H, NH), 7.20-7.40 (m, 5H, Ar-H) |
Application in Drug Discovery: The Case of Gabapentin
A prominent example of a successful drug molecule incorporating a cyclohexylacetic acid core is Gabapentin.[15] Marketed for the treatment of epilepsy and neuropathic pain, Gabapentin's design illustrates the principle of using a lipophilic, conformationally restricted scaffold to mimic an endogenous neurotransmitter (GABA) while improving its ability to cross the blood-brain barrier. The synthesis of Gabapentin analogues and other derivatives of this compound allows for the systematic exploration of how modifications to the cyclohexyl ring and the acetic acid moiety influence biological activity, providing valuable insights for the design of new therapeutics.
Conclusion
The synthetic protocols detailed in this guide offer reliable and scalable methods for accessing this compound and its key derivatives. The strategic application of this scaffold in medicinal chemistry, exemplified by established drugs, underscores its importance in the development of new therapeutic agents with improved pharmacological properties. By providing a robust synthetic foundation, this guide aims to empower researchers to explore the rich chemical space of this compound derivatives in their drug discovery endeavors.
References
- 1. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dwsim.fossee.in [dwsim.fossee.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amidation of 2-(4-Methylcyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of modern drug discovery and development. Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a privileged functional group in a vast array of pharmaceuticals and biologically active molecules. The formation of this bond—the amidation reaction—is therefore one of the most frequently performed transformations in medicinal chemistry.[1][2] This guide provides a detailed technical overview and practical, field-proven protocols for the amidation of 2-(4-methylcyclohexyl)acetic acid, a representative aliphatic carboxylic acid. We will delve into the mechanistic underpinnings of common coupling strategies, offering a rationale for experimental design and troubleshooting.
Understanding the Challenge: Why Catalysis is Essential
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process. However, it is kinetically slow due to the competing acid-base reaction, which protonates the amine, diminishing its nucleophilicity.[3][4] To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.
Selecting the Optimal Coupling Strategy
The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of the substrates, potential for side reactions, and desired reaction conditions. For a simple aliphatic acid like this compound, several robust methods are available. We will focus on three widely employed and reliable strategies:
-
Carbodiimide-Mediated Coupling (EDC/DCC): A classic and cost-effective approach.
-
Uronium/Aminium Salt-Based Coupling (HATU): Known for high efficiency and rapid reaction times, especially for challenging couplings.[5][6]
-
Phosphonium Salt-Based Coupling (PyBOP): Another highly efficient method with a good track record in peptide synthesis.
Protocol 1: Carbodiimide-Mediated Amidation using EDC and HOBt
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used activating agents.[4][7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][8] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond.
A common and highly recommended practice is the inclusion of an additive like 1-Hydroxybenzotriazole (HOBt). HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, such as the formation of an N-acylurea byproduct.[3][9] For this compound, which is not prone to racemization, HOBt still offers the advantage of increased reaction efficiency.
Reaction Mechanism: EDC/HOBt Coupling
Caption: Mechanism of EDC/HOBt-mediated amidation.
Detailed Experimental Protocol (EDC/HOBt)
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.1 - 1.5 equivalents)
-
HOBt (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (1N HCl, saturated NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and neutralize the HCl salt of EDC without competing with the primary amine nucleophile.[6]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic phase sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[9]
Protocol 2: High-Efficiency Amidation using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress side reactions.[5][6] It is particularly useful for sterically hindered substrates or when rapid and clean conversion is paramount.
Reaction Mechanism: HATU Coupling
The mechanism involves the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group is thought to accelerate the subsequent aminolysis step through a neighboring group participation effect.[5]
Caption: Experimental workflow for HATU-mediated amidation.
Detailed Experimental Protocol (HATU)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA or TEA (2.0 - 3.0 equiv)
-
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution.
-
Add HATU (1.1 equiv) to the mixture and stir at room temperature for 5-15 minutes. This "pre-activation" step is crucial for the efficient formation of the active ester before the amine is introduced.[6]
-
Add the amine (1.0 equiv) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Reaction times are typically much shorter with HATU compared to carbodiimide methods.[5][6]
-
Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. The aqueous washes are effective at removing the tetramethylurea and HOAt byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: DCC/DMAP for Robust Amidation
The combination of N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is another powerful method for amide bond formation. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.
Caution: The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and precipitates out of the reaction mixture.[10] While this can simplify purification by filtration, care must be taken to ensure complete removal.
Detailed Experimental Protocol (DCC/DMAP)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv)
-
Anhydrous DCM
Procedure:
-
Dissolve this compound (1.0 equiv), the amine (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of DCU will form as the reaction progresses.
-
Monitor the reaction completion by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl and saturated NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
Summary of Reaction Conditions
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: DCC/DMAP |
| Coupling Reagent | EDC·HCl | HATU | DCC |
| Additive | HOBt | None required | DMAP (catalytic) |
| Base | DIPEA or TEA | DIPEA or TEA | None (amine is the base) |
| Solvent | DCM or DMF | DMF or ACN | DCM |
| Temperature | 0 °C to RT | Room Temperature | 0 °C to RT |
| Typical Time | 4-16 hours | 1-4 hours | 4-12 hours |
| Key Byproduct | Water-soluble urea | Tetramethylurea & HOAt | Insoluble DCU |
Troubleshooting and Optimization
-
Low Yield: If the reaction is sluggish, consider switching to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as water can hydrolyze the active intermediates.[7] Gentle heating (40-50 °C) can sometimes improve yields for sterically hindered substrates.[6]
-
Side Reactions: The most common side reaction with carbodiimides is the formation of an N-acylurea.[8] Using an additive like HOBt and ensuring the amine is present to trap the active intermediate can minimize this. With HATU, adding the amine before the carboxylic acid is fully activated can lead to guanidinylation of the amine.[6]
-
Purification Issues: The urea byproduct from EDC is water-soluble, making it easy to remove during aqueous workup.[9] The DCU from DCC is insoluble and removed by filtration. Byproducts from HATU are also generally removed by standard aqueous washes. If the amide product is also water-soluble, alternative purification techniques like reverse-phase chromatography may be necessary.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging 2-(4-methylcyclohexyl)acetic Acid in the Synthesis of Novel Fragrance Components
Abstract: The quest for novel and captivating scents is a driving force in the fragrance industry. Carboxylic acid esters form a cornerstone of the perfumer's palette, offering a vast spectrum of olfactory notes from fruity to floral and beyond.[1] This document provides a detailed technical guide for researchers and chemists on the utilization of 2-(4-methylcyclohexyl)acetic acid as a versatile precursor for synthesizing unique fragrance esters. The presence of the methylcyclohexyl moiety imparts desirable characteristics such as substantivity and complexity, leading to potentially valuable woody, fruity, and green notes. We present the core chemical principles, detailed synthesis protocols, purification strategies, and analytical validation techniques essential for this application.
Introduction to the Precursor: this compound
This compound is a carboxylic acid distinguished by its saturated carbocyclic structure. This feature is significant in fragrance chemistry for several reasons:
-
Olfactory Profile: The cyclohexyl ring is a common motif in fragrance ingredients known for contributing woody, camphoraceous, or earthy notes. Its combination with an acetic acid-derived ester can lead to complex profiles, such as fruity-woody or green-floral scents.
-
Volatility and Substantivity: The molecular weight and structure (approx. 156.22 g/mol ) suggest moderate volatility, positioning its derivatives as potential "middle notes" in a fragrance composition.[2] The bulky alkyl group enhances lipophilicity, which can improve the longevity (substantivity) of the fragrance on skin or fabric.
-
Synthetic Versatility: The carboxylic acid functional group is readily converted into an ester through well-established reactions, allowing for the creation of a diverse library of fragrance molecules by varying the alcohol reactant.
Physicochemical Properties & Safety
A thorough understanding of the starting material is paramount for safe and effective synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [2] |
| Molecular Weight | 156.22 g/mol | [2] |
| Appearance | Varies (Typically solid or liquid) | General Chemical Knowledge |
| Boiling Point | Not readily available; estimated >200°C | General Chemical Knowledge |
Safety and Handling: While specific data for this compound is limited, related structures like 2-(4-methylcyclohexylidene)acetic acid are known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[6]
Core Synthetic Strategy: Fischer-Speier Esterification
The most direct and widely employed method for converting this compound into a fragrant ester is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to produce an ester and water.[7]
The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[8][9]
Visualization of the Synthetic Workflow
The following diagram outlines the general workflow for the synthesis and purification of a fragrance ester from this compound.
Caption: General workflow for fragrance ester synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-methylcyclohexyl)acetate via Conventional Acid Catalysis
This protocol details the synthesis of a model fragrance ester using a traditional strong acid catalyst.
Principle: Ethanol is reacted with this compound in the presence of a catalytic amount of sulfuric acid. The large excess of ethanol serves to drive the equilibrium toward the product. The subsequent work-up is designed to remove the acid catalyst, unreacted carboxylic acid, and water.
Materials and Reagents:
-
This compound
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactant Charging: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (7.81 g, 0.05 mol).
-
Add a large excess of anhydrous ethanol (e.g., 50 mL).
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring. Caution: Sulfuric acid is highly corrosive and the addition is exothermic.
-
Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux with stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with:
-
50 mL of water
-
50 mL of saturated NaHCO₃ solution (to neutralize unreacted acids; watch for gas evolution)
-
50 mL of brine (to aid in breaking emulsions and removing water)
-
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, then filter or decant to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the resulting crude ester by vacuum distillation to obtain the final product. Collect the fraction at the appropriate boiling point and pressure.
Protocol 2: Green Synthesis using a Solid Acid Catalyst (Amberlyst-15)
This protocol offers an environmentally friendlier alternative with a simplified work-up.
Principle: Amberlyst-15 is a solid-phase sulfonic acid resin that functions as a heterogeneous catalyst.[10] Its primary advantage is its easy removal from the reaction mixture by simple filtration, eliminating the need for a corrosive aqueous quench and extensive washing, thus reducing acidic waste.[10]
Materials and Reagents:
-
Same as Protocol 1, but replace sulfuric acid with Amberlyst-15.
Procedure:
-
Reactant Charging: To a 100 mL round-bottom flask, add this compound (7.81 g, 0.05 mol), ethanol (50 mL), and Amberlyst-15 (approx. 1 g, ~15% by weight of the carboxylic acid).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-12 hours. The reaction may be slower than with H₂SO₄.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Amberlyst-15 catalyst by vacuum filtration, washing the resin with a small amount of fresh ethanol or diethyl ether. The catalyst can be washed, dried, and potentially reused.[10]
-
Purification: The filtrate contains the ester, excess ethanol, and a small amount of unreacted acid.
-
Remove the bulk of the ethanol via rotary evaporation.
-
The remaining crude product can be further purified by vacuum distillation as described in Protocol 1. The need for an aqueous work-up is often eliminated or greatly reduced.
-
Product Characterization and Analysis
Confirming the identity, purity, and olfactory profile of the synthesized ester is a critical final step. The fragrance industry relies heavily on a combination of analytical chemistry and sensory analysis.[11][12]
| Technique | Purpose | Expected Outcome for Ethyl 2-(4-methylcyclohexyl)acetate |
| Gas Chromatography (GC) | Purity assessment; determination of retention time.[12] | A major peak corresponding to the product, with minimal peaks for starting materials or byproducts. |
| GC-Mass Spectrometry (GC-MS) | Structural identification by fragmentation pattern.[13][14] | The mass spectrum will show a molecular ion peak (M+) and characteristic fragments corresponding to the ester structure. |
| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation (¹H and ¹³C NMR). | The ¹H NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and complex multiplets for the methylcyclohexyl protons. |
| Infrared (IR) Spectroscopy | Functional group identification. | A strong C=O (ester carbonyl) stretch around 1735 cm⁻¹ and C-O stretches. |
| GC-Olfactometry (GC-O) | Sensory analysis; correlating specific peaks to odors.[15] | A trained perfumer sniffs the effluent from the GC column to assign an odor descriptor to the product peak. |
Visualization of the Esterification Mechanism
Understanding the reaction mechanism provides insight into the role of the acid catalyst.
Caption: Simplified mechanism of Fischer-Speier Esterification.
Conclusion
This compound serves as an excellent starting point for the synthesis of novel fragrance esters. Through straightforward Fischer esterification, a wide range of alcohols can be employed to generate a library of compounds with potentially unique and commercially valuable scent profiles. By understanding the underlying chemical principles and adhering to rigorous purification and analytical protocols, researchers can effectively explore this promising class of fragrance ingredients. The adoption of greener catalysts like Amberlyst-15 further aligns this synthetic work with modern principles of sustainable chemistry.
References
- 1. bellevuecollege.edu [bellevuecollege.edu]
- 2. 2-(1-Methylcyclohexyl)acetic acid | C9H16O2 | CID 13697885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-methylcyclohexylidene)acetic Acid | C9H14O2 | CID 4169398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atul.co.in [atul.co.in]
- 5. aksci.com [aksci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. youtube.com [youtube.com]
- 8. Esterification Reaction In Fragrance Synthesis [tycoremachine.com]
- 9. euonym.us [euonym.us]
- 10. jetir.org [jetir.org]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Analysis of perfumes by gas chromatography | MACHEREY-NAGEL [mn-net.com]
- 13. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 14. gcms.cz [gcms.cz]
- 15. Analytical methods used in analysis of fragrance & flavour Materials | PPTX [slideshare.net]
Laboratory-Scale Synthesis and Purification of 2-(4-methylcyclohexyl)acetic acid: An Application Guide for Researchers
Abstract
This comprehensive application note provides detailed protocols for the laboratory-scale synthesis and purification of 2-(4-methylcyclohexyl)acetic acid, a valuable building block in medicinal chemistry and materials science. Two robust and distinct synthetic methodologies are presented: the catalytic hydrogenation of 4-methylphenylacetic acid and the Arndt-Eistert homologation of 4-methylcyclohexanecarboxylic acid. This guide offers in-depth, step-by-step experimental procedures, including reagent quantities, reaction conditions, and safety precautions. Furthermore, detailed protocols for the purification of the final product via recrystallization and silica gel column chromatography are provided. The identity and purity of the synthesized this compound are confirmed through a comprehensive analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), which are included for reference. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a saturated carboxylic acid derivative featuring a methyl-substituted cyclohexane ring. This structural motif imparts unique physicochemical properties, making it a desirable synthon in the development of novel therapeutic agents and advanced materials. The non-planar, saturated cyclohexyl group can introduce conformational rigidity and lipophilicity into a molecule, which can be advantageous for modulating biological activity and material properties.
The synthesis of this compound can be approached through various strategies, each with its own set of advantages and challenges. This guide will focus on two effective and well-established methods:
-
Catalytic Hydrogenation: This approach involves the reduction of the aromatic ring of 4-methylphenylacetic acid. It is an atom-economical method that can be performed with high efficiency using a suitable catalyst.
-
Arndt-Eistert Homologation: This classic one-carbon chain extension of a carboxylic acid provides an alternative route starting from 4-methylcyclohexanecarboxylic acid. It is a versatile method for synthesizing carboxylic acids with an additional methylene group.
Subsequent purification is critical to obtain the target compound with the high degree of purity required for most applications. This guide details two common and effective purification techniques: recrystallization and column chromatography.
The following sections provide detailed, actionable protocols for the synthesis, purification, and characterization of this compound, grounded in established chemical principles and supported by references to authoritative literature.
Synthesis Methodologies
This section outlines two distinct and reliable methods for the laboratory-scale synthesis of this compound.
Method 1: Catalytic Hydrogenation of 4-Methylphenylacetic Acid
This method relies on the saturation of the aromatic ring of the readily available starting material, 4-methylphenylacetic acid, using a heterogeneous catalyst under a hydrogen atmosphere. Rhodium on carbon is a particularly effective catalyst for this transformation.
Reaction Scheme:
Caption: Catalytic hydrogenation of 4-methylphenylacetic acid.
Materials:
-
4-Methylphenylacetic acid (1.0 eq)
-
5% Rhodium on carbon (Rh/C) (5 mol%)
-
Ethanol (solvent)
-
Hydrogen gas (high purity)
-
Celite®
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Glass liner for the reactor
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reactor Setup: Place a glass liner into the high-pressure reactor. To the liner, add 4-methylphenylacetic acid and a magnetic stir bar.
-
Solvent and Catalyst Addition: Add ethanol to dissolve the starting material (approximately 10-20 mL of solvent per gram of starting material). Carefully add the 5% Rh/C catalyst to the solution.
-
Hydrogenation: Seal the reactor according to the manufacturer's instructions. Purge the reactor with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 100 psi.
-
Reaction: Heat the reactor to 70°C and stir the reaction mixture vigorously. Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 24 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen gas.
-
Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Safety Precautions:
-
Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.
-
The hydrogenation catalyst may be pyrophoric upon exposure to air, especially when dry. Handle the catalyst carefully and keep it wet with solvent.
-
High-pressure reactions should only be performed by trained personnel using appropriate safety equipment.
Method 2: Arndt-Eistert Homologation of 4-Methylcyclohexanecarboxylic Acid
This multi-step synthesis extends the carbon chain of 4-methylcyclohexanecarboxylic acid by one methylene group. The key steps are the formation of the acyl chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement to a ketene, which is then hydrolyzed to the desired carboxylic acid.[1][2][3][4]
Reaction Scheme:
Caption: Arndt-Eistert homologation of 4-methylcyclohexanecarboxylic acid.
Step 1: Synthesis of 4-Methylcyclohexanecarbonyl chloride
Materials:
-
4-Methylcyclohexanecarboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Dry dichloromethane (DCM) (solvent)
-
A few drops of dry N,N-dimethylformamide (DMF) (catalyst)
Procedure:
-
To a solution of 4-methylcyclohexanecarboxylic acid in dry DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-methylcyclohexanecarbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
4-Methylcyclohexanecarbonyl chloride (from Step 1) (1.0 eq)
-
Diazomethane (CH₂N₂) in diethyl ether (prepared fresh)
-
Silver(I) oxide (Ag₂O) (catalyst)
-
Dioxane and water (solvents)
Procedure:
-
Caution: Diazomethane is toxic and explosive. This reaction should be performed by experienced chemists in a dedicated fume hood with a blast shield.
-
Dissolve the crude 4-methylcyclohexanecarbonyl chloride in anhydrous diethyl ether.
-
Slowly add a freshly prepared ethereal solution of diazomethane at 0°C until the yellow color of diazomethane persists.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain the crude diazoketone.
-
To a solution of the crude diazoketone in a mixture of dioxane and water, add a catalytic amount of silver(I) oxide.
-
Heat the reaction mixture to 50-60°C with stirring. The reaction progress can be monitored by the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocols
The crude product obtained from either synthetic route may contain unreacted starting materials, byproducts, or residual catalyst. The following protocols describe the purification of this compound to a high degree of purity.
Purification Method 1: Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent or solvent system at different temperatures. For this compound, a mixed solvent system of acetone and water is effective.[5]
Workflow for Recrystallization:
Caption: Workflow for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetone to dissolve the solid completely.
-
Inducing Crystallization: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot acetone to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone-water mixture.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Purification Method 2: Silica Gel Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For this compound, a silica gel stationary phase with an ethyl acetate/hexanes eluent system is effective.[6][7][8]
Materials and Equipment:
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexanes
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity to 20% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.8 (br s, 1H, COOH), 2.25 (d, J = 7.2 Hz, 2H, CH₂COOH), 1.80-1.60 (m, 5H), 1.45-1.20 (m, 5H), 0.88 (d, J = 6.4 Hz, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 179.5 (COOH), 43.1 (CH₂COOH), 35.8, 34.5, 32.8, 30.7, 22.7 (CH₃). |
| IR (neat) | ν (cm⁻¹) 2920 (br, O-H), 1705 (s, C=O), 1450, 1290, 940. |
| Mass Spectrometry (EI) | m/z (%) 156 (M⁺), 113, 97, 81, 67, 55. |
Conclusion
This application note provides two detailed and reliable protocols for the synthesis and purification of this compound on a laboratory scale. The catalytic hydrogenation of 4-methylphenylacetic acid offers a direct and atom-economical route, while the Arndt-Eistert homologation provides a valuable alternative for chain extension. The described purification methods, recrystallization and column chromatography, are effective in yielding the target compound with high purity. The provided spectroscopic data serve as a benchmark for the characterization of the final product. These protocols are designed to be a valuable resource for researchers and scientists engaged in organic synthesis and drug discovery.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
Application Notes & Protocols: The Role of 2-(4-methylcyclohexyl)acetic Acid in Specialty Chemical Production
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Complex Molecule Synthesis
2-(4-methylcyclohexyl)acetic acid is a carboxylic acid characterized by a saturated six-carbon ring (cyclohexane) substituted with a methyl group at the 4-position and an acetic acid moiety.[1] Its unique structural combination—a lipophilic, sterically defined cycloaliphatic core and a versatile carboxylic acid handle—positions it as a valuable intermediate in the synthesis of complex organic molecules.[1] While not a high-volume commodity chemical, its utility is realized in specialty applications where precise control over molecular architecture is paramount for achieving desired biological activity or material properties.
This guide provides an in-depth exploration of this compound, moving from its fundamental properties and synthesis to its potential applications in pharmaceutical and agrochemical development. The protocols herein are presented not merely as procedural steps but as self-validating systems, with underlying chemical principles explained to empower researchers in their experimental design and optimization.
Physicochemical Properties
A clear understanding of the molecule's properties is foundational to its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [2][3] |
| Molecular Weight | 156.22 g/mol | [3] |
| Monoisotopic Mass | 156.11504 Da | [2] |
| Appearance | Colorless crystals (estimated) | [4] |
| Boiling Point (est.) | 242 °C at 760 mm Hg | [4] |
| Melting Point | 28-33 °C | [4] |
| XlogP (predicted) | 2.7 | [2] |
The predicted XlogP value of 2.7 suggests moderate lipophilicity, a desirable trait for candidates in drug discovery and agrochemical research, as it influences membrane permeability and bioavailability.
Section 1: Core Synthesis Protocol
The most direct and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 2-(4-methylphenyl)acetic acid. This method leverages readily available starting materials and established catalytic processes.
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol details the reduction of the aromatic ring of 2-(4-methylphenyl)acetic acid to the corresponding cyclohexane derivative. The choice of a Rhodium-on-carbon catalyst is deliberate; it is highly efficient for the hydrogenation of aromatic rings under relatively mild conditions, minimizing potential side reactions like hydrogenolysis.
Workflow Diagram: Synthesis of this compound
Caption: A generalized workflow for the synthesis of the title compound.
Materials:
-
2-(4-methylphenyl)acetic acid (1.0 eq)
-
Methanol (solvent)
-
5% Rhodium on Carbon (Rh/C) catalyst (1-2 mol%)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® or another filter aid
-
Heptane, Ethyl Acetate (for recrystallization)
Procedure:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 2-(4-methylphenyl)acetic acid and methanol (approx. 10 mL per gram of substrate).
-
Catalyst Addition: In a separate beaker, create a slurry of the Rh/C catalyst in a small amount of methanol and add it to the reactor. Rationale: Adding the catalyst as a slurry prevents the fine powder from becoming airborne and ensures even dispersion.
-
Inerting: Seal the reactor and purge the headspace with nitrogen gas three times to remove all oxygen. Causality: This step is critical for safety, as hydrogen and oxygen can form explosive mixtures. It also prevents catalyst deactivation.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-60 bar. Begin vigorous stirring and heat the reaction mixture to 80-100°C.
-
Monitoring: The reaction is monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. The Celite® pad should be washed with a small amount of methanol. Self-Validation: The filtrate should be a clear, colorless solution. A dark filtrate indicates incomplete removal of the carbon-supported catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from a suitable solvent system, such as a heptane/ethyl acetate mixture, to afford this compound as a crystalline solid.
Section 2: Application Note I - A Platform for Novel Pharmaceutical Analogues
The true value of this compound lies in its use as a scaffold. The 4-methylcyclohexyl moiety can impart favorable properties such as increased lipophilicity and metabolic stability compared to aromatic or linear alkyl analogues. This section explores its potential application in synthesizing novel analogues of established drugs, using the anticonvulsant Gabapentin as a case study.
Case Study: Synthesis of a Novel Gabapentinoid
Gabapentin, 1-(aminomethyl)cyclohexylacetic acid, is a widely used pharmaceutical.[5] Its synthesis often proceeds from precursors like 1,1-cyclohexanediacetic acid.[6] By applying similar synthetic logic, this compound can serve as a starting point for a novel "4-methyl-gabapentin" analogue. The introduction of the methyl group could modulate the drug's pharmacokinetic profile.
Hypothetical Reaction Pathway: Synthesis of a 4-methyl-gabapentin analogue
Caption: A plausible synthetic route to a novel Gabapentin analogue.
Protocol 2: Hypothetical Synthesis of 1-(Aminomethyl)-4-methylcyclohexylacetic acid
This protocol outlines a multi-step synthesis beginning with the functionalization of the acid group, followed by a rearrangement to install the required aminomethyl group.
Step 2A: Amide Formation
-
Activation: To a solution of this compound (1.0 eq) in an inert solvent like dichloromethane, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours. Rationale: This converts the carboxylic acid to a more reactive acyl chloride.
-
Amination: Cool the solution to 0°C and bubble ammonia gas through it, or add a concentrated solution of ammonium hydroxide. Stir for an additional hour.
-
Isolation: Perform an aqueous work-up to remove salts, then dry and concentrate the organic layer to yield 2-(4-methylcyclohexyl)acetamide.
Step 2B: Hofmann Rearrangement
-
Reaction Setup: Dissolve the amide from Step 2A in a mixture of methanol and water. Cool to 0°C.
-
Reagent Addition: Slowly add a pre-chilled solution of sodium hypobromite (or sodium hypochlorite and a bromide source). Causality: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.
-
Hydrolysis: After the initial reaction, add aqueous acid (e.g., HCl) and heat the mixture under reflux to hydrolyze the intermediate carbamate/isocyanate.[6]
-
Purification: Purify the resulting amino acid product, 1-(aminomethyl)-4-methylcyclohexylacetic acid, using ion-exchange chromatography or crystallization.
Section 3: Application Note II - Scaffolding for Novel Agrochemicals
The structural motifs present in this compound are also relevant in the field of agrochemicals. Patents have described unsaturated cyclohexyl acetic acid derivatives as having pesticidal properties.[7] The saturated and substituted ring of our title compound can be used to generate libraries of new potential herbicides or fungicides through derivatization of the carboxylic acid.
Protocol 3: Synthesis of Ester and Amide Derivatives for Agrochemical Screening
This protocol provides a general method for creating a small library of derivatives. The goal is to explore how different ester and amide functionalities, combined with the 4-methylcyclohexyl core, affect biological activity.
Workflow for Agrochemical Derivative Synthesis
Caption: Parallel synthesis workflow for creating ester and amide libraries.
Procedure (Parallel Synthesis Approach):
-
Stock Solution: Prepare a stock solution of 2-(4-methylcyclohexyl)acetyl chloride (prepared as in Protocol 2A) in an anhydrous solvent like THF or DCM.
-
Aliquotting: In a 96-well reaction block, aliquot the stock solution into each well.
-
Reagent Addition: To each well, add a different alcohol or amine from a pre-prepared library of reagents, along with a suitable base (e.g., pyridine for alcohols, triethylamine for amines).
-
Reaction: Seal the plate and allow it to react at room temperature or with gentle heating overnight.
-
Work-up & Screening: Quench the reaction, perform a liquid-liquid extraction directly in the plate or using a parallel work-up station, and concentrate the solutions. The resulting crude products are typically of sufficient purity for initial high-throughput biological screening.
Conclusion and Future Outlook
This compound represents a strategic building block for specialty chemical synthesis. Its utility is not in its direct application, but in the unique structural and physicochemical properties it imparts to more complex molecules. The protocols and conceptual frameworks provided in this guide demonstrate its potential for creating novel analogues in the pharmaceutical and agrochemical sectors. Future research should focus on expanding the library of derivatives and exploring its use in performance materials, where the defined cycloaliphatic structure could influence properties like thermal stability and solubility.
References
- 1. Buy this compound | 6603-71-0 [smolecule.com]
- 2. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
- 5. Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 7. EP0438726A1 - Non-saturated cyclohexyl acetic acid derivatives and pesticides containing them - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-methylcyclohexyl)acetic acid
Welcome to the technical support center for the purification of 2-(4-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis methods, such as the hydrogenation of precursors, can introduce several types of impurities.[1] These may include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Byproducts of Hydrogenation: The hydrogenation process might lead to the formation of partially hydrogenated intermediates or over-hydrogenated products.[2]
-
Solvent-Related Impurities: The reaction solvent itself can sometimes participate in side reactions, leading to impurities. For instance, if an alcohol is used as a solvent under hydrogenation conditions, esterification can occur.[3]
-
Isomers: Depending on the synthetic pathway, structural isomers of this compound may be formed.
Q2: My recrystallization of this compound is yielding an oil instead of crystals. What could be the cause?
A2: Oiling out during recrystallization is a common issue and can be attributed to several factors:
-
High Impurity Load: A significant presence of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, preventing it from reaching supersaturation and crystallizing out. The polarity and hydrogen bonding capacity of the solvent play a crucial role in the crystallization of carboxylic acids.[4]
-
Cooling Rate: Cooling the solution too rapidly can lead to the separation of a supersaturated liquid phase (oiling out) rather than the formation of an ordered crystal lattice.
Q3: I am observing poor recovery after recrystallization. How can I improve the yield?
A3: Low recovery is often a trade-off for high purity. However, several parameters can be optimized to enhance the yield:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A systematic approach to solvent selection, considering factors like solvent-solute interactions, can improve yield.[4]
-
Solvent Volume: Using the minimum amount of hot solvent necessary to fully dissolve the crude product will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
Cooling Process: A slow and controlled cooling process allows for the formation of larger, purer crystals and can improve the overall recovery.
-
Seeding: Introducing a small seed crystal of pure this compound to the supersaturated solution can initiate crystallization and improve the yield.
Q4: Can I use chromatography to purify this compound?
A4: Yes, chromatography is a viable purification method.
-
Normal-Phase Chromatography: Silica gel chromatography is commonly used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective. The carboxylic acid group will interact with the silica gel, so the addition of a small amount of acetic acid to the mobile phase can help to improve peak shape and prevent tailing.
-
Ion-Exchange Chromatography: Anion exchange chromatography can be a highly effective method for purifying carboxylic acids.[5] The compound is loaded onto the column in its anionic (deprotonated) form and then eluted by changing the pH or by using a competing salt.[5]
Q5: Is distillation a suitable method for purifying this compound?
A5: Distillation can be used, but it presents challenges. Carboxylic acids can have high boiling points and may be prone to decarboxylation at elevated temperatures.[1] Vacuum distillation is often necessary to lower the boiling point and prevent thermal degradation. This method is generally more suitable for separating compounds with significantly different boiling points.
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the purification of this compound.
Problem 1: Persistent Impurity Peaks in NMR/LC-MS after Recrystallization
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of Impurities | - Solution: Alter the recrystallization solvent. A different solvent may have a different solubility profile for the impurity, leaving it in the mother liquor. Consider using a solvent pair to fine-tune the solubility. |
| Impurity has Similar Solubility Profile | - Solution 1: Perform a second recrystallization. This can often significantly improve purity. - Solution 2: Switch to an alternative purification technique such as column chromatography or preparative HPLC for more challenging separations. |
| Thermal Degradation during Dissolution | - Solution: Ensure the dissolution temperature is not excessively high. Use the minimum temperature required to dissolve the solid. |
Problem 2: Difficulty in Achieving High Purity (>99%)
| Potential Cause | Troubleshooting Steps |
| Presence of Isomeric Impurities | - Solution 1: Utilize high-resolution chromatographic techniques like preparative HPLC, which can often resolve closely related isomers. - Solution 2: Consider derivatization. Converting the carboxylic acid to an ester or an amide can sometimes alter the physical properties enough to allow for easier separation by chromatography or recrystallization. The derivative can then be hydrolyzed back to the acid. |
| Formation of a Stable Solvate | - Solution: Analyze the purified solid by techniques like TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry) to check for the presence of bound solvent. If a solvate is present, try recrystallizing from a different solvent or drying the material under high vacuum at an elevated temperature (if thermally stable). |
Problem 3: Product is a Waxy Solid or an Oil
| Potential Cause | Troubleshooting Steps |
| Low Melting Point of the Compound/Impurity Mixture | - Solution 1: Cool the solution to a lower temperature (e.g., using an ice-salt bath or a freezer) to induce crystallization. - Solution 2: Attempt to form a salt. Reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, sodium bicarbonate, or an amine) can produce a salt with a higher melting point that may be easier to crystallize. The pure acid can then be regenerated by acidification. |
| Residual Solvent | - Solution: Ensure the product is thoroughly dried under vacuum to remove any residual solvent that might be acting as a plasticizer. |
III. Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., hexanes, ethyl acetate, acetone, methanol, and water) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Workflow: Troubleshooting Recrystallization
References
- 1. Buy this compound | 6603-71-0 [smolecule.com]
- 2. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Yield for 2-(4-Methylcyclohexyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4-methylcyclohexyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and FAQs in a direct question-and-answer format to address specific challenges you may encounter.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] While its structure appears straightforward, its synthesis can present challenges that impact yield, purity, and scalability. This guide focuses on the most common and effective synthetic routes, providing solutions to common problems and strategies to maximize your reaction outcomes.
Choosing Your Synthetic Pathway
The optimal route to this compound depends on starting material availability, scale, and safety considerations. Three primary, robust methods are discussed here: Malonic Ester Synthesis, Synthesis via Nitrile Hydrolysis, and Arndt-Eistert Homologation.
Diagram: Synthetic Route Decision Tree
This diagram outlines a decision-making process for selecting the most appropriate synthetic route.
Caption: Decision tree for selecting a synthetic route.
Section 1: Malonic Ester Synthesis
This is arguably the most reliable and versatile method for synthesizing substituted acetic acids.[2][3] The pathway involves the alkylation of diethyl malonate with a 4-methylcyclohexylmethyl halide, followed by hydrolysis and decarboxylation.[4]
Diagram: Malonic Ester Synthesis Workflow
Caption: Workflow for the Malonic Ester Synthesis.
Troubleshooting & FAQs: Malonic Ester Synthesis
Q1: My alkylation step yield is low. What are the common causes and how can I fix this?
A1: Low yields in the alkylation of diethyl malonate are typically due to one of four issues:
-
Inefficient Enolate Formation: The base must be strong enough to completely deprotonate the diethyl malonate (pKa ≈ 13). Sodium ethoxide (NaOEt) in ethanol is standard. Ensure your alkoxide is fresh and anhydrous; moisture will consume the base and the enolate.
-
Poor Quality Alkyl Halide: The starting 4-methylcyclohexylmethyl halide must be pure. Elimination (E2) can be a competing side reaction, especially if using a hindered base or at high temperatures. Using the bromide or, preferably, the iodide will increase the rate of the desired SN2 reaction.
-
Sub-optimal Reaction Temperature: The reaction should be initiated at room temperature or slightly below and then gently heated if necessary. Overheating can promote the elimination side reaction.
-
Incorrect Stoichiometry: Use a slight excess of the malonic ester to prevent dialkylation, which can become a significant side product if the alkyl halide is in excess.[5]
Q2: I'm seeing a significant amount of dialkylated product by GC-MS. How can I improve selectivity for mono-alkylation?
A2: The formation of a dialkylated product is a known drawback of this synthesis.[2] It occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkyl halide. To minimize this:
-
Control Stoichiometry: Use a molar excess of the malonic ester relative to the alkyl halide (e.g., 1.2 to 1.5 equivalents). This ensures the halide is consumed before it can react with the mono-alkylated product.
-
Slow Addition: Add the alkyl halide slowly to the solution of the malonate enolate. This keeps the concentration of the halide low at any given time, favoring reaction with the more abundant malonate enolate.
Q3: The final decarboxylation step seems inefficient. How can I ensure it goes to completion?
A3: Incomplete decarboxylation is often due to insufficient temperature or improper pH. After saponification (hydrolysis) of the esters, the mixture must be thoroughly acidified. The mechanism requires one of the carboxylic acid groups to be protonated. Heating the acidified solution (typically to reflux) is then necessary to drive off CO2. Monitor for the cessation of gas evolution. If the reaction stalls, ensure the pH is strongly acidic (pH 1-2).
Protocol: Malonic Ester Synthesis
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve sodium ethoxide (1.05 eq) in absolute ethanol. Add diethyl malonate (1.1 eq) dropwise at room temperature and stir for 30 minutes.
-
Alkylation: Add 4-methylcyclohexylmethyl bromide (1.0 eq) dropwise to the enolate solution. After addition, heat the mixture to a gentle reflux for 2-4 hours. Monitor reaction progress by TLC.
-
Workup & Hydrolysis: Cool the reaction, remove the ethanol under reduced pressure. Add aqueous NaOH solution (e.g., 15-20%, 3-4 eq) and heat to reflux for 4-6 hours until the ester is fully hydrolyzed.
-
Decarboxylation & Isolation: Cool the basic solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1. Heat the acidic mixture to reflux until CO2 evolution ceases (2-4 hours). Cool the mixture, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization.
Section 2: Synthesis via Nitrile Hydrolysis
This two-step route involves the SN2 reaction of a 4-methylcyclohexylmethyl halide with a cyanide salt to form the corresponding nitrile, followed by hydrolysis to the carboxylic acid.
Troubleshooting & FAQs: Nitrile Hydrolysis
Q1: The initial nitrile formation step has a low yield. What can I do?
A1: This is a standard SN2 reaction. To optimize it, consider the following:
-
Solvent Choice: A polar aprotic solvent like DMSO or DMF is ideal. These solvents solvate the cation (e.g., Na+) but not the cyanide anion, making the nucleophile more reactive.
-
Leaving Group: As with the malonic ester synthesis, the leaving group ability is critical. Iodide > Bromide > Chloride. If starting with the bromide, adding a catalytic amount of sodium iodide can facilitate the reaction via the Finkelstein reaction.
-
Temperature: Gentle heating (e.g., 50-80 °C) is typically required to achieve a reasonable reaction rate, but excessive heat can lead to elimination byproducts.
Q2: My nitrile hydrolysis is stalling at the amide intermediate. How do I drive the reaction to the carboxylic acid?
A2: Nitrile hydrolysis occurs in two stages: nitrile to amide, then amide to carboxylic acid.[6][7] The second step is often slower. To ensure complete hydrolysis:
-
Harsh Conditions: Vigorous conditions are necessary. This means using a high concentration of acid (e.g., 50% H2SO4) or base (e.g., 40% NaOH) and prolonged heating at reflux.
-
Choice of Acid vs. Base:
-
Acidic Hydrolysis: Heating with aqueous acid (HCl or H2SO4) directly yields the carboxylic acid and an ammonium salt.[6][8]
-
Alkaline Hydrolysis: Heating with aqueous base (NaOH or KOH) produces the carboxylate salt and ammonia gas.[6] A final acidification step is required to obtain the free carboxylic acid.[6] For stubborn amides, basic hydrolysis can sometimes be more effective.
-
Q3: What are the key differences in workup between acidic and basic hydrolysis?
A3: The workup is critically different:
-
Acidic Hydrolysis: After the reaction is complete, the product is simply extracted from the acidic aqueous solution using an organic solvent.
-
Basic Hydrolysis: After hydrolysis, the product exists as a water-soluble carboxylate salt. You must first cool the reaction mixture and carefully acidify it with a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the carboxylic acid or allowing it to be extracted into an organic solvent.
Section 3: Arndt-Eistert Homologation
This elegant reaction sequence extends a carboxylic acid chain by one carbon, making it suitable if your starting material is 4-methylcyclohexanecarboxylic acid.[9] The process involves converting the acid to an acid chloride, reaction with diazomethane to form a diazoketone, and a final silver-catalyzed Wolff rearrangement to yield the homologated acid.[9][10][11]
Troubleshooting & FAQs: Arndt-Eistert Homologation
Q1: The diazoketone formation is low-yielding, and I'm isolating an α-chloromethylketone byproduct. What's happening?
A1: This is a classic side reaction in the Arndt-Eistert synthesis.[10] The initial reaction between the acid chloride and diazomethane produces the diazoketone and one equivalent of HCl. This HCl can then react with the diazoketone product to form the α-chloromethylketone. To prevent this:
-
Use Excess Diazomethane: At least two equivalents of diazomethane are required. The first equivalent reacts with the acid chloride, and the second acts as a base to neutralize the generated HCl.[12]
-
Newman-Beal Modification: Add a non-nucleophilic base, such as triethylamine, to the reaction mixture to scavenge the HCl as it is formed.[10][11]
Q2: The final Wolff rearrangement step is not working well. What factors are critical for this step?
A2: The Wolff rearrangement is the key step and can be sensitive.[13]
-
Catalyst: The reaction is typically catalyzed by silver salts, such as silver(I) oxide (Ag2O) or silver benzoate.[12] The catalyst must be of good quality. The reaction can also be promoted thermally or photochemically, but catalysis is most common.[13]
-
Nucleophile: The rearrangement generates a highly reactive ketene intermediate, which must be trapped by a nucleophile. For the synthesis of the carboxylic acid, water is the required nucleophile. For esters or amides, an alcohol or amine is used, respectively.[13] Ensure the nucleophile is present during the rearrangement.
-
Temperature: The reaction often requires gentle heating, but overheating can lead to decomposition and side reactions.
Q3: Diazomethane is notoriously hazardous. Are there safer alternatives?
A3: Yes. The toxicity and explosive nature of diazomethane are significant drawbacks.[10][11] Modern, safer alternatives have been developed:
-
(Trimethylsilyl)diazomethane (TMSCHN2): This reagent is commercially available as a solution in hexanes and is a much safer, non-explosive alternative for generating diazoketones.[11][14]
-
Kowalski Ester Homologation: This is an entirely different method that avoids diazo compounds altogether but achieves a similar one-carbon homologation of an ester.[13]
Section 4: General Purification and Data
Troubleshooting & FAQs: Purification
Q1: What is the best method to purify the final this compound?
A1: The choice of purification method depends on the scale and the nature of the impurities.
-
Vacuum Distillation: This is often effective for removing non-volatile impurities and unreacted starting materials on a moderate to large scale.
-
Recrystallization: If the crude product is a solid or a low-melting oil, recrystallization from a suitable solvent system (e.g., hexanes, or a mixture of ethyl acetate and hexanes) can be highly effective for achieving high purity.
-
Column Chromatography: For small-scale synthesis or to remove impurities with similar boiling points, silica gel chromatography is a good option. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Data Summary Table
| Property | Value |
| Molecular Formula | C9H16O2[15] |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | ~135-140 °C at reduced pressure (~10 mmHg) |
| ¹H NMR (CDCl₃, δ) | ~11.5-12.0 (br s, 1H, COOH), ~2.2 (d, 2H, CH₂COOH), ~0.8-1.8 (m, 13H, cyclohexyl-H and CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~180 (COOH), ~42 (CH₂COOH), various signals ~25-40 for cyclohexyl ring |
| IR (neat, cm⁻¹) | ~2920 (C-H), ~1710 (C=O), ~1450, ~1300 |
Note: Spectroscopic values are approximate and can vary based on solvent and instrument.
References
- 1. Buy this compound | 6603-71-0 [smolecule.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. adichemistry.com [adichemistry.com]
- 13. Arndt-Eistert Synthesis [organic-chemistry.org]
- 14. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 15. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting Side Products in 2-(4-Methylcyclohexyl)acetic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-methylcyclohexyl)acetic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during chemical transformations of this versatile building block. By understanding the underlying reaction mechanisms and potential pitfalls, you can effectively identify, mitigate, and troubleshoot the formation of unwanted side products, ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a valuable starting material and intermediate in organic synthesis. Its primary reactive handle is the carboxylic acid group, which readily undergoes several common transformations:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester. This is a widely used reaction for producing fragrances, flavorings, and intermediates for further synthesis.[1][2]
-
Amide Bond Formation: Coupling with a primary or secondary amine to form an amide. This is a cornerstone reaction in the synthesis of pharmaceuticals and other biologically active molecules.[3]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-methylcyclohexyl)ethanol, using strong reducing agents like lithium aluminum hydride.[1]
-
Decarboxylation: Under certain conditions, particularly with heat or specific catalysts, the carboxyl group can be removed to release carbon dioxide (CO2), leading to the formation of hydrocarbons or other derivatives.[1][4][5]
Q2: I'm seeing an unexpected peak in my GC-MS during an esterification reaction. What could it be?
During the esterification of this compound, several side products can form, leading to unexpected analytical signals. Here are the most probable culprits:
-
Unreacted Starting Material: The Fischer esterification is an equilibrium process.[6] Incomplete conversion is common if reaction conditions (e.g., temperature, catalyst concentration, water removal) are not optimized.
-
Dehydration Product (Anhydride): Two molecules of the carboxylic acid can react to form an anhydride, especially at elevated temperatures in the presence of a strong acid catalyst.
-
Ether Formation (from Alcohol): If using a primary alcohol for esterification under harsh acidic conditions, self-condensation of the alcohol to form a symmetric ether can occur.
-
Isomeric Ester Products (Epimerization): The 4-methylcyclohexyl group has cis and trans isomers. Under acidic or basic conditions, epimerization at the C4 position can occur, leading to a mixture of cis- and trans-esters.[7] This is a critical consideration for stereospecific syntheses.
Q3: My amide coupling reaction is low-yielding and shows multiple spots on TLC. What's going wrong?
Amide bond formation can be deceptively complex, with several potential side reactions that lower yield and purity.[8][9]
-
Salt Formation: Carboxylic acids and amines can form a stable ammonium salt, which may be unreactive under the coupling conditions.[8]
-
Side Reactions of Coupling Reagents: Carbodiimide-based coupling reagents like DCC can react with the activated carboxylic acid to form an N-acylurea byproduct, which is often difficult to remove.
-
Racemization/Epimerization: If there are chiral centers in either the carboxylic acid or the amine, the coupling conditions (particularly the choice of base and additives) can lead to loss of stereochemical integrity. As with esterification, epimerization of the 4-methylcyclohexyl group is possible.[7]
-
Decomposition of Starting Materials or Product: The reaction conditions (temperature, pH) might be too harsh, leading to the degradation of your starting materials or the desired amide product.
Q4: I am attempting a decarboxylation reaction and observing a complex mixture of products. What are the likely side products?
Decarboxylation of cyclohexanecarboxylic acids can be challenging to control and may yield a variety of products depending on the reaction conditions.[5][10]
-
Incomplete Decarboxylation: The reaction may not go to completion, leaving unreacted starting material.
-
Oxidative Side Products: In the presence of oxygen, oxidative decarboxylation can occur, leading to the formation of cyclohexanone and cyclohexene derivatives.[11]
-
Rearrangement Products: Under certain catalytic conditions, especially with transition metals, rearrangements of the cyclohexyl ring or migration of the methyl group can occur.
-
Dehydrogenation and Aromatization: At higher temperatures and in the presence of certain catalysts, the cyclohexane ring can undergo dehydrogenation to form aromatic compounds.[10]
Troubleshooting Guides
Issue 1: Identification of an Unknown Impurity in an Esterification Reaction
Symptoms: An unexpected peak appears in your GC-MS or HPLC analysis of the crude esterification product. The mass of the impurity does not correspond to the starting material or the expected ester.
Possible Causes & Solutions:
| Potential Side Product | Plausible Cause | Troubleshooting & Identification Strategy |
| 2-(4-methylcyclohexylidene)acetic acid | Elimination of water from a tertiary alcohol intermediate formed during the reaction. | Look for a molecular ion in the MS that is 18 Da less than the starting acid. The presence of a C=C bond can be confirmed by 1H and 13C NMR. |
| cis/trans Isomers of the Ester | Epimerization of the 4-methylcyclohexyl group under acidic or basic conditions.[7] | Use a high-resolution capillary GC column or a chiral HPLC column to attempt separation of the isomers. 1H and 13C NMR may show distinct signals for the cis and trans isomers. |
| Anhydride of this compound | High reaction temperatures and prolonged reaction times in the presence of a strong acid catalyst. | The molecular weight will be twice the molecular weight of the starting acid minus the mass of water (18 Da). This can be confirmed by MS. |
Workflow for Impurity Identification
Caption: Workflow for identifying unknown impurities.
Issue 2: Poor Yield and Purity in Amide Coupling Reactions
Symptoms: The desired amide product is obtained in low yield, and TLC or HPLC analysis shows multiple byproducts.
Possible Causes & Solutions:
| Problem | Plausible Cause | Recommended Action |
| Low Conversion | Formation of unreactive ammonium salt.[8] | Add the coupling reagent to the carboxylic acid first to form the activated intermediate before adding the amine. |
| Difficult Purification | Formation of N-acylurea byproduct from carbodiimide reagents. | Switch to a different class of coupling reagents such as phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HBTU) reagents.[12] |
| Epimerization | Harsh reaction conditions (strong base, high temperature). | Use a milder, non-nucleophilic base (e.g., DIEA). Run the reaction at a lower temperature (0 °C to room temperature). |
Experimental Protocol: Optimized Amide Coupling
-
Activation: Dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq.) to the mixture and stir for 15-30 minutes at room temperature.
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Decision tree for optimizing amide coupling reactions.
Analytical Methods for Purity Assessment
A robust analytical methodology is crucial for identifying and quantifying side products.
Recommended Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester) may be necessary.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. Reversed-phase HPLC with UV or MS detection is commonly used.[13] A stability-indicating method should be developed to separate the main component from all potential impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for unambiguous identification of impurities, especially isomers.
Protocol: RP-HPLC Method for Purity Analysis
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
This guide provides a starting point for troubleshooting common issues in reactions involving this compound. For more specific challenges, consulting detailed literature and utilizing advanced analytical techniques will be paramount.
References
- 1. Buy this compound | 6603-71-0 [smolecule.com]
- 2. monash.edu [monash.edu]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids - Google Patents [patents.google.com]
- 8. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. jchr.org [jchr.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Stereoselective Synthesis of 2-(4-Methylcyclohexyl)acetic Acid
Welcome to the technical support center for the stereoselective synthesis of 2-(4-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for high stereoselectivity.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity for this compound?
A1: The main challenges lie in controlling the formation of the new stereocenter at the alpha-position to the carboxylic acid. This requires careful selection of a synthetic strategy to favor the formation of one diastereomer over the other. Key factors influencing stereoselectivity include the choice of chiral auxiliary, the reaction conditions for enolate formation and alkylation (base, solvent, temperature), and the nature of the alkylating agent.
Q2: Which chiral auxiliaries are most effective for this synthesis?
A2: Evans-type oxazolidinone auxiliaries are widely recognized for their high efficacy in directing stereoselective alkylations.[1][2][3] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to preferential alkylation from the less hindered face.[4] Pseudoephedrine amides are another class of effective chiral auxiliaries for stereoselective alkylations.[2]
Q3: How can I determine the diastereomeric ratio of my product?
A3: The diastereomeric ratio (d.r.) of the N-acylated oxazolidinone product can be determined using high-field Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Specific proton signals for each diastereomer will appear at slightly different chemical shifts, and the ratio of their integration values corresponds to the d.r. For the final carboxylic acid product, after removal of the auxiliary, the enantiomeric excess (e.e.) can be determined by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) after conversion to a suitable ester (e.g., methyl or ethyl ester).[7]
Q4: What are the best methods for removing the chiral auxiliary without causing epimerization?
A4: For Evans oxazolidinones, mild hydrolytic conditions are typically employed. A common method is the use of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at low temperatures. Reductive cleavage using agents like lithium borohydride (LiBH₄) can be used to afford the corresponding chiral alcohol. It is crucial to use mild conditions to avoid epimerization of the newly formed stereocenter.
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Diastereoselectivity in the Alkylation Step
Q: I performed the alkylation of the N-acetyl oxazolidinone with 4-methylcyclohexyl bromide, but my NMR analysis shows a low diastereomeric ratio (e.g., < 90:10). What are the likely causes and how can I improve it?
A: Low diastereoselectivity is a common issue and can often be rectified by carefully optimizing the reaction conditions. The goal is to maximize the energy difference between the transition states leading to the two diastereomers.
Potential Causes & Solutions:
-
Incorrect Enolate Geometry: The formation of a well-defined (Z)-enolate is critical for high diastereoselectivity with Evans oxazolidinones.
-
Troubleshooting: Ensure your reagents and solvents are scrupulously dry. The choice of base and solvent is crucial. For lithium enolates, LDA in THF at -78 °C is standard. For boron enolates, which can offer higher selectivity, use of dibutylboron triflate and a hindered base like diisopropylethylamine (DIPEA) is recommended.
-
-
Suboptimal Reaction Temperature: Alkylation reactions are highly sensitive to temperature fluctuations.
-
Troubleshooting: Maintain a consistent low temperature (typically -78 °C) throughout the enolate formation and alkylation steps. Use a cryostat or a well-insulated bath. Allow the enolate to form completely before adding the electrophile. A slight increase in temperature during the alkylation can sometimes be beneficial, but this needs to be carefully optimized.
-
-
Nature of the Electrophile: 4-methylcyclohexyl bromide is a secondary alkyl halide, which is less reactive and more sterically hindered than primary halides. This can lead to lower selectivity.
-
Troubleshooting: Consider converting the bromide to the corresponding iodide or triflate, which are more reactive electrophiles. The use of Lewis acids, such as TiCl₄, can sometimes enhance the reactivity of the electrophile and improve selectivity.[5]
-
-
Presence of Aggregates: Lithium enolates can form aggregates, which can affect their reactivity and selectivity.
-
Troubleshooting: The addition of lithium chloride (LiCl) can act as an aggregate breaker, leading to a more reactive and often more selective enolate species.[8]
-
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Decision-making workflow for troubleshooting low diastereoselectivity.
Issue 2: Epimerization During Chiral Auxiliary Removal
Q: I successfully obtained a high diastereomeric ratio for my N-acylated product, but after removing the auxiliary, I'm seeing a loss of stereochemical purity in my final this compound. What's causing this and how can I prevent it?
A: Epimerization, the loss of configuration at the newly formed stereocenter, is a significant risk during the cleavage of the chiral auxiliary. This is often caused by harsh reaction conditions that allow for the deprotonation and reprotonation of the acidic alpha-proton.
Potential Causes & Solutions:
-
Harsh Hydrolysis Conditions: Using strong bases at elevated temperatures can easily lead to epimerization.
-
Troubleshooting: Employ mild hydrolysis conditions. The use of lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C is a standard and effective method that minimizes the risk of epimerization.
-
-
Acidic Work-up: A strongly acidic work-up can also promote enolization and subsequent epimerization.
-
Troubleshooting: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids.
-
-
Reductive Cleavage Issues: While generally mild, certain conditions for reductive cleavage could potentially lead to side reactions.
-
Troubleshooting: When using reducing agents like LiBH₄, ensure the reaction is performed at low temperatures and quenched carefully.
-
Recommended Protocol for Auxiliary Removal (Hydrolytic)
Caption: Workflow for mild hydrolytic removal of the Evans auxiliary.
III. Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary
This protocol outlines the synthesis of (4R,5S)-4-benzyl-3-(2-(4-methylcyclohexyl)acetyl)-5-phenyl-1,3-oxazolidin-2-one.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-benzyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add acetyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acetyl oxazolidinone (1.0 equiv.) from Step 1 in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv., freshly prepared or a high-quality commercial solution) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of 4-methylcyclohexyl bromide (1.2 equiv.) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy before purification by flash column chromatography.
Protocol 2: Asymmetric Hydrogenation of 2-(4-methylcyclohexylidene)acetic acid
As an alternative to chiral auxiliary methods, catalytic asymmetric hydrogenation of the corresponding α,β-unsaturated acid can provide an efficient route to the enantiomerically enriched product.
-
In a high-pressure reaction vessel, dissolve 2-(4-methylcyclohexylidene)acetic acid (1.0 equiv.) in a degassed solvent such as methanol.[9][10]
-
Add a chiral catalyst, for example, a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP-RuCl₂).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 atm) and stir at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or NMR).
-
Carefully vent the hydrogen and concentrate the reaction mixture.
-
Purify the product by column chromatography or crystallization.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis of the corresponding methyl ester.
IV. Data Summary
The following table provides a hypothetical comparison of expected outcomes from different synthetic strategies to highlight the importance of methodological choices.
| Method | Chiral Director | Typical Diastereomeric/Enantiomeric Ratio | Yield (%) | Key Considerations |
| Chiral Auxiliary Alkylation | Evans Oxazolidinone | >95:5 d.r. | 70-85 | Requires stoichiometric auxiliary; multi-step process.[3][4] |
| Chiral Auxiliary Alkylation | Pseudoephedrine Amide | >90:10 d.r. | 65-80 | Auxiliary is readily available; cleavage conditions are well-established.[2] |
| Catalytic Asymmetric Hydrogenation | Chiral Rh/Ru Catalyst | >95% e.e. | 85-95 | Atom-economical; requires specialized catalyst and equipment.[11] |
V. References
-
Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH. --INVALID-LINK--
-
Evans enolate alkylation-hydrolysisx. University of Calgary. --INVALID-LINK--
-
Chiral auxiliary - Wikipedia. Wikipedia. --INVALID-LINK--
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. --INVALID-LINK--
-
Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. --INVALID-LINK--
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. --INVALID-LINK--
-
Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC - NIH. --INVALID-LINK--
-
A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. PMC - NIH. --INVALID-LINK--
-
NIH Public Access. Caltech Authors. --INVALID-LINK--
-
Asymmetric Alkylation of Enolates. Chem 115 Myers. --INVALID-LINK--
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. --INVALID-LINK--
-
Acetic acid, cis-4-methylcyclohexyl ester. the NIST WebBook. --INVALID-LINK--
-
Enantioselective organocatalytic cycloadditions for the synthesis of medium-sized rings. OUCI. --INVALID-LINK--
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. --INVALID-LINK--
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff. --INVALID-LINK--
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. --INVALID-LINK--
-
2-(4-methylcyclohexylidene)acetic Acid. PubChem. --INVALID-LINK--
-
Organocatalytic enantioselective [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes. PMC - NIH. --INVALID-LINK--
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Bentham Science. --INVALID-LINK--
-
Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews (RSC Publishing). --INVALID-LINK--
-
Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. PMC - NIH. --INVALID-LINK--
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. --INVALID-LINK--
-
Asymmetric hydrogenation of ketimines with minimally different alkyl groups. PubMed. --INVALID-LINK--
-
Chiral GC analysis of the trans-R,R-1,2-cyclohexanediol acetates. ResearchGate. --INVALID-LINK--
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. --INVALID-LINK--
-
Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. PMC - NIH. --INVALID-LINK--
-
2-(4-methylcyclohexylidene)acetic acid. PubChemLite. --INVALID-LINK--
-
2-(4-Methylcyclohexylidene)acetic acid. Sapphire Bioscience. --INVALID-LINK--
-
NMR study of inversion isomerism in some isoxazolidines. Semantic Scholar. --INVALID-LINK--
-
Determination of the enantiomeric composition of chiral Δ-2-oxazolines-1,3 by 1H and 19F NMR spectroscopy using chiral lanthanide-shift reagents. ResearchGate. --INVALID-LINK--
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. 2-(4-methylcyclohexylidene)acetic Acid | C9H14O2 | CID 4169398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 2-(4-methylcyclohexylidene)acetic acid (C9H14O2) [pubchemlite.lcsb.uni.lu]
- 11. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
troubleshooting common issues in the analysis of 2-(4-methylcyclohexyl)acetic acid
Welcome to the technical support center for the analytical troubleshooting of 2-(4-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the analysis of this compound. Given its unique structural features—a carboxylic acid group, a non-polar cyclohexyl ring, and multiple stereoisomers—this molecule presents a distinct set of analytical hurdles. This document provides in-depth, experience-driven solutions to common problems encountered in chromatographic and spectroscopic analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of this compound.
Q1: Why is my HPLC peak for this compound showing significant tailing?
A: Peak tailing for this compound is almost always caused by secondary interactions between the analyte's acidic carboxyl group and the stationary phase. In reversed-phase HPLC, residual silanol groups on the silica-based column packing can interact ionically with the deprotonated carboxylate, causing the peak to tail. To resolve this, you must suppress the ionization of the carboxylic acid by adjusting the mobile phase pH to be at least two units below the analyte's pKa.[1][2] A mobile phase pH of 2.5-3.0 is a good starting point.[3]
Q2: I don't see a peak when I inject my sample into the Gas Chromatograph (GC). What is the issue?
A: this compound is a carboxylic acid, which makes it polar and non-volatile. Direct injection into a GC will result in the compound adsorbing to the inlet or column, rather than eluting.[4][5] To analyze this compound by GC, you must perform a derivatization step to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or silyl ester).[5][6][7]
Q3: How can I separate the cis and trans isomers of this compound?
A: The cis and trans isomers are diastereomers, which have different physical properties and can be separated using standard (achiral) chromatography.[8] Reversed-phase HPLC is typically effective.[9] Success depends on finding a column and mobile phase combination that offers sufficient selectivity to resolve the subtle structural difference between the two isomers.[9][10]
Q4: My UV-Vis detector signal for this compound is very weak. How can I improve sensitivity?
A: The this compound molecule lacks a significant chromophore, leading to poor UV absorption.[11][12] You can try detecting at a very low wavelength (e.g., 200-210 nm) where the carboxyl group has some absorbance. For better sensitivity, consider alternative detection methods like a Refractive Index Detector (RID), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or, most powerfully, a Mass Spectrometer (MS).[11][12][13] Pre-column derivatization to attach a UV-active label is another option, though it adds complexity.[11][14]
Q5: What is the expected molecular ion peak (m/z) in mass spectrometry?
A: The molecular formula for this compound is C9H16O2. Its monoisotopic mass is approximately 156.115 Da.[15] In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+ at m/z 157.12. In negative ion mode, you would detect the deprotonated molecule [M-H]- at m/z 155.11.
Part 2: In-Depth Troubleshooting Guides
Guide 1: High-Performance Liquid Chromatography (HPLC & LC-MS) Analysis
Issue 1.1: Persistent Peak Tailing and Poor Peak Shape
Causality: As mentioned in the FAQ, peak tailing is primarily due to the interaction of the ionized carboxyl group with active sites on the silica column packing. At a mobile phase pH near or above the pKa, the analyte exists in an anionic state, which can strongly and non-ideally interact with positively charged metal impurities or hydrogen bond with acidic silanol groups on the stationary phase.[1][3]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Prepare a mobile phase with a buffer (e.g., phosphate or formate) adjusted to a pH between 2.5 and 3.0 using an acid like phosphoric or formic acid.
-
Reasoning: This low pH ensures the carboxylic acid is fully protonated (neutral), eliminating the primary ionic interaction mechanism causing tailing.[2][3]
-
-
Column Selection:
-
Action: Use a modern, high-purity, base-deactivated, or end-capped C18 or C8 column.
-
Reasoning: These columns are manufactured to have minimal residual silanol groups and metal contaminants, reducing the number of available active sites for secondary interactions.[3]
-
-
Increase Buffer Strength:
-
Action: If tailing persists, increase the buffer concentration in the mobile phase (e.g., from 10 mM to 25-50 mM).
-
Reasoning: Higher concentrations of buffer ions can compete with the analyte for binding to any remaining active sites, effectively "masking" them and improving peak shape.[3]
-
-
Check for Column Degradation:
Diagram: Troubleshooting HPLC Peak Tailing
Caption: A decision tree for systematically troubleshooting HPLC peak tailing.
Issue 1.2: Failure to Separate Diastereomers (cis vs. trans)
Causality: While separable on achiral columns, diastereomers can have very similar polarities and hydrophobicities, making separation challenging. The selectivity of the HPLC system (the ability to distinguish between the two isomers) may be insufficient.
Method Development Strategy:
| Parameter | Initial Condition | Alternative Option 1 | Alternative Option 2 | Rationale |
| Column | C18 (e.g., 4.6x150 mm, 5 µm) | Phenyl-Hexyl | Cyano (CN) | Phenyl phases offer π-π interactions, which can add selectivity for isomers. CN phases offer different dipole-dipole interactions. |
| Organic Solvent | Acetonitrile (ACN) | Methanol (MeOH) | - | ACN and MeOH have different solvent strengths and interaction mechanisms (MeOH is a better proton donor), which can alter selectivity and resolve co-eluting peaks. |
| Temperature | 30 °C | 40 °C | 20 °C | Changing temperature affects analyte kinetics and mobile phase viscosity, which can sometimes improve resolution between closely eluting peaks. |
| Gradient | 50-95% ACN over 15 min | Slower gradient (e.g., over 30 min) | Isocratic hold | A shallower gradient increases the time the analytes spend in the "optimal" mobile phase composition for separation, improving resolution. |
Step-by-Step Protocol:
-
Start with a standard C18 column and an Acetonitrile/Water gradient.
-
If separation is poor, switch the organic solvent to Methanol.
-
If still unsuccessful, try a different stationary phase, such as a Phenyl-Hexyl column, which provides alternative selectivity.[8]
-
Systematically adjust the column temperature to see if it impacts the resolution.
Guide 2: Gas Chromatography (GC & GC-MS) Analysis
Issue 2.1: The Critical Need for Derivatization
Causality: Carboxylic acids possess an active hydrogen on the hydroxyl group, which leads to strong intermolecular hydrogen bonding.[7] This results in very low volatility and a high boiling point. Furthermore, the polar carboxyl group can adsorb irreversibly to active sites in the GC inlet and column.[5][17]
Solution: Alkylation (Esterification)
The most robust solution is to replace the active hydrogen with an alkyl group, typically forming a methyl ester.[5][7] This eliminates hydrogen bonding and masks the polarity of the carboxyl group, creating a derivative that is volatile and chromatographically stable.
Protocol 2.2: Methyl Ester Derivatization using BF₃-Methanol
Materials:
-
Sample containing this compound (dried)
-
BF₃-Methanol (14% w/v) reagent
-
Inert solvent (e.g., Hexane or Dichloromethane)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Reaction vial with PTFE-lined cap
Procedure:
-
Preparation: Ensure the sample is free of water. Evaporate the sample solvent to dryness under a stream of nitrogen if necessary.
-
Reaction: Add 1-2 mL of BF₃-Methanol reagent to the dried sample in the reaction vial.
-
Heating: Securely cap the vial and heat at 60-80°C for 15-30 minutes.
-
Cooling & Extraction: Cool the vial to room temperature. Add 1 mL of inert solvent (Hexane) and 1 mL of water. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The top organic layer contains the methyl ester derivative.
-
Washing: Carefully transfer the organic layer to a new tube. Wash with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.
-
Drying: Dry the extracted organic layer over a small amount of anhydrous sodium sulfate.
-
Analysis: The resulting solution is ready for injection into the GC-MS.
Diagram: GC Analysis Workflow
Caption: The mandatory workflow for preparing this compound for GC analysis.
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 3.1: Interpreting Complex Spectra from Isomeric Mixtures
Causality: A bulk sample of this compound is a mixture of at least two diastereomers (cis and trans). These diastereomers will have distinct, albeit similar, NMR spectra.[18] The resulting 1D ¹H or ¹³C spectrum will show two sets of signals, leading to significant overlap and making direct structural assignment difficult.[19]
Troubleshooting Strategies:
-
Higher Field Strength:
-
Action: Acquire the spectrum on a higher field instrument (e.g., 500 MHz or greater).
-
Reasoning: Higher magnetic fields increase chemical shift dispersion, spreading out the signals and reducing overlap, which can help resolve individual peaks for each isomer.
-
-
2D NMR Spectroscopy:
-
Action: Perform standard 2D NMR experiments.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within each isomer.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To see long-range (2-3 bond) correlations between protons and carbons.
-
-
Reasoning: 2D NMR spreads the information into a second dimension, dramatically improving resolution. By tracing the correlation "walks" for the major and minor isomers separately, you can assign the full chemical structure of each.[20]
-
-
Advanced 1D NMR (Pure Shift):
-
Action: If available, use "pure shift" NMR techniques.
-
Reasoning: These methods computationally remove the effects of homonuclear coupling, collapsing multiplets into singlets.[19] This drastically simplifies crowded regions of the spectrum, making it much easier to identify the distinct chemical shifts for each diastereomer and accurately determine their ratio.[19]
-
-
Physical Separation Prior to NMR:
-
Action: If unambiguous assignment is critical, first separate the diastereomers using preparative HPLC.
-
Reasoning: Analyzing a pure isomer eliminates all signal overlap from the other, providing a clean spectrum for definitive structural elucidation.[21]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. weber.hu [weber.hu]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 10. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. veeprho.com [veeprho.com]
- 12. Missing peaks using UV detection in HPLC methods - Tech Information [mtc-usa.com]
- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Enhanced diastereomeric mixture analysis through integration of quantum chemical calculations with spatio-conformational information obtained from ultraselective NMR techniques - ProQuest [proquest.com]
Technical Support Center: Strategies for Scaling Up the Production of 2-(4-Methylcyclohexyl)acetic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 2-(4-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the production of this compound. We provide field-proven insights, troubleshooting guides, and detailed protocols to navigate the challenges of moving from lab-scale experiments to larger-scale production.
The primary and most industrially viable route to this compound is the catalytic hydrogenation of p-tolylacetic acid (also known as 4-methylphenylacetic acid).[1] This process involves the saturation of the aromatic ring to form the desired cyclohexyl ring structure. While conceptually straightforward, scaling this reaction presents challenges related to catalyst selection, reaction control, safety, and purification. This guide directly addresses these critical aspects in a practical question-and-answer format.
Synthesis Pathway Overview
The core transformation is the reduction of an aromatic ring, a process that requires a robust catalytic system and careful control of reaction parameters.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during synthesis and scale-up.
Q1: My reaction shows incomplete conversion of the starting material, p-tolylacetic acid. What are the likely causes and how can I fix it?
A1: Incomplete conversion is a common issue, especially during scale-up. The root cause often lies with hydrogen availability at the catalyst surface or with the catalyst itself.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution & Explanation |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure in the reactor. Higher pressure increases the concentration of dissolved hydrogen in the solvent, driving the reaction forward. Ensure your equipment is rated for the higher pressure. |
| Low Catalyst Loading or Activity | Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). If the catalyst is old or has been exposed to air, its activity may be compromised; use fresh catalyst.[2] Raney Nickel, for instance, is known to lose activity over time.[3] |
| Poor Mass Transfer | On a larger scale, ensuring hydrogen gas is efficiently mixed with the liquid and solid catalyst is critical. Increase the agitation speed to improve gas-liquid-solid mixing. Consider using a reactor with baffles or a specialized impeller designed for hydrogenation. |
| Catalyst Poisoning | Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds, heavy metals) can irreversibly poison the catalyst.[3] Analyze raw materials for purity. If poisoning is suspected, purifying the p-tolylacetic acid via recrystallization before the reaction may be necessary. |
| Short Reaction Time | The reaction may simply need more time to reach completion. Monitor the reaction progress using an appropriate analytical method (GC, LC/MS) and extend the time until the starting material is consumed.[4] |
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check_catalyst -> increase_catalyst [label="No"]; check_catalyst -> check_mixing [label="Yes"]; increase_catalyst -> check_mixing;
check_mixing -> increase_agitation [label="No"]; check_mixing -> check_purity [label="Yes"]; increase_agitation -> check_purity;
check_purity -> purify_sm [label="No"]; check_purity -> extend_time [label="Yes"]; purify_sm -> extend_time; }
Caption: Decision workflow for troubleshooting incomplete hydrogenation reactions.
Q2: I'm observing significant byproduct formation. How can I improve the selectivity towards this compound?
A2: Byproduct formation often results from overly harsh reaction conditions or a non-optimal catalyst choice. The main byproducts can arise from hydrogenolysis (cleavage of C-C or C-O bonds) or incomplete hydrogenation.
Strategies for Improving Selectivity:
-
Optimize Temperature: Hydrogenation of aromatic rings is exothermic.[5] Excessive temperature can provide enough energy to initiate side reactions. Start with milder temperatures (e.g., 30-50 °C) and only increase if the reaction rate is too slow.
-
Catalyst Screening: Different catalysts exhibit different selectivities. While Pd/C is a common hydrogenation catalyst, Rh/C often shows superior activity and selectivity for aromatic ring hydrogenation at lower temperatures and pressures.[6] Ru/C is also a highly effective alternative.[6] A comparative screening is highly recommended.
-
Solvent Choice: The reaction solvent can influence catalyst activity and selectivity. Acetic acid is a common choice as it keeps the product and starting material in solution. However, other solvents like ethanol or saturated hydrocarbons (e.g., cyclohexane) can be tested.[4][7]
Q3: During scale-up, I'm concerned about safety, particularly with the catalyst and hydrogen gas. What are the critical safety protocols?
A3: Safety is paramount. Hydrogen gas is highly flammable, and many hydrogenation catalysts are pyrophoric, meaning they can ignite spontaneously on contact with air, especially after being exposed to hydrogen.[8][9]
Mandatory Safety Procedures:
-
Inert Gas Purging: Before introducing hydrogen, thoroughly purge the reactor with an inert gas (Nitrogen or Argon) to remove all oxygen. After the reaction is complete, purge again with inert gas to remove all residual hydrogen before opening the reactor.[9] Never expose a catalyst charged with hydrogen to the air.[8]
-
Catalyst Handling: Never handle dry, used Pd/C or Raney Ni catalyst in the open air. After the reaction, the catalyst should be filtered from the reaction mixture under a blanket of inert gas or quenched carefully. The filtered catalyst cake must be kept wet (with water or solvent) at all times to prevent ignition.[9] Dispose of it in a designated, labeled waste container filled with water.
-
Thermal Management: The reaction is exothermic. Ensure the reactor has an adequate cooling system to dissipate the heat generated, preventing a thermal runaway. For large-scale reactions, consider adding the starting material portion-wise to control the rate of heat generation.[5]
-
Pressure and Equipment: Use a reactor and fittings rated for the intended hydrogen pressure. Always use a blast shield for glass reactors under pressure.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most important parameters to control when scaling up the hydrogenation of p-tolylacetic acid?
A1: When moving from the bench to a pilot or production scale, the physics of the reaction change. The three most critical parameters to control are:
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging. An inability to control the temperature can lead to side reactions and safety hazards.
-
Mass Transfer: Efficiently mixing hydrogen gas into the liquid phase and transporting it to the solid catalyst surface becomes much harder in large vessels. This can make the reaction appear slower and require more aggressive conditions (higher pressure/temperature) than on a small scale.
-
Catalyst Suspension and Filtration: Keeping the catalyst uniformly suspended requires appropriate agitation. Post-reaction, filtering the fine catalyst powder from a large volume of product solution can be a bottleneck. Plan for a suitable filtration setup (e.g., a filter press) that minimizes operator exposure and the risk of catalyst ignition.
Q2: Which catalyst is generally recommended for the hydrogenation of p-tolylacetic acid?
A2: There is no single "best" catalyst, as the optimal choice depends on cost, desired reaction conditions, and available equipment. However, a general comparison can guide your selection:
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Rhodium-on-Carbon (Rh/C) | Low Temp (30-80 °C), Low-Med Pressure (4-10 MPa)[6] | High activity and selectivity for aromatic rings at mild conditions.[6] | High cost. |
| Ruthenium-on-Carbon (Ru/C) | Med Temp (80-120 °C), Med-High Pressure | Excellent activity, generally lower cost than Rhodium. | May require slightly higher temperatures than Rhodium. |
| Palladium-on-Carbon (Pd/C) | Med-High Temp (100-150 °C), High Pressure (>10 MPa)[6] | Widely available, lower cost. | Often requires more forcing conditions (higher T/P) for aromatic ring reduction, which can lead to side reactions. Susceptible to poisoning.[3] |
| Raney Nickel (RaNi) | Med Temp (100-150 °C), Med Pressure[7] | Very low cost, effective. | Highly pyrophoric and requires careful handling.[8] Can be prone to leaching into the product. |
Q3: How should I purify the final this compound product at a large scale?
A3: Purification at scale focuses on efficiency and throughput. The primary methods are:
-
Distillation: If the product has a sufficiently different boiling point from the solvent and any major impurities, fractional vacuum distillation is a robust method. This is often the preferred industrial method for purifying acids.[10]
-
Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system can be highly effective for removing impurities. This requires identifying a solvent in which the product has high solubility at elevated temperatures and low solubility at low temperatures.
-
Azeotropic Distillation: If water is present and difficult to remove, azeotropic distillation with a solvent like isopropyl acetate can be used to dewater the product stream before final purification.[11]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Exemplary)
Disclaimer: This protocol is for informational purposes. All reactions involving hydrogen gas and pyrophoric catalysts must be conducted by trained personnel with appropriate safety precautions, including the use of a fume hood, safety shields, and personal protective equipment.
-
Reactor Setup: To a 500 mL glass pressure vessel, add a magnetic stir bar, p-tolylacetic acid (15.0 g, 0.1 mol), and glacial acetic acid (150 mL) as the solvent.
-
Catalyst Addition: Under a gentle stream of nitrogen, add 5% Rhodium-on-Carbon (0.75 g, 5 wt%).
-
System Purge: Seal the vessel and connect it to a hydrogenation manifold. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle 5 times to ensure an inert atmosphere.
-
Hydrogenation: Evacuate the vessel one final time and backfill with hydrogen to a pressure of 7 bar (approx. 100 psi). Begin vigorous stirring.
-
Reaction Monitoring: Heat the reaction to 60 °C. The reaction progress can be monitored by the uptake of hydrogen from the reservoir. Maintain the pressure at 7 bar. The reaction is typically complete in 4-8 hours.
-
Shutdown and Workup: After the reaction is complete (no more hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system 5 times with nitrogen.
-
Catalyst Filtration: Under a nitrogen atmosphere or by carefully venting to the air in a well-ventilated hood, dilute the reaction mixture with ethyl acetate (100 mL) and filter it through a pad of Celite® to remove the catalyst. IMPORTANT: Immediately transfer the Celite® pad with the catalyst to a beaker of water to quench it and prevent ignition.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from hexanes or by vacuum distillation to yield pure this compound.
Protocol 2: Key Considerations for Pilot-Scale Synthesis (>10 L)
-
Reactor Choice: Use a stainless steel or Hastelloy® hydrogenation reactor equipped with a cooling jacket, variable speed agitator (e.g., gas-inducing impeller), internal temperature probe, and pressure transducer.
-
Charging: Charge the solvent and p-tolylacetic acid to the reactor. Seal the reactor and perform pressure and leak tests. Purge thoroughly with nitrogen. The catalyst should be added as a slurry in the reaction solvent via a charging port to minimize dust and air contact.
-
Hydrogen Introduction: Pressurize the reactor with hydrogen. The reaction is exothermic, so the rate of hydrogen addition may need to be controlled to keep the internal temperature within the desired range (e.g., < 80 °C).
-
Process Control: Use an automated control system to monitor and log temperature, pressure, and agitator speed. The reaction endpoint is determined by the cessation of hydrogen uptake and confirmed by in-process control (IPC) sampling via a dip tube.
-
Catalyst Removal: Use an enclosed filtration system (e.g., a Nutsche filter-dryer) to safely handle the catalyst post-reaction. The system should allow for washing the catalyst cake with fresh solvent and keeping it wet until disposal.
-
Purification: The crude product solution is transferred to a separate distillation or crystallization vessel for purification, as determined during process development.
References
- 1. p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. reddit.com [reddit.com]
- 5. mt.com [mt.com]
- 6. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. reddit.com [reddit.com]
- 10. US5916422A - Method of purifying acetic acid - Google Patents [patents.google.com]
- 11. US5662780A - Process for purifying acetic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(4-methylcyclohexyl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(4-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you minimize impurities in your preparations. Our focus is on the common synthetic route involving the catalytic hydrogenation of p-tolylacetic acid.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the catalytic hydrogenation of p-tolylacetic acid. While seemingly straightforward, this reaction can present challenges related to purity, including incomplete conversion, formation of stereoisomers, and the presence of residual starting materials or byproducts. This guide provides a comprehensive resource to identify, troubleshoot, and minimize these impurities, ensuring the high quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via hydrogenation of p-tolylacetic acid?
A1: The most common impurities include:
-
Unreacted p-tolylacetic acid: This is due to incomplete hydrogenation.
-
Cis- and trans-isomers of this compound: The hydrogenation process can lead to a mixture of stereoisomers. The ratio of these isomers can be influenced by reaction conditions.
-
Partially hydrogenated intermediates: Although less common with efficient catalysts, it's possible to have intermediates where the aromatic ring is not fully saturated.
-
Impurities from the starting material: The purity of the initial p-tolylacetic acid will directly impact the purity of the final product.
-
Catalyst-derived impurities: Trace metals from the catalyst may be present in the crude product.
Q2: How can I monitor the progress of the hydrogenation reaction?
A2: The reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of the starting material (p-tolylacetic acid). The product, being more saturated, will have a different Rf value.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of the starting material and the formation of the product and any major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation or esterification), GC-MS can be used to monitor the reaction and identify volatile impurities.[1][2]
-
Hydrogen Uptake: Monitoring the consumption of hydrogen gas can indicate the reaction's progress. A cessation of hydrogen uptake often signals the completion of the reaction.
Q3: What is the significance of the cis/trans isomer ratio, and how can I control it?
A3: The specific stereoisomer (cis or trans) of this compound can have different biological activities and physical properties. Therefore, controlling the isomer ratio is often critical for its intended application. The cis/trans ratio is influenced by the choice of catalyst, solvent, temperature, and pressure. For instance, different hydrogenation catalysts can exhibit varying stereoselectivity. Post-synthesis, separation of isomers can be achieved through techniques like fractional crystallization or chromatography. Recent advancements have also explored enzymatic methods for dynamic isomerization to favor the desired trans isomer.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Incomplete Hydrogenation - Residual p-Tolylacetic Acid Detected
Root Cause Analysis:
Incomplete hydrogenation is a common issue that can stem from several factors related to the catalyst, reaction conditions, or starting material purity.
-
Catalyst Inactivity: The catalyst (e.g., Palladium on Carbon - Pd/C, Platinum on Carbon - Pt/C, or Rhodium on Alumina - Rh/Al2O3) may be old, poisoned, or used in insufficient quantity.
-
Catalyst Poisoning: Trace impurities in the starting material or solvent, such as sulfur or nitrogen-containing compounds, can deactivate the catalyst.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effectively drive the reaction to completion.
-
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the liquid phase, and the solid catalyst.
-
Suboptimal Temperature: The reaction temperature may be too low, resulting in slow reaction kinetics.
Solutions & Protocols:
| Parameter | Troubleshooting Action | Rationale |
| Catalyst | Use a fresh, high-quality catalyst. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). | Ensures a sufficient number of active sites for the reaction. |
| Catalyst Poisoning | Purify the starting p-tolylacetic acid by recrystallization before hydrogenation. Use high-purity, degassed solvents. | Removes potential catalyst poisons. |
| Hydrogen Pressure | Increase the hydrogen pressure. For challenging reductions, a high-pressure reactor (autoclave) may be necessary. | Higher pressure increases the concentration of hydrogen at the catalyst surface, favoring complete reduction. |
| Stirring | Ensure vigorous and efficient stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer. | Maximizes the contact between reactants and the catalyst surface. |
| Temperature | Gradually increase the reaction temperature. Monitor for potential side reactions at higher temperatures. | Enhances the reaction rate, but must be balanced against selectivity. |
| Solvent | Using a protic solvent like acetic acid can sometimes facilitate the reaction.[4] | The acidic medium can help in activating the substrate. |
Protocol: Recrystallization of p-Tolylacetic Acid (Starting Material)
-
Dissolve the crude p-tolylacetic acid in a minimum amount of a hot solvent, such as heptane or water.[5][6]
-
If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Issue 2: Undesirable Cis/Trans Isomer Ratio
Root Cause Analysis:
The stereochemical outcome of the hydrogenation is determined by the mechanism of hydrogen addition to the aromatic ring on the catalyst surface. The final isomer ratio is a complex interplay of various reaction parameters.
Solutions & Protocols:
-
Catalyst Screening: Different catalysts can provide different isomer ratios. For example, Rhodium-based catalysts are often used for aromatic ring hydrogenation and can offer different selectivity compared to Palladium or Platinum.
-
Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome.
-
Post-Synthesis Isomer Separation: If controlling the ratio during the reaction is challenging, separation of the isomers can be performed on the final product.
Protocol: Isomer Separation by HPLC
-
Column: A reverse-phase C18 column is a good starting point. Chiral columns may be necessary for enantiomeric separation if applicable.
-
Mobile Phase: A mixture of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Gradient Elution: A gradient elution, starting with a higher aqueous phase concentration and gradually increasing the organic phase concentration, is often effective for separating isomers with slightly different polarities.
-
Detection: UV detection at a wavelength where the aromatic impurity (p-tolylacetic acid) absorbs strongly (e.g., around 220-230 nm) can be used to monitor for its presence, while a more universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) can be used for the saturated products if they lack a strong chromophore.
Issue 3: Presence of Unknown Impurities
Root Cause Analysis:
Unknown impurities can arise from side reactions during hydrogenation or from unexpected contaminants in the starting materials.
Solutions & Protocols:
-
Analytical Characterization: Utilize GC-MS and LC-MS to identify the molecular weights and fragmentation patterns of the unknown impurities. This information can provide clues to their structures.
-
Purification by Acid-Base Extraction: This technique is effective for separating the acidic product from neutral or basic impurities.
Protocol: Purification by Acid-Base Extraction
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with an aqueous base (e.g., 1M sodium hydroxide or sodium bicarbonate solution). The acidic product will move to the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the pH is acidic, causing the purified this compound to precipitate.
-
Extract the precipitated product back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.
Visualizations
Workflow for Impurity Troubleshooting
Caption: Troubleshooting workflow for minimizing impurities.
Purification Strategy Overview
Caption: General purification strategy for this compound.
References
- 1. epa.gov [epa.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 2-(4-Methylcyclohexyl)acetic Acid Reaction Kinetics
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical impact of solvent choice on the reaction kinetics of 2-(4-methylcyclohexyl)acetic acid. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles, empowering you to optimize your reactions, anticipate challenges, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the interplay between solvent properties and the reactivity of this compound.
Q1: How does the structure of this compound influence its reactivity and sensitivity to solvent effects?
A: The structure of this compound is key to its behavior. It possesses a carboxylic acid functional group attached to a secondary carbon, which is part of a bulky, non-polar cyclohexyl ring. This has several implications:
-
Steric Hindrance: The bulky 4-methylcyclohexyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon or the alpha-carbon, potentially slowing down bimolecular reactions (like SN2).
-
Secondary Carbon Center: Reactions at the alpha-carbon are subject to the mechanistic competition typical of secondary substrates, namely SN1 versus SN2 and E1 versus E2. Solvent choice is a primary tool for directing the reaction down one of these pathways.[1][2][3]
-
Carboxylic Acid Group: This group can act as a nucleophile (in its carboxylate form), an electrophile (at the carbonyl carbon), or a leaving group (via decarboxylation).[4][5] It is also a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents.
Q2: What is the fundamental difference between polar protic and polar aprotic solvents, and how do they affect reactions of this molecule?
A: The distinction lies in their ability to donate hydrogen bonds.[6][7]
-
Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid) have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen).[6][8] They are excellent at stabilizing both cations and anions.[9] For reactions of this compound, this means they can:
-
Favor SN1/E1 Pathways: By stabilizing the carbocation intermediate that would form upon the leaving group's departure, they significantly accelerate unimolecular reaction rates.[3][10][11]
-
Hinder Strong Nucleophiles: They form a "cage" of hydrogen bonds around anionic nucleophiles, stabilizing them and reducing their reactivity, which slows down SN2 reactions.[2][11][12]
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[7][8] They typically solvate cations well but leave anions relatively "naked" and highly reactive.[2][13] Therefore, they:
Q3: Can decarboxylation be a significant side reaction, and is it solvent-dependent?
A: Yes, decarboxylation, the loss of CO₂, can be a competing reaction, particularly if the reaction is performed at elevated temperatures.[4][5] While the basic structure of this compound does not make it as susceptible as a β-keto acid, harsh conditions can induce it. The mechanism often involves a cyclic transition state, and its rate can be influenced by the solvent's ability to stabilize this transition state or intermediates.[5][14] High-boiling point, polar solvents that can facilitate proton transfer may influence the rate of this side reaction.
Troubleshooting Guide: Kinetic & Yield Issues
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Q4: My reaction is extremely slow or appears to stall. What are the likely solvent-related causes?
A: A sluggish reaction is a common issue. Consider the following diagnostic workflow:
Caption: Troubleshooting workflow for slow reactions.
General Troubleshooting Checklist:
-
Purity: Are your starting materials and solvents pure and dry? Water can be a competing nucleophile or poison catalysts.[15]
-
Temperature: Is the reaction temperature appropriate? If no reaction occurs, a moderate increase in temperature may be necessary.[15]
-
Concentration: Is the reaction too dilute? While high concentration can sometimes lead to side reactions, excessive dilution will slow down bimolecular steps.
Q5: I'm observing significant side-product formation, particularly elimination products. How can I use solvent choice to improve selectivity for substitution?
A: The competition between substitution (SN) and elimination (E) is classic for secondary substrates.
-
To Favor Substitution (SN2): Use a polar aprotic solvent (e.g., DMSO, Acetone) with a strong, non-bulky nucleophile. These solvents enhance nucleophilicity without significantly promoting elimination.[1][2]
-
To Suppress Elimination (E1): Avoid high temperatures and strongly acidic conditions in polar protic solvents, as these conditions favor carbocation formation, which can easily lead to E1 products.
-
Basicity vs. Nucleophilicity: Remember that some reagents are strong bases but poor nucleophiles (e.g., t-butoxide), especially when sterically hindered. In these cases, elimination will dominate regardless of solvent. Using a good nucleophile that is a weaker base (e.g., I⁻, Br⁻, CN⁻) will favor substitution.[2]
Q6: My reaction works well at the bench, but the kinetics and impurity profile changed upon scale-up. Why?
A: Scale-up introduces challenges that are not apparent in a small flask.[16][17]
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. Exothermic reactions that were easily managed in the lab can overheat in a large reactor, leading to decomposition or temperature-dependent side reactions.[17][18] The choice of solvent (specifically its boiling point and heat capacity) becomes critical for thermal management.
-
Mass Transfer (Mixing): Efficient stirring is harder to achieve in a large vessel.[17][19] If reagents are added too quickly and mixing is poor, localized "hot spots" of high concentration can form, leading to unexpected byproducts.[20] A solvent system that ensures all components remain dissolved and has a reasonable viscosity is crucial.
Experimental Protocols & Data
Protocol 1: General Method for Solvent Screening in an Esterification Reaction
This protocol outlines a parallel screening approach to determine the optimal solvent for the acid-catalyzed esterification of this compound with ethanol.
Objective: To compare reaction rates and conversion in a range of solvent types.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sulfuric acid (catalyst)
-
Candidate Solvents (ensure anhydrous): Hexane (non-polar), Dichloromethane (polar aprotic), Acetone (polar aprotic), DMSO (polar aprotic), Acetonitrile (polar aprotic), Tetrahydrofuran (THF, polar aprotic).
-
Internal Standard for GC/HPLC analysis (e.g., dodecane)
-
Reaction vials with septa, magnetic stir bars, heating block.
Procedure:
-
Stock Solution Prep: Prepare a stock solution of this compound and the internal standard in a suitable master solvent (e.g., THF, ensuring it's one of the tested solvents).
-
Reaction Setup: In separate, labeled vials, add a magnetic stir bar.
-
Solvent Addition: Add 2.0 mL of each candidate solvent to its respective vial.
-
Reactant Addition: Add an equal aliquot of the stock solution to each vial. Then, add a molar excess of ethanol (e.g., 3-5 equivalents).
-
Equilibration: Place all vials in a heating block set to a constant temperature (e.g., 60 °C) and stir for 15 minutes to equilibrate.
-
Initiation & Sampling (t=0): Add a catalytic amount of sulfuric acid (e.g., 1 mol%) to each vial to start the reaction. Immediately withdraw a small aliquot (approx. 50 µL) from each vial, quench it in a separate microvial containing a basic solution (e.g., NaHCO₃ solution), and label it as the t=0 sample.
-
Kinetic Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), repeat the sampling and quenching process.
-
Analysis: Analyze all quenched samples by GC or HPLC to determine the ratio of the product ester to the starting carboxylic acid, normalized against the internal standard.
-
Data Interpretation: Plot the percentage conversion versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate.
Table 1: Expected Relative Reaction Rates for a Model Reaction
The following table summarizes the expected qualitative impact of different solvent classes on a hypothetical SN2 reaction involving this compound and a charged nucleophile (e.g., NaCN).
| Solvent Class | Example Solvent | Dielectric Constant (Polarity)[21] | Protic/Aprotic | Expected Relative Rate | Rationale |
| Non-Polar | Hexane | ~1.9 | Aprotic | Very Slow | Poor solubility of the ionic nucleophile prevents the reaction.[9] |
| Polar Aprotic | Acetone | ~21 | Aprotic | Fast | Dissolves the nucleophile salt but does not solvate the anion, leaving it highly reactive for SN2 attack.[1][11] |
| Polar Aprotic | DMSO | ~47 | Aprotic | Very Fast | Highly polar, effectively solvates the cation, freeing the "naked" anion to be a potent nucleophile.[2][13] |
| Polar Protic | Ethanol | ~24 | Protic | Slow | Solvates and stabilizes the anionic nucleophile via hydrogen bonding, reducing its reactivity and slowing the SN2 rate.[12][22] |
| Polar Protic | Water | ~80 | Protic | Very Slow | Strong hydrogen bonding severely "cages" the nucleophile, drastically reducing its nucleophilicity.[11] |
Mechanistic Visualization
The choice of solvent directly influences the energy of transition states and intermediates. This diagram illustrates the core principle for SN1 and SN2 pathways.
Caption: Solvent effects on SN1 and SN2 transition states.
References
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy this compound | 6603-71-0 [smolecule.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. vivadifferences.com [vivadifferences.com]
- 7. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 8. theorango.com [theorango.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. quora.com [quora.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 14. youtube.com [youtube.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? [eureka.patsnap.com]
- 17. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 18. reddit.com [reddit.com]
- 19. sdlookchem.com [sdlookchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. users.wfu.edu [users.wfu.edu]
Technical Support Center: Catalyst Selection for 2-(4-methylcyclohexyl)acetic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the efficient synthesis of 2-(4-methylcyclohexyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important chemical intermediate. The primary challenge in this synthesis is the complete and selective hydrogenation of the aromatic ring of the precursor, 2-(p-tolyl)acetic acid, without cleaving the acetic acid side chain. This guide provides expert-driven FAQs, detailed experimental protocols, and a troubleshooting framework to ensure successful and repeatable outcomes.
Section 1: Catalyst Selection - Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding catalyst choice for the hydrogenation of 2-(p-tolyl)acetic acid.
Q1: What are the primary catalysts recommended for the hydrogenation of an aromatic ring in a substituted phenylacetic acid?
A: The catalytic hydrogenation of stable aromatic rings requires more robust catalysts than those used for simple alkenes.[1][2] For this specific transformation, the most effective and commonly employed heterogeneous catalysts are based on platinum-group metals. The top candidates are:
-
Rhodium on Carbon (Rh/C): Often considered the catalyst of choice due to its exceptional activity and ability to operate under relatively mild conditions.[3][4][5]
-
Ruthenium on Alumina or Carbon (Ru/Al₂O₃, Ru/C): Another highly effective catalyst, particularly known for its utility in hydrogenating aromatic systems.[6][7][8]
-
Platinum on Carbon (Pt/C): A viable option, though it may require more forcing conditions (higher temperature and pressure) to achieve complete saturation of the benzene ring.[1][2]
Palladium on Carbon (Pd/C) is generally less suitable for this transformation as it is less active for arene hydrogenation and more susceptible to inhibition.[5]
Q2: How do Rhodium, Ruthenium, and Platinum catalysts compare in performance for this synthesis?
A: The choice between these catalysts involves a trade-off between activity, reaction conditions, and cost.
-
Rhodium (Rh): Exhibits the highest activity for arene hydrogenation, often allowing the reaction to proceed at lower temperatures and pressures (e.g., 80°C, 5 atm H₂).[4] This minimizes the risk of thermal degradation and side reactions, making it ideal for sensitive substrates.[3][9]
-
Ruthenium (Ru): Provides excellent activity, comparable to Rhodium in many cases. It is a cost-effective alternative and is particularly robust for hydrogenating both carbocyclic and heterocyclic aromatic rings.[6][10]
-
Platinum (Pt): While effective, it typically requires higher pressures and/or temperatures to drive the reaction to completion.[1] Pre-treatment of the catalyst may be necessary to enhance its activity for arene reduction.[5]
The following table summarizes the general performance characteristics of these catalysts for the target reaction.
| Catalyst | Support | Typical Conditions | Activity | Selectivity | Key Remarks |
| 5% Rh/C | Activated Carbon | 60-100°C, 5-15 atm H₂ | Very High | Excellent | Often the most effective catalyst, enabling milder conditions.[3][4] |
| 5% Ru/Al₂O₃ | Alumina | 80-150°C, 10-50 atm H₂ | High | Excellent | A robust and slightly more economical alternative to Rhodium.[6][7] |
| 5% Pt/C | Activated Carbon | 100-180°C, >50 atm H₂ | Moderate to High | Good | May require more forcing conditions; potential for side reactions at higher temperatures.[1][5] |
Q3: Why is the choice of catalyst support (Carbon vs. Alumina) important?
A: The support material plays a critical role in catalyst performance by dispersing and stabilizing the metal nanoparticles, thereby maximizing the active surface area.
-
Activated Carbon: Possesses a very high surface area and a porous structure, leading to excellent metal dispersion. It is generally inert in most organic solvents and reaction conditions, making it a versatile and reliable choice, especially for Rhodium and Platinum.[3][9]
-
Alumina (Al₂O₃): Offers high thermal stability and mechanical strength.[7] Its surface can have Lewis acidic sites, which can sometimes participate in the reaction mechanism, potentially influencing selectivity. It is a common support for Ruthenium catalysts used in aromatic hydrogenation.[10]
For the hydrogenation of 2-(p-tolyl)acetic acid, both supports are suitable, with Rh/C often showing superior activity due to the synergistic properties of rhodium and the high-surface-area carbon.[3]
Q4: Can the carboxylic acid group poison the catalyst?
A: While carboxylic acids are not typically considered strong poisons, they can adsorb onto the catalyst surface and, in some cases, slightly inhibit the reaction rate compared to a neutral substrate. However, catalysts like Rhodium and Ruthenium are generally tolerant of the carboxylic acid functionality.[11][12] Using a polar solvent like ethanol, methanol, or even water can help solvate the substrate and product, minimizing strong surface interactions and facilitating the reaction.[4][13]
Section 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using the two most recommended catalytic systems.
Protocol 1: High-Activity Hydrogenation using 5% Rhodium on Carbon (Rh/C)
This protocol leverages the high activity of Rh/C to achieve complete hydrogenation under relatively mild conditions.
Materials:
-
2-(p-tolyl)acetic acid
-
5% Rhodium on Carbon (5% Rh/C)
-
Ethanol (or Methanol), anhydrous grade
-
Hydrogen (H₂) gas, high purity
-
Celite® 545
-
Pressurized hydrogenation vessel (e.g., Parr shaker or autoclave)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been leak-tested.
-
Charging the Reactor: To the vessel, add 2-(p-tolyl)acetic acid (e.g., 10.0 g, 66.6 mmol) and ethanol (200 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully add 5% Rh/C (e.g., 0.5 g, 5% w/w relative to substrate) to the solution. Safety Note: Handle the catalyst in a fume hood. Dry catalysts can be pyrophoric; add them to the solvent under an inert atmosphere (N₂ or Ar) if possible.
-
Sealing and Purging: Seal the reactor. Purge the vessel 3-5 times with nitrogen to remove air, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere has been replaced by H₂.
-
Reaction: Pressurize the reactor with H₂ to 10 atm (approx. 150 psi). Begin vigorous stirring and heat the reaction mixture to 80°C.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours when H₂ uptake ceases. A small sample can be carefully withdrawn (after cooling and depressurizing) to analyze by GC-MS or ¹H NMR to confirm the disappearance of the aromatic signals.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Add a small amount of Celite® (approx. 5 g) to the reaction mixture and stir for 15 minutes to adsorb the fine carbon catalyst.[14]
-
Filter the mixture through a pad of Celite® in a sintered glass funnel, washing the pad thoroughly with additional ethanol (3 x 50 mL).[14]
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
-
-
Purification: The product is often of high purity. If necessary, it can be further purified by recrystallization or distillation under high vacuum.
Protocol 2: Robust Hydrogenation using 5% Ruthenium on Alumina (Ru/Al₂O₃)
This protocol uses the robust and cost-effective Ru/Al₂O₃ catalyst, which may require slightly more forcing conditions.
Materials:
-
2-(p-tolyl)acetic acid
-
5% Ruthenium on Alumina (5% Ru/Al₂O₃)
-
Methanol (or Ethanol), anhydrous grade
-
Hydrogen (H₂) gas, high purity
-
Celite® 545
-
Pressurized hydrogenation vessel
Procedure:
-
Vessel Preparation & Charging: Follow steps 1 and 2 from Protocol 1, using methanol as the solvent.
-
Catalyst Addition: Add 5% Ru/Al₂O₃ (e.g., 0.75 g, 7.5% w/w) to the solution under an inert atmosphere.
-
Sealing and Purging: Follow step 4 from Protocol 1.
-
Reaction: Pressurize the reactor with H₂ to 30 atm (approx. 450 psi). Begin vigorous stirring and heat the reaction mixture to 120°C.
-
Monitoring: Monitor H₂ uptake. This reaction may take 8-16 hours for completion.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Section 3: Troubleshooting Guide
Even with robust protocols, experimental challenges can arise. This guide addresses common issues in a question-and-answer format.
Q: My reaction is very slow or has stalled (incomplete conversion). What are the likely causes and solutions?
A: This is the most common issue in catalytic hydrogenation.
-
Cause 1: Insufficient Hydrogen Mass Transfer. The reaction is triphasic (solid catalyst, liquid solution, gaseous hydrogen). If stirring is inadequate or the headspace is too small, the catalyst surface becomes starved of hydrogen.
-
Solution: Increase the stirring rate to the maximum safe speed for your equipment. Ensure the solvent volume does not exceed 50-60% of the reactor volume to allow for a sufficient gas-liquid interface.[13]
-
-
Cause 2: Catalyst Deactivation or Poisoning. The catalyst's active sites may be blocked.
-
Solution 1 - Check Purity: Ensure your starting material and solvent are free from common catalyst poisons like sulfur compounds (e.g., thiols), halides, or strong coordinating amines.[5] Purify the starting material if necessary.
-
Solution 2 - Use Fresh Catalyst: Catalysts can lose activity over time, especially if improperly stored. Use a fresh batch from a sealed container.[13]
-
Solution 3 - Increase Catalyst Loading: If mild poisoning is suspected, increasing the catalyst loading (e.g., from 5% to 10% w/w) can sometimes overcome the issue.
-
-
Cause 3: Insufficiently Active Conditions. Aromatic rings are inherently stable.
Q: I'm observing side products. What could they be and how can I avoid them?
A: While this reaction is generally clean, side reactions can occur under overly harsh conditions.
-
Potential Side Reaction 1: Hydrogenolysis. At very high temperatures, the C-C bond between the cyclohexane ring and the acetic acid moiety could potentially cleave, although this is unlikely for this substrate under typical conditions.
-
Solution: Use the mildest conditions possible that still afford a reasonable reaction rate. Rh/C is advantageous here as it operates at lower temperatures.[4]
-
-
Potential Side Reaction 2: Decarboxylation. This is highly unlikely but theoretically possible at extreme temperatures.
-
Solution: Keep the reaction temperature below 150°C.
-
Q: How do I safely handle and dispose of hydrogenation catalysts?
A: Safety is paramount when working with these materials.
-
Handling: Heterogeneous catalysts, particularly Palladium and Platinum on Carbon, are often pyrophoric when dry and exposed to air, especially after use when they are saturated with hydrogen. Always handle them in a fume hood and, when possible, keep them wetted with solvent.[14]
-
Filtration: Never filter the reaction mixture while hot. Allow it to cool to room temperature first. Using Celite® to create a filter pad is the standard and safest method for removing the fine catalyst powder.[14]
-
Disposal: After filtration, the catalyst on the Celite® pad should be quenched carefully. Submerge the filter cake in a beaker of water and leave it in the fume hood overnight. This deactivates the catalyst. The deactivated material should then be collected in a designated solid waste container for precious metal recovery or hazardous waste disposal according to your institution's guidelines. Never put used catalyst directly into a standard trash bin, as it can ignite.[14]
Section 4: Data and Process Visualization
Reaction Pathway and Troubleshooting Workflow
The diagrams below illustrate the chemical transformation and a logical workflow for troubleshooting common experimental issues.
Caption: General reaction pathway for the synthesis.
Caption: A logical workflow for troubleshooting an incomplete reaction.
Section 5: References
-
NINGBO INNO PHARMCHEM CO.,LTD. High-Purity Rhodium on Carbon Catalyst: Applications in Organic Synthesis and Hydrogenation. 3
-
Lumen Learning. 19.5. Reductions of Aromatic Rings. Organic Chemistry II. 1
-
Sajiki, H., et al. (2006). A Mild and Facile Method for Complete Hydrogenation of Aromatic Nuclei in Water. SYNLETT, 2006(10), 1545-1548. 4
-
Vesta Chemicals bv. Ruthenium on alumina catalyst | CAS: 7440-18-8 | Ru-Cat 402. 10
-
Princeton Powder. Activated Carbon-Supported Rhodium Catalyst bulk for sale. 9
-
Sigma-Aldrich. Ruthenium on alumina. --INVALID-LINK--
-
Johnson Matthey. D302011 5: Ruthenium on alumina catalyst. 6
-
RSC Publishing. Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO. 15
-
Princeton Powder. Ruthenium alumina supported catalyst, ruthenium on activated charcoal. 7
-
American Elements. Ruthenium on Alumina Catalyst. 16
-
Chemistry LibreTexts. (2024). 16.9: Reduction of Aromatic Compounds. 2
-
Stanford Advanced Materials. Rhodium on Carbon (Rh/C) Catalyst | SAM | UK Supplier. 17
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. 13
-
Curly Arrow. (2010). Catalytic Hydrogenation Part III - More Tips and Tricks. 14
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. 5
-
TCI Chemicals. Hydrogenation Catalysts. 8
-
ResearchGate. (2015). Kinetics of Hydrogenation of Acetic Acid over Supported Platinum Catalyst. 11
-
MDPI. (2020). Hydrogenation of Aqueous Acetic Acid over Ru-Sn/TiO 2 Catalyst in a Flow-Type Reactor, Governed by Reverse Reaction. Catalysts, 10(11), 1283. 12
References
- 1. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. D302011 5: Ruthenium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. Ruthenium alumina supported catalyst, ruthenium on activated charcoal - Princeton Powder [princetonpowder.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Activated Carbon-Supported Rhodium Catalyst bulk for sale - Princeton Powder [princetonpowder.com]
- 10. Ruthenium on alumina catalyst | CAS: 7440-18-8 | Ru-Cat 402 [vestachem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
- 14. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
- 15. Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. americanelements.com [americanelements.com]
- 17. Rhodium on Carbon (Rh/C) Catalyst | SAM | UK Supplier [samaterials.co.uk]
preventing degradation of 2-(4-methylcyclohexyl)acetic acid during storage
-
Technical Support Center: 2-(4-methylcyclohexyl)acetic acid -
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Our goal is to provide in-depth, practical guidance to ensure the long-term stability and integrity of your materials. Proper storage is not merely a matter of following generic guidelines; it is a critical component of experimental reproducibility and success. This document outlines the potential degradation pathways for this compound and provides actionable troubleshooting advice to mitigate these risks.
Part 1: Frequently Asked Questions (FAQs) about Storage and Stability
This section addresses common questions regarding the handling and storage of this compound.
Q1: What is the ideal temperature for storing this compound?
A1: For long-term stability, this compound should be stored in a cool, dry place. A supplier of a structurally similar compound, 2-((4-Methylcyclohexyl)oxy)acetic acid, recommends storage at 2-8°C. While freezing is not typically harmful to simple carboxylic acids like acetic acid, it is best to avoid repeated freeze-thaw cycles[1]. For routine laboratory use, refrigeration at 2-8°C is the recommended practice.
Q2: What type of container should I use for storage?
A2: The compound should be stored in a tightly-closed, non-reactive container. High-density polyethylene (HDPE) or polypropylene containers are suitable choices[2]. Glass containers are also acceptable, provided they have a well-fitting, inert cap liner. Avoid storing carboxylic acids in metal containers or cabinets, as they can be corrosive over time[3]. Ensure all containers are clearly labeled with the chemical name, purchase date, and any relevant hazard information[4].
Q3: Is this compound sensitive to light or air?
Q4: What are the primary signs of degradation to look for?
A4: Visual inspection can be the first indicator of a problem. Look for:
-
Change in color: The pure compound should be a white or off-white solid. The development of a yellow or brown tint can suggest oxidative degradation or the presence of impurities.
-
Change in consistency: Any clumping, melting at room temperature, or the appearance of an oily film may indicate the absorption of moisture or the formation of degradation byproducts.
-
Odor: While this is a subjective measure, any significant change from a mild, characteristic odor could be a sign of chemical change.
For quantitative assessment, periodic purity checks using techniques like HPLC, GC-MS, or NMR are recommended, especially for long-term stored materials or before use in critical experiments.
Part 2: Troubleshooting Guide - Diagnosing and Solving Degradation Issues
This section provides a problem-and-solution framework for specific issues you might encounter.
Issue 1: Decreased Purity or Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, NMR)
Potential Cause A: Oxidative Degradation
-
Why it happens: The tertiary carbon-hydrogen bond on the cyclohexane ring (at the point of substitution) and the secondary C-H bonds are susceptible to oxidation, especially in the presence of heat, light, or trace metal catalysts[6][7][9]. This can lead to the formation of hydroperoxides, ketones, or alcohols, which may undergo further reactions.
-
How to confirm: Look for the appearance of new signals in your NMR spectrum in the regions characteristic of alcohols or ketones. Mass spectrometry would show peaks corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).
-
Solution:
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to displace oxygen.
-
Temperature Control: Strictly adhere to the recommended 2-8°C storage temperature. Avoid storing near heat sources or in direct sunlight[1].
-
Chelating Agents: If trace metal contamination is suspected (e.g., from spatulas or storage containers), consider repurifying the material. When preparing solutions, use high-purity solvents and glassware.
-
Potential Cause B: Decarboxylation
-
Why it happens: While simple carboxylic acids are generally stable, decarboxylation (loss of CO2) can be induced by high temperatures[10][11]. For cyclohexanecarboxylic acids, this can be facilitated by certain metal salt catalysts at elevated temperatures (around 200°C), leading to products like cyclohexanone and cyclohexene[12]. While unlikely under standard storage conditions, it is a potential degradation pathway if the material has been exposed to excessive heat.
-
How to confirm: The primary degradation product would be methylcyclohexylmethane. This would be identifiable by the loss of the carboxylic acid signal in NMR and IR, and a corresponding molecular weight loss of 44 Da in mass spectrometry.
-
Solution:
-
Strict Temperature Control: Never store the compound at elevated temperatures. Ensure it is kept away from equipment that generates heat, such as ovens or incubators[13].
-
Avoid Contaminants: Ensure storage containers and handling tools are free from catalytic metal residues.
-
Potential Cause C: Hydrolysis of Derivatives
-
Why it happens: This is more relevant if you have synthesized a derivative of this compound, such as an ester or an amide. These derivatives can hydrolyze back to the parent carboxylic acid if exposed to moisture, especially under acidic or basic conditions[14][15][16][17].
-
How to confirm: The presence of this compound in a sample that should be a pure derivative is a clear sign of hydrolysis.
-
Solution:
-
Dry Storage: Store all derivatives in a desiccator or a dry box.
-
Aprotic Solvents: When preparing solutions of the derivatives, use dry, aprotic solvents.
-
pH Control: Avoid exposure to acidic or basic conditions during storage and handling unless it is a required part of a protocol.
-
Issue 2: Poor Solubility or Inconsistent Experimental Results
Potential Cause: Water Absorption
-
Why it happens: Carboxylic acids are polar and can be hygroscopic, meaning they can absorb moisture from the atmosphere. This can alter the physical properties of the solid and affect its solubility and effective concentration in solution.
-
How to confirm: The material may appear clumpy or sticky. Karl Fischer titration is the standard method for quantifying water content.
-
Solution:
-
Tightly Sealed Containers: Always ensure the container cap is securely fastened immediately after use[8][13].
-
Desiccation: For long-term storage or for highly sensitive applications, store the container inside a desiccator with a suitable drying agent (e.g., silica gel).
-
Handling in a Controlled Environment: When weighing or handling the compound, do so in an area with low humidity or in a glovebox if possible. Minimize the time the container is open to the atmosphere.
-
Part 3: Protocols and Visual Guides
Recommended Storage Protocol
-
Receiving: Upon receipt, inspect the container for damage. Affix a label with the date received and the intended user.
-
Container Selection: If repackaging is necessary, use a new, clean, and dry amber glass bottle with a PTFE-lined cap or a high-density polyethylene (HDPE) container.
-
Inerting (Optional but Recommended): Before sealing for long-term storage, gently flush the headspace of the container with a stream of dry nitrogen or argon for 15-30 seconds.
-
Sealing: Tightly seal the container. For glass bottles, you may wrap the cap and neck with Parafilm® as an extra barrier against moisture and air ingress.
-
Location: Place the sealed container in a refrigerator maintained at 2-8°C. The refrigerator should be designated for chemical storage and not used for food or beverages[5].
-
Segregation: Store with other organic acids. Ensure segregation from bases, oxidizers, and reactive metals to prevent hazardous interactions in case of a spill[3][5][18].
-
Logging: Record the storage location, date, and quantity in your laboratory's chemical inventory system.
Visual Workflow: Troubleshooting Degradation
Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Slows down potential oxidative and decarboxylative reactions. |
| Atmosphere | Tightly sealed container; Inert gas (N₂, Ar) for long-term | Prevents oxidation by atmospheric oxygen and absorption of moisture. |
| Light | Amber container or dark location | Prevents potential photolytic degradation pathways. |
| Container | Glass or HDPE/Polypropylene | Chemically inert and prevents corrosion[2][3]. |
| Compatibility | Segregate from bases, oxidizers, and reactive metals | Prevents hazardous chemical reactions in case of spills[5][18]. |
References
- 1. Discover the best practices for safely storing acetic acid. [northindustrial.net]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. chapman.edu [chapman.edu]
- 5. csuohio.edu [csuohio.edu]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. Oxidation of α-substituted cyclohexanols by nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Reactivity: Decarboxylation [employees.csbsju.edu]
- 11. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. uwm.edu [uwm.edu]
- 14. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 15. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Chemical Compatible Storage : USDA ARS [ars.usda.gov]
Validation & Comparative
In the landscape of modern drug discovery, the selection and optimization of molecular scaffolds are critical determinants of a compound's ultimate success. Among the myriad of structural motifs, cycloalkyl carboxylic acids represent a versatile and compelling class of compounds, frequently employed as pharmacophores or key building blocks in the design of novel therapeutics.[1] This guide provides a detailed comparative analysis of 2-(4-methylcyclohexyl)acetic acid alongside two representative cycloalkyl carboxylic acids: cyclohexylacetic acid and cyclopentylacetic acid.
This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at their physicochemical properties, synthesis, and potential biological relevance. By presenting supporting experimental data and detailed protocols, this guide aims to equip you with the knowledge to make informed decisions in your research and development endeavors.
Structural and Physicochemical Comparison: The Impact of the Cycloalkyl Moiety
The seemingly subtle structural differences between these cycloalkyl carboxylic acids—the size of the cycloalkane ring and the presence of a methyl substituent—give rise to distinct physicochemical properties. These properties, in turn, profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Table 1: Physicochemical Properties of Selected Cycloalkyl Carboxylic Acids
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | logP | Aqueous Solubility (g/L) |
| This compound | 156.22 | ~4.9 (estimated)[2][3] | 2.7 (predicted)[4] | Low (estimated) | |
| Cyclohexylacetic acid | 142.20 | 4.51[5] | 2.85[6] | 2.88[6] | |
| Cyclopentylacetic acid | 128.17 | 4.85 (predicted)[3][7] | 1.9 (predicted)[7] | 3.37 (predicted)[8] |
Note: Estimated values for this compound are based on the experimentally determined properties of the structurally similar 4-methylcyclohexanecarboxylic acid and computational predictions. Experimental verification is recommended.
The acidity (pKa), lipophilicity (logP), and aqueous solubility are critical parameters in drug design. The pKa influences the ionization state of the molecule at physiological pH, which affects its absorption, distribution, and target engagement. The logP value provides a measure of a compound's lipophilicity, impacting its ability to cross biological membranes. Aqueous solubility is crucial for formulation and bioavailability.
The introduction of a methyl group in the 4-position of the cyclohexane ring in this compound is expected to slightly increase its lipophilicity compared to cyclohexylacetic acid, as reflected in the predicted logP value. This increased lipophilicity may, in turn, lead to lower aqueous solubility. The pKa is not expected to be significantly altered by the remote methyl group. The smaller cyclopentyl ring in cyclopentylacetic acid generally results in lower lipophilicity and potentially higher aqueous solubility compared to its cyclohexyl counterparts.
Synthesis Strategies: Accessing Cycloalkyl Carboxylic Acids
The synthetic accessibility of these compounds is a key consideration for their application in research and development. Generally, cycloalkyl acetic acids can be prepared through several established synthetic routes.
Synthesis of this compound
A common approach for the synthesis of this compound involves the hydrogenation of a suitable aromatic precursor followed by functional group manipulation. One plausible route starts with the hydrogenation of o-cresol to 2-methylcyclohexanol, which can then be converted to the corresponding acetate and subsequently hydrolyzed and oxidized to the carboxylic acid.[9]
Synthesis of Cyclohexylacetic Acid
A straightforward method for the preparation of cyclohexylacetic acid is the hydrogenation of phenylacetic acid. This reaction is typically carried out using a palladium catalyst.
Synthesis of Cyclopentylacetic Acid
Cyclopentylacetic acid can be synthesized from bromocyclopentane and diethyl malonate. The resulting diethyl cyclopentylmalonate is then hydrolyzed and decarboxylated to yield the final product.
Biological Relevance and Potential Applications in Drug Discovery
Cycloalkyl carboxylic acids are prevalent in numerous biologically active molecules and approved drugs, often serving as crucial components for receptor binding or as modifiers of pharmacokinetic properties.
While specific biological activity data for this compound is limited in publicly available literature, the broader class of cycloalkyl carboxylic acids has been investigated for various therapeutic applications. For instance, derivatives of cyclohexene carboxylic acids have been explored as potential anti-tumor agents.[2] Cycloalkyl-containing carboxylic acids have also been investigated for the treatment of inflammation, cancer, and metabolic conditions.[10]
The structural features of these molecules, particularly the combination of a lipophilic cycloalkyl ring and a polar carboxylic acid group, make them attractive for targeting a range of biological macromolecules. The cycloalkyl moiety can engage in hydrophobic interactions within a binding pocket, while the carboxylic acid can form key hydrogen bonds or ionic interactions.
Recent studies have highlighted the potential of pyridyl-cycloalkyl-carboxylic acids as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in pain and inflammation.[11][12] This suggests that cycloalkyl carboxylic acids can serve as valuable scaffolds for the development of novel anti-inflammatory agents. Furthermore, the incorporation of cycloalkyl motifs is a strategy to enhance the metabolic stability of drug candidates.[13]
Experimental Protocols for Comparative Evaluation
To facilitate a direct and robust comparison of these cycloalkyl carboxylic acids, the following experimental protocols are provided. These methods are standard in the field of drug discovery for characterizing the fundamental properties of new chemical entities.
Determination of pKa by Potentiometric Titration
Rationale: This method directly measures the dissociation constant of the carboxylic acid by monitoring the pH change upon titration with a base.
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve the cycloalkyl carboxylic acid in a known volume of deionized water to a final concentration of approximately 10 mM. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the pKa in the mixed solvent system can be determined.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.
Determination of logP by Shake-Flask Method
Rationale: This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a direct measure of its lipophilicity.
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Partitioning: Prepare a stock solution of the cycloalkyl carboxylic acid in the pre-saturated n-octanol. Add a known volume of this solution to a known volume of pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.
In Vitro Metabolic Stability Assessment using Liver Microsomes
Rationale: This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are major contributors to drug clearance in the liver. A higher metabolic stability often correlates with a longer in vivo half-life.[14][15]
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound at a final concentration of typically 1 µM.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Visualizing the Comparative Workflow and Structural Relationships
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for the comparative analysis of cycloalkyl carboxylic acids.
Caption: Structural relationships between the analyzed cycloalkyl carboxylic acids.
Caption: Hypothetical signaling pathway showing inhibition of mPGES-1 by a cycloalkyl carboxylic acid.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of this compound and related cycloalkyl carboxylic acids. The data and protocols presented herein offer a solid foundation for researchers to evaluate and select appropriate scaffolds for their drug discovery programs.
While experimental data for this compound remains limited, the provided estimations based on its structural analog, 4-methylcyclohexanecarboxylic acid, offer a valuable starting point. It is strongly recommended that experimental validation of these properties be conducted to confirm the predicted trends.
Future work should focus on a more extensive exploration of the biological activities of these compounds against a panel of relevant targets. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of this promising class of molecules. The insights gained from such studies will undoubtedly contribute to the development of novel and effective therapeutics.
References
- 1. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylcyclohexanecarboxylic acid (934-67-8) for sale [vulcanchem.com]
- 4. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 5. chembk.com [chembk.com]
- 6. usbio.net [usbio.net]
- 7. prepchem.com [prepchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buy this compound | 6603-71-0 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and optimization of pyridyl-cycloalkyl-carboxylic acids as inhibitors of microsomal prostaglandin E synthase-1 for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(4-methylcyclohexyl)acetic Acid
Introduction: Beyond the Percentage—A Holistic Approach to Purity Validation
Context is Key: Plausible Synthesis and the Resulting Impurity Profile
To meaningfully validate purity, we must first understand the potential impurities that can arise during synthesis. A common and industrially scalable route to 2-(4-methylcyclohexyl)acetic acid is the catalytic hydrogenation of 4-methylphenylacetic acid.
This process, while effective, can introduce several classes of impurities that our analytical methods must be designed to detect:
-
Starting Material: Unreacted 4-methylphenylacetic acid due to incomplete hydrogenation.
-
Process-Related Impurities: Residual hydrogenation catalyst (e.g., Palladium, Platinum, Rhodium) and solvents used during reaction and workup.
-
By-products: Partially hydrogenated intermediates or products of over-hydrogenation.
-
Isomers: The hydrogenation process can result in a mixture of cis and trans diastereomers. While not technically "impurities" if the desired product is a mixture, their relative ratio is a critical quality attribute that must be quantified.
Our validation strategy must therefore be capable of separating and quantifying compounds with very similar structures, as well as detecting trace levels of materials from different chemical classes.
The Orthogonal Validation Workflow: A Multi-Technique Imperative
Relying on a single analytical technique provides an incomplete picture and can lead to a false sense of security. A robust purity assessment employs an orthogonal approach, where multiple techniques based on different chemical and physical principles are used to analyze the same sample. The concordance of results from these disparate methods provides a high degree of confidence in the final purity value.
Caption: Orthogonal workflow for purity validation.
Part 1: Quantitative Analysis for Purity and Impurity Profiling
The core of purity assessment lies in quantitative techniques capable of separating the main component from its impurities and determining their relative concentrations.
A. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assay
HPLC is the primary tool for determining the purity of non-volatile organic compounds. By using a reversed-phase column, we can effectively separate this compound from more polar or less polar impurities, including the aromatic starting material.
Causality Behind Method Choice: We select a C18 column for its broad applicability in retaining non-polar to moderately polar compounds. The mobile phase is a mixture of acidified water and acetonitrile. The acid (e.g., phosphoric acid) suppresses the ionization of the carboxylic acid group, ensuring a consistent, non-ionized state which leads to better peak shape and reproducible retention times[1]. UV detection is set to a low wavelength (~210 nm) to detect the carboxyl group, which is present in both the product and the key carboxylic acid impurities[2][3]. A Diode Array Detector (DAD) is preferred as it can acquire spectra across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity.
Experimental Protocol: HPLC-UV/DAD Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a stock solution of ~1 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the diluent for a working concentration of ~100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 210 nm for quantification, scan range 190-400 nm for peak purity.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
-
Data Analysis:
-
Integrate all peaks detected.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Assess the peak purity of the main component using the DAD software.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile impurities that may be missed by HPLC, such as residual solvents or certain reaction by-products. It is also an excellent tool for resolving and quantifying the cis and trans isomers of the final product.
Causality Behind Method Choice: Carboxylic acids can exhibit poor peak shape in GC due to their polarity and tendency to adsorb onto the column. To mitigate this, a derivatization step is often employed. Converting the carboxylic acid to a more volatile and less polar ester (e.g., a methyl or trimethylsilyl (TMS) ester) results in sharp, symmetrical peaks and improved analytical performance[4]. Mass Spectrometry (MS) provides definitive identification of peaks by comparing their fragmentation patterns to spectral libraries[5][6][7].
Experimental Protocol: GC-MS Impurity and Isomer Analysis
-
Derivatization (TMS Esterification):
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, e.g., 20:1).
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
-
Data Analysis:
-
Identify peaks by matching their mass spectra against the NIST/WILEY library.
-
Quantify the relative abundance of cis and trans isomers based on their peak areas.
-
Calculate the area percent of any identified impurities.
-
Part 2: Structural Confirmation and Identity Verification
Quantitative data is meaningless without confirmation that the major peak is indeed the correct molecule. Spectroscopic techniques provide this crucial structural verification.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton.
Causality Behind Method Choice: For this compound, ¹H NMR should show characteristic signals for the cyclohexyl ring protons, the methyl group protons, the methylene protons adjacent to the carbonyl, and the highly deshielded carboxylic acid proton[8]. The latter typically appears as a broad singlet far downfield (around 10-12 ppm) and can be confirmed by its disappearance upon adding a drop of D₂O to the sample (D₂O exchange)[9][10]. ¹³C NMR will confirm the presence of the carbonyl carbon (typically 170-185 ppm) and the correct number of aliphatic carbons[9]. Furthermore, high-resolution NMR can often resolve signals from the cis and trans isomers, allowing for an independent quantification of their ratio, which can be compared with the GC-MS results.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
-
Instrumental Parameters (Example on a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans for good signal-to-noise (e.g., 16 scans).
-
Observe the spectral width from approximately -1 to 13 ppm.
-
-
D₂O Exchange:
-
Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more).
-
-
-
Data Analysis:
-
Assign all peaks in the ¹H and ¹³C spectra to the expected structure.
-
Verify the disappearance of the carboxylic acid proton peak after D₂O exchange.
-
Integrate the signals corresponding to the cis and trans isomers to determine their ratio.
-
Scrutinize the baseline for small peaks that may indicate impurities not detected by other methods. Quantitative NMR (qNMR) can be performed with an internal standard for an absolute purity determination.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a quick identity check and can reveal gross contamination.
Causality Behind Method Choice: The carboxylic acid functional group has two highly characteristic IR absorptions: a very broad O-H stretching band from ~2500-3300 cm⁻¹ (due to hydrogen bonding) and a sharp, strong carbonyl (C=O) stretching band around 1700-1725 cm⁻¹[10]. The presence of these two features provides strong evidence for the correct functional group in the synthesized molecule. The absence of bands corresponding to the aromatic ring of the starting material (e.g., C=C stretches at ~1600-1450 cm⁻¹) further supports the completion of the hydrogenation.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the key absorption bands and compare them to expected values for a saturated carboxylic acid.
-
Key Bands to Verify:
-
Broad O-H stretch: ~3300-2500 cm⁻¹
-
Aliphatic C-H stretch: ~2960-2850 cm⁻¹
-
Carbonyl C=O stretch: ~1710 cm⁻¹
-
-
Comparative Summary and Data Integration
No single method tells the whole story. The final purity value is a synthesis of all the data gathered, with each technique validating the others.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV/DAD | Quantitative purity assay, non-volatile impurities | High precision and accuracy for assay; peak purity analysis via DAD. | May not detect non-UV active or volatile impurities; requires reference standards for impurity identification. |
| GC-MS | Volatile impurities, isomer ratio, by-product ID | Excellent for resolving isomers; high sensitivity; definitive ID via MS library. | May require derivatization for polar analytes; not suitable for non-volatile or thermally labile compounds. |
| NMR | Unambiguous structure confirmation, isomer ratio | Gold standard for structural identity; can quantify without a specific reference standard (qNMR); detects a wide range of impurities. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |
| FTIR | Functional group identity confirmation | Fast, simple, non-destructive; excellent for confirming the presence of the carboxylic acid moiety. | Not quantitative; provides limited structural information; low sensitivity for minor components. |
To assign the final purity, the HPLC area percent value is typically used as the primary result, as it quantifies the main component against its non-volatile impurities. This value is then corroborated by the other techniques. For example, if HPLC shows 99.5% purity, GC-MS should show a corresponding absence of significant volatile impurities, and NMR should confirm the structure is correct with no observable impurity signals above ~0.5%.
Caption: Logical flow for integrating analytical data.
Conclusion
Validating the purity of synthesized this compound is a rigorous, multi-faceted process that underpins its reliable use in research and development. By employing an orthogonal analytical strategy—combining the quantitative power of HPLC and GC-MS with the definitive structural confirmation of NMR and FTIR—we create a self-validating system. This approach, grounded in an understanding of the synthetic route and potential impurities, provides the highest degree of confidence in the material's identity, strength, and quality, ensuring that subsequent research is built on a solid and dependable chemical foundation.
References
- 1. globethesis.com [globethesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 5. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 7. Arndt-Eistert Homologation | Ambeed [ambeed.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
comparing the biological efficacy of cis- and trans-isomers of 2-(4-methylcyclohexyl)acetic acid
A Comparative Guide to the Biological Efficacy of Cis- and Trans-Isomers of 2-(4-Methylcyclohexyl)acetic Acid
A Senior Application Scientist's Perspective on a Hypothetical Investigation
Disclaimer: As of the latest literature review, there is no publicly available experimental data directly comparing the biological efficacy of the cis- and trans-isomers of this compound. Consequently, this guide is presented as a prospective framework, outlining the scientific rationale, experimental design, and potential analytical approaches that should be undertaken to rigorously compare these two stereoisomers. This document is intended to guide researchers in designing and executing such a study.
Introduction: The Critical Role of Stereochemistry in Drug Discovery
Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit remarkably different pharmacological and toxicological profiles.[1] The human body is a chiral environment, and biological receptors, enzymes, and other macromolecules often show a high degree of stereoselectivity. This means that one isomer of a chiral drug may fit perfectly into its biological target and elicit a desired therapeutic effect, while the other isomer may be less active, inactive, or even cause adverse effects.[2][3]
The compound this compound possesses two stereogenic centers, leading to the existence of cis- and trans-diastereomers. The spatial orientation of the acetic acid and methyl groups relative to the cyclohexane ring can significantly influence the molecule's overall shape, polarity, and ability to interact with biological targets. Therefore, a comparative analysis of the biological efficacy of the cis- and trans-isomers is a crucial step in evaluating its potential as a therapeutic agent.
While direct biological data for this compound is lacking, the structural motif of a cyclohexyl ring coupled with an acetic acid moiety is present in various compounds with known anti-inflammatory and anticancer activities.[4][5][6][7][8] This guide will, therefore, propose a hypothetical investigation into these two promising therapeutic areas.
Proposed Areas of Biological Investigation
Given the structural similarities to known bioactive molecules, a logical starting point for investigating the biological efficacy of the isomers of this compound would be in the fields of inflammation and oncology.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[6] We will hypothesize an investigation into the differential inhibition of COX-1 and COX-2 by the cis- and trans-isomers.
Anticancer Activity
Uncontrolled cell proliferation is the hallmark of cancer. Many chemotherapeutic agents function by inducing apoptosis (programmed cell death) in cancer cells.[9] A proposed investigation would compare the cytotoxic and apoptotic effects of the two isomers on relevant cancer cell lines.
Hypothetical Experimental Data
The following tables are presented as examples of how experimental data would be structured for a clear comparison of the two isomers. The values are purely illustrative.
Table 1: Comparative In Vitro Anti-Inflammatory Activity
| Isomer | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| cis-2-(4-methylcyclohexyl)acetic acid | 15.2 | 1.8 | 8.4 |
| trans-2-(4-methylcyclohexyl)acetic acid | 25.8 | 12.5 | 2.1 |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
Table 2: Comparative In Vitro Anticancer Activity against Human Colon Cancer Cells (HCT116)
| Isomer | Cytotoxicity (IC₅₀, µM) | Apoptosis Induction (% of Apoptotic Cells at 24h) | Caspase-3 Activation (Fold Change vs. Control) |
| cis-2-(4-methylcyclohexyl)acetic acid | 8.5 | 65% | 4.2 |
| trans-2-(4-methylcyclohexyl)acetic acid | 42.1 | 15% | 1.5 |
| Doxorubicin (Control) | 0.5 | 85% | 7.8 |
Detailed Experimental Protocols
To ensure scientific integrity, the following detailed protocols are proposed for the hypothetical investigation.
In Vitro COX-1/COX-2 Inhibition Assay
This experiment would determine the concentration of each isomer required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of cis- and trans-2-(4-methylcyclohexyl)acetic acid, and a control inhibitor (e.g., Celecoxib), in DMSO. Create a series of dilutions for the dose-response curve.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control (DMSO).
-
Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Use a colorimetric or fluorometric method to measure the production of prostaglandin E2 (PGE2).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for COX-1/COX-2 Inhibition Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in viable cells, providing a measure of cell viability.
Protocol:
-
Cell Culture: Culture HCT116 human colon cancer cells in appropriate media until they reach 80% confluency.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cis- and trans-isomers and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis and Caspase-3 Activation Assay
This experiment would quantify the induction of apoptosis and the activity of a key executioner caspase.
Protocol:
-
Treatment: Treat HCT116 cells with the IC₅₀ concentration of each isomer for 24 hours.
-
Apoptosis Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3 Activity: Lyse a parallel set of treated cells and measure the activity of caspase-3 using a colorimetric or fluorometric substrate.
-
Data Analysis: Quantify the percentage of apoptotic cells and the fold change in caspase-3 activity compared to the untreated control.
Caption: Workflow for Anticancer Activity Assessment.
Hypothetical Mechanism of Action
Based on the illustrative data, the cis-isomer shows greater potency in both anti-inflammatory and anticancer assays. This suggests that its specific three-dimensional structure allows for a more favorable interaction with the active sites of its biological targets. For instance, the orientation of the carboxylic acid group in the cis conformation might be optimal for binding to a key residue in the active site of COX-2 or a pro-apoptotic protein.
Caption: Hypothetical Apoptotic Pathway Activated by the Cis-Isomer.
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for comparing the biological efficacy of the cis- and trans-isomers of this compound. The illustrative data underscores the profound impact that stereochemistry can have on biological activity. Should experimental data become available, a thorough investigation following the outlined protocols would be essential to elucidate the therapeutic potential of each isomer. Future studies could also include pharmacokinetic and in vivo efficacy studies in animal models to further characterize the more potent isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycochemistry, antioxidant, anticancer activity, and molecular docking of compounds of F12 of ethyl acetate extract of Astraeus asiaticus with BcL2 and Caspase 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Modeling of 2-(4-methylcyclohexyl)acetic acid Receptor Binding: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of computational approaches to model the receptor binding of 2-(4-methylcyclohexyl)acetic acid. By synthesizing technical accuracy with field-proven insights, this document will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Imperative for In Silico Receptor Binding Analysis
In the landscape of modern drug discovery, the early and accurate prediction of a molecule's interaction with its biological target is paramount. Computational modeling has emerged as an indispensable tool, offering a rapid and cost-effective means to screen vast chemical libraries, prioritize lead candidates, and elucidate the molecular determinants of binding affinity.[1][2] This guide focuses on this compound, a small molecule with structural motifs suggestive of interaction with receptors responsive to fatty acids. Due to the scarcity of direct experimental data on its specific receptor interactions, computational modeling becomes not just a supplementary tool, but a primary method of investigation.
This guide will use the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), as a putative target for this compound. GPR120 is a receptor for long-chain fatty acids and has been implicated in various metabolic and inflammatory diseases, making it a compelling target for therapeutic intervention.[3][4] We will compare the predicted binding of our topic molecule with that of a well-characterized GPR120 agonist, TUG-891, to provide a tangible benchmark for our computational analyses.
The Molecules: A Comparative Overview
| Molecule | Structure | Key Features | Known Receptor(s) |
| This compound | Cyclohexyl ring, carboxylic acid moiety | Putative: GPR120/FFAR4 | |
| TUG-891 | Biphenyl core, propanoic acid tail | GPR120/FFAR4 (potent and selective agonist)[5][6] |
This compound is a relatively simple molecule, the binding characteristics of which are not extensively documented in publicly available literature. Its cyclohexyl group provides a hydrophobic scaffold, while the carboxylic acid presents a potential hydrogen bonding and salt-bridge forming pharmacophore. These features make it a plausible, albeit unconfirmed, ligand for receptors that bind fatty acids.
TUG-891 , in contrast, is a well-established synthetic agonist of GPR120.[5][6] Its biphenyl structure and propanoic acid side chain have been optimized for potent and selective activation of this receptor. As such, it serves as an excellent positive control and a point of comparison for our computational modeling endeavors.
Computational Modeling Methodologies: A Comparative Workflow
The computational investigation of ligand-receptor binding is a multi-step process. This guide will compare three core methodologies: molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.
Caption: A generalized workflow for computational modeling of ligand-receptor binding.
Part 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is a computationally efficient method for virtual screening and initial binding pose assessment.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Obtain the 3D structure of GPR120. As no crystal structure is available, a homology model can be built using a server like SWISS-MODEL, based on a related GPCR with a known structure.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the binding site. For GPR120, this can be inferred from the binding sites of known agonists or from mutagenesis data.[7] A grid box encompassing the putative binding pocket should be defined.
-
-
Ligand Preparation:
-
Generate the 3D structures of this compound and TUG-891.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.
-
The program will generate a set of binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.
-
Comparative Data: Predicted Binding Affinities
| Ligand | Predicted Binding Affinity (kcal/mol) - AutoDock Vina |
| This compound | -6.5 |
| TUG-891 | -9.2 |
Note: These are hypothetical values for illustrative purposes. Actual values will depend on the specific GPR120 model and docking parameters used.
The more negative the value, the stronger the predicted binding affinity. In this hypothetical example, TUG-891 shows a significantly higher predicted affinity for GPR120, which aligns with its known potent agonistic activity.
Part 2: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the complex over time, allowing for the assessment of conformational changes and the stability of the interaction.
Caption: A typical workflow for performing a molecular dynamics simulation.
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
Take the best-ranked docked pose of the ligand-receptor complex from the previous step.
-
Place the complex in a simulation box of appropriate dimensions.
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand.
-
Run a short simulation under constant pressure to allow the system density to equilibrate.
-
-
Production MD:
-
Run the simulation for a desired length of time (e.g., 100 ns) without restraints.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD) of the ligand and protein, and specific intermolecular interactions (e.g., hydrogen bonds).
-
Comparative Data: Ligand RMSD during Simulation
| Ligand | Average RMSD (Å) over 100 ns | Interpretation |
| This compound | 3.5 | Moderate stability, some conformational flexibility in the binding pocket. |
| TUG-891 | 1.2 | High stability, indicating a well-defined and stable binding mode. |
Note: These are hypothetical values for illustrative purposes.
A lower and more stable RMSD for the ligand suggests a more stable binding interaction. The hypothetical data suggests that TUG-891 remains more stably bound in the GPR120 binding pocket compared to this compound.
Part 3: Binding Free Energy Calculations
To obtain a more quantitative and theoretically rigorous estimate of binding affinity, binding free energy calculations can be performed on the MD simulation trajectories. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach.
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Extraction:
-
Extract snapshots (frames) from the production MD trajectory at regular intervals.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms:
-
The free energy of the complex.
-
The free energy of the receptor alone.
-
The free energy of the ligand alone.
-
-
Each of these free energies is composed of molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann equation), and nonpolar solvation energy (often estimated from the solvent-accessible surface area).
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Comparative Data: Calculated Binding Free Energies
| Ligand | Calculated ΔG_bind (kcal/mol) - MM/PBSA |
| This compound | -25.8 |
| TUG-891 | -45.2 |
Note: These are hypothetical values for illustrative purposes.
Synthesis and Conclusion
This guide has outlined a comparative computational workflow for assessing the receptor binding of this compound, using the known GPR120 agonist TUG-891 as a benchmark. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a comprehensive in silico evaluation of a ligand's potential interaction with its target.
The hypothetical data presented consistently suggests that TUG-891 has a stronger and more stable interaction with GPR120 than this compound. This is in line with the established high potency of TUG-891. For this compound, the computational results would suggest that while it may bind to GPR120, its affinity is likely to be significantly lower than that of a potent agonist.
It is crucial to emphasize that these computational predictions are not a substitute for experimental validation. However, they provide a strong, data-driven rationale for prioritizing molecules for synthesis and biological testing, thereby accelerating the drug discovery process. Future work should focus on obtaining experimental binding data for this compound to validate and refine these computational models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPCR-G protein selectivity revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
peer-reviewed methods for the characterization of 2-(4-methylcyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of peer-reviewed methodologies for the characterization of 2-(4-methylcyclohexyl)acetic acid. As a Senior Application Scientist, my goal is to offer not just protocols, but a deeper understanding of the experimental choices and the expected outcomes, ensuring scientific integrity and robust, reproducible results.
Introduction
This compound is a saturated aliphatic carboxylic acid with a molecular formula of C₉H₁₆O₂ and a monoisotopic mass of 156.1150 Da.[1] Its structure, featuring a methyl-substituted cyclohexane ring attached to an acetic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. Accurate and thorough characterization is paramount to confirm its identity, purity, and physicochemical properties, which are critical for its application in further research and development.
This guide will compare and detail the principal analytical techniques for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic techniques (GC-MS and HPLC). For illustrative purposes, we will draw comparisons with the closely related and well-characterized compound, cyclohexylacetic acid.
Physicochemical Properties
A foundational aspect of characterization involves determining the basic physicochemical properties.
| Property | This compound (Predicted/Expected) | Cyclohexylacetic acid (Experimental) |
| Molecular Weight | 156.22 g/mol [2] | 142.20 g/mol [3] |
| Melting Point | - | 28-33 °C[4][5] |
| Boiling Point | - | 242-244 °C[5] |
| LogP | 2.7 (Predicted)[1] | 2.85[3] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
The Rationale Behind NMR for this Structure
The structure of this compound presents several key features that are readily identifiable by NMR. The cyclohexane ring protons will appear in the aliphatic region, with their chemical shifts and multiplicities influenced by the ring conformation (chair is expected to be the most stable) and the presence of the methyl and acetic acid substituents. The protons of the methylene group adjacent to the carboxylic acid will be deshielded, and the carboxylic acid proton itself will appear as a broad singlet at a characteristic downfield shift.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing the exchangeable carboxylic acid proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Typical parameters: 1024 scans, 2-second relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Predicted and Comparative Spectral Data
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Cyclohexylacetic acid [6]
| Assignment | Predicted Chemical Shift (δ) for this compound (ppm) | Multiplicity | Experimental Chemical Shift (δ) for Cyclohexylacetic acid (ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | broad singlet | ~11.0 - 12.0 | broad singlet |
| -CH₂-COOH | ~2.2 | doublet | ~2.2 | doublet |
| Cyclohexyl -CH- | ~1.8 | multiplet | ~1.7 | multiplet |
| Cyclohexyl -CH₂- | 0.9 - 1.7 | multiplet | ~0.9 - 1.7 | multiplet |
| -CH₃ | ~0.9 | doublet | - | - |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Cyclohexylacetic acid [6]
| Assignment | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Cyclohexylacetic acid (ppm) |
| -COOH | ~179 | ~179 |
| -CH₂-COOH | ~43 | ~43 |
| Cyclohexyl -CH- (bearing the acetic acid) | ~37 | ~37 |
| Cyclohexyl -CH- (bearing the methyl group) | ~35 | - |
| Cyclohexyl -CH₂- | ~25 - 33 | ~25 - 33 |
| -CH₃ | ~22 | - |
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.
The Rationale Behind MS for this Structure
For this compound, electron ionization (EI) is a common technique that will generate a molecular ion (M⁺˙) corresponding to the molecular weight. The fragmentation of this molecular ion is predictable and provides corroborating evidence for the structure. Key fragmentations include the loss of the carboxylic acid group and cleavage of the cyclohexane ring.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of the analyte. Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis.
Methodology:
-
Derivatization (Methylation):
-
Dissolve ~1 mg of this compound in 1 mL of methanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 1-2 hours.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it before injection.
-
-
GC-MS System:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program: An initial temperature of 70 °C held for 2 minutes, followed by a ramp of 15 °C/min to 280 °C, held for 5 minutes.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Predicted and Comparative Mass Spectral Data
Table 3: Predicted Mass Spectrum Fragments for this compound and Experimental Data for Cyclohexylacetic acid [3][7]
| m/z | Predicted Ion for this compound | Experimental Ion for Cyclohexylacetic acid | Fragmentation Pathway |
| 156 | [C₉H₁₆O₂]⁺˙ (Molecular Ion) | - | Molecular Ion |
| 142 | - | [C₈H₁₄O₂]⁺˙ (Molecular Ion) | Molecular Ion |
| 111 | [M - COOH]⁺ | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 97 | [C₇H₁₃]⁺ | - | Loss of acetic acid |
| 83 | - | [C₆H₁₁]⁺ | Loss of acetic acid |
| 60 | [CH₃COOH]⁺˙ | [CH₃COOH]⁺˙ | McLafferty rearrangement |
| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Cleavage of the cyclohexane ring |
The predicted mass-to-charge ratios for various adducts of this compound are also available.[1]
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
The Rationale Behind IR for this Structure
The key functional groups in this compound, the carboxylic acid (O-H and C=O) and the aliphatic C-H bonds, have very distinct and strong absorptions in the IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To obtain an IR spectrum to confirm the presence of key functional groups.
Methodology:
-
Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted and Comparative IR Spectral Data
Table 4: Predicted IR Absorption Bands for this compound and Experimental Data for Cyclohexylacetic acid [3][6]
| Wavenumber (cm⁻¹) | Predicted Assignment for this compound | Experimental Assignment for Cyclohexylacetic acid |
| 2500-3300 | O-H stretch (broad, characteristic of a carboxylic acid) | O-H stretch (broad) |
| 2925, 2850 | C-H stretch (aliphatic) | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (strong, characteristic of a carboxylic acid dimer) | C=O stretch (strong) |
| ~1450 | C-H bend (scissoring) | C-H bend |
| ~1200-1300 | C-O stretch and O-H bend | C-O stretch and O-H bend |
IV. Chromatographic Methods: Purity Assessment
Chromatographic techniques are essential for determining the purity of a compound by separating it from any impurities.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
As described in the Mass Spectrometry section, GC-MS is a powerful tool for purity assessment, provided the analyte is volatile or can be made volatile through derivatization. The presence of a single major peak in the chromatogram is a strong indicator of high purity.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. Since this compound lacks a strong UV chromophore, detection can be challenging.
For non-chromophoric compounds like this, several detection strategies can be employed. The most straightforward is UV detection at a low wavelength (around 210 nm) where the carboxylic acid group has some absorbance. Alternatively, derivatization to introduce a UV-active moiety or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are viable options. Coupling HPLC with mass spectrometry (LC-MS) provides the highest sensitivity and selectivity.
Experimental Protocol: HPLC with UV Detection
Objective: To assess the purity of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic buffer is necessary to suppress the ionization of the carboxylic acid and ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at 210 nm.
-
-
Data Analysis: A pure sample should exhibit a single major peak in the chromatogram. The peak area can be used for quantification against a standard curve.
Experimental Workflows and Logical Relationships
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound.
Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is indispensable for definitive structural confirmation, while mass spectrometry provides crucial molecular weight and fragmentation data. IR spectroscopy offers a rapid means to verify the presence of key functional groups. Finally, chromatographic methods such as GC-MS and HPLC are essential for establishing the purity of the compound. By employing the methodologies outlined in this guide, researchers can confidently and accurately characterize this compound, ensuring the reliability of their subsequent studies.
References
- 1. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 2. 2-(1-Methylcyclohexyl)acetic acid | C9H16O2 | CID 13697885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
- 5. Cyclohexylacetic acid CAS#: 5292-21-7 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 2-(4-methylcyclohexyl)acetic Acid: A Guide for Laboratory Professionals
Hazard Assessment: An Inference-Based Approach
Due to the absence of a dedicated Safety Data Sheet for 2-(4-methylcyclohexyl)acetic acid, a conservative hazard assessment has been conducted based on analogous chemical structures. Structurally similar compounds, such as other substituted cyclohexyl carboxylic acids, consistently exhibit properties of being skin and eye irritants, with some also being classified as harmful if swallowed and capable of causing respiratory irritation. Therefore, it is prudent to handle this compound as a hazardous substance with the potential to cause irritation upon contact or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from experimental use to disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations where splashing is a risk, a face shield worn over goggles is required. |
| Skin Protection | A chemical-resistant lab coat must be worn and kept fully fastened. Nitrile gloves are required and should be inspected for integrity before each use and replaced immediately if compromised. For larger quantities or significant spill risk, consider heavier-duty gloves. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.[1] |
Spill Management: A Swift and Safe Response
Accidental spills must be addressed immediately and safely. The following procedure is designed for small, manageable spills within a laboratory setting. For large spills, evacuate the area and contact your institution's emergency response team.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: If not already wearing it, put on the full PPE as outlined in the table above.
-
Contain the Spill: Use a non-reactive absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to create a dike around the spill to prevent it from spreading.[2]
-
Neutralize the Acid: Cautiously apply a neutralizing agent, such as sodium bicarbonate or a commercial acid neutralizer, starting from the outside of the spill and working inwards.[3][4] Avoid excessive frothing.
-
Absorb the Residue: Once the neutralization reaction has ceased, use an absorbent material to soak up the residue.[3][4]
-
Collect the Waste: Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container.[2][4]
-
Decontaminate the Area: Clean the spill area with soap and water, and wipe dry.[5]
-
Dispose of Contaminated Materials: All materials used for the cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.[4]
Disposal Protocol for this compound Waste
The disposal of this compound, whether in pure form or as a contaminant in other materials, must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and any other components of the waste stream.
-
Indicate the approximate concentration or quantity.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of proper chemical handling and waste management are integral to responsible scientific practice.
References
- 1. benchchem.com [benchchem.com]
- 2. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 3. trdsf.com [trdsf.com]
- 4. westlab.com [westlab.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-methylcyclohexyl)acetic Acid
Welcome to your comprehensive guide on the safe handling of 2-(4-methylcyclohexyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals, providing essential, immediate safety and logistical information. Our goal is to empower you with the knowledge to work safely and effectively, reinforcing our commitment to being your preferred source for laboratory safety and chemical handling information. This guide moves beyond a simple checklist, delving into the rationale behind each safety recommendation to ensure a deep understanding of the protocols.
Understanding the Hazards of this compound
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1]
These hazards are consistent with the GHS classifications for similar compounds: Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3) for the respiratory system.[1]
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Skin Irritation | 2 | Causes skin irritation.[1] |
| Eye Irritation | 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1] |
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the cornerstone of safe laboratory practice. For this compound, the primary objective is to create a barrier between you and the chemical, preventing contact with your skin, eyes, and respiratory system. The following sections detail the minimum required PPE and provide guidance for situations that may necessitate enhanced protection.
Essential PPE for Handling this compound
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound.[2][3] In situations where there is a risk of splashing, such as when transferring solutions or working with larger quantities, a face shield should be worn in addition to safety goggles for enhanced protection.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are generally recommended for handling carboxylic acids.[3][4] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if they become contaminated.[4]
-
Lab Coat: A standard laboratory coat should be worn and fully fastened to protect your skin and personal clothing.[2][4] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[3]
-
Footwear: Fully enclosed shoes are required to protect your feet from potential spills.[2]
-
-
Respiratory Protection: All handling of solid this compound that could generate dust, and any work with its solutions that could produce vapors, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5][6] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6][7]
Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is critical for minimizing risk. The following protocols provide a clear, step-by-step guide for the safe handling of this compound.
Donning and Doffing PPE Workflow
The sequence in which you put on and take off your PPE is crucial to prevent cross-contamination.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
